molecular formula C34H54O9 B10769668 Deoxyfusapyrone

Deoxyfusapyrone

Cat. No.: B10769668
M. Wt: 606.8 g/mol
InChI Key: HEECQDWUNPZALD-PQKWJCQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fusapyrone is a terpene lactone.
Fusapyrone is a natural product found in Fusarium incarnatum with data available.

Properties

Molecular Formula

C34H54O9

Molecular Weight

606.8 g/mol

IUPAC Name

3-[(2R,3S,4R,6R)-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-[(4E,6E,9Z)-3-hydroxy-8-(hydroxymethyl)-2,6,10,12-tetramethyloctadeca-4,6,9-trien-2-yl]pyran-2-one

InChI

InChI=1S/C34H54O9/c1-7-8-9-10-11-21(2)14-23(4)16-24(19-35)15-22(3)12-13-28(39)34(5,6)29-18-26(37)30(33(41)43-29)32-31(40)27(38)17-25(20-36)42-32/h12-13,15-16,18,21,24-25,27-28,31-32,35-40H,7-11,14,17,19-20H2,1-6H3/b13-12+,22-15+,23-16-/t21?,24?,25-,27-,28?,31+,32-/m1/s1

InChI Key

HEECQDWUNPZALD-PQKWJCQSSA-N

Isomeric SMILES

CCCCCCC(C)C/C(=C\C(CO)/C=C(\C)/C=C/C(C(C)(C)C1=CC(=C(C(=O)O1)[C@@H]2[C@H]([C@@H](C[C@@H](O2)CO)O)O)O)O)/C

Canonical SMILES

CCCCCCC(C)CC(=CC(CO)C=C(C)C=CC(C(C)(C)C1=CC(=C(C(=O)O1)C2C(C(CC(O2)CO)O)O)O)O)C

Origin of Product

United States

Foundational & Exploratory

Deoxyfusapyrone: A Technical Guide to its Discovery, Isolation, and Characterization from Fusarium semitectum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfusapyrone (B1670254) is a bioactive α-pyrone secondary metabolite first discovered and isolated from the fungus Fusarium semitectum.[1][2] This compound, along with its structural analog fusapyrone (B118556), has garnered significant interest within the scientific community due to its potent antifungal properties against a range of plant and human pathogens.[3][4] This technical guide provides a comprehensive overview of the discovery, isolation protocols, and biosynthetic pathways of this compound, presenting key data in a structured format for researchers and drug development professionals.

Discovery and Bioactivity

This compound was first reported in 1994, following its isolation from rice cultures of Fusarium semitectum sourced from maize stalk rot in Southern Italy.[5] Initial screenings of the organic extracts from these fungal cultures revealed strong antibiotic activity against Geotrichum candidum. Subsequent studies have demonstrated the broad-spectrum antifungal activity of this compound against various filamentous fungi, including important plant pathogens and mycotoxigenic species such as Alternaria alternata, Aspergillus flavus, and Botrytis cinerea. It has also shown inhibitory activity against human mycoses, particularly Aspergillus species. Interestingly, this compound has been found to be largely inactive against yeasts and the bacterium Bacillus megaterium.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activity of this compound.

Table 1: Antifungal Activity of this compound

Target FungiMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Botrytis cinerea0.78-6.25
Aspergillus parasiticus0.78-6.25
Penicillium brevi-compactum0.78-6.25
Aspergillus fumigatus1.56-6.25
Fusarium oxysporum1.56-6.25
Verticillium dahliae1.56-6.25

Table 2: Toxicity Data for this compound

BioassayLC₅₀ (µM)Reference
Artemia salina (Brine Shrimp)37.1

Biosynthesis of this compound

The biosynthesis of this compound in Fusarium species is a complex process originating from a polyketide pathway. This pathway is orchestrated by a specific gene cluster, with a key enzyme being the polyketide synthase (PKS) encoded by the gene FmPKS40 (also known as FmFPY1) in the related species Fusarium mangiferae. The PKS is believed to utilize acetyl-CoA as a starter unit and subsequently adds ten malonyl-CoA units. The resulting polyketide backbone undergoes a series of modifications, including cyclization and reduction steps, to form the final γ-pyrone structure of this compound.

The production of this compound is subject to environmental regulation. Notably, its biosynthesis is nitrogen-repressed. Studies have shown that high concentrations of nitrogen sources, such as sodium nitrate (B79036) or glutamine, significantly reduce or completely inhibit the production of both fusapyrone and this compound.

This compound Biosynthesis Pathway Simplified Biosynthetic Pathway of this compound acetyl_coa Acetyl-CoA pks Polyketide Synthase (FmPKS40/FmFPY1) acetyl_coa->pks malonyl_coa 10x Malonyl-CoA malonyl_coa->pks polyketide Polyketide Backbone pks->polyketide modifications Post-PKS Modifications (Cyclization, Reduction, etc.) polyketide->modifications This compound This compound modifications->this compound nitrogen High Nitrogen Levels nitrogen->pks Represses

Caption: A simplified diagram illustrating the key steps in the polyketide biosynthesis of this compound.

Experimental Protocols

This section details the methodologies for the isolation and purification of this compound from Fusarium semitectum.

Fungal Cultivation
  • Strain: Fusarium semitectum Berk. & Rav.

  • Culture Medium: Autoclaved rice kernels. A strain of the fungus is cultured on this solid substrate to produce bioactive metabolites.

  • Incubation: The culture is incubated at room temperature for a period of 4 weeks.

Extraction of Crude Metabolites
  • Initial Extraction: The fungal culture on rice kernels is extracted with organic solvents. While the specific solvent is not always detailed, ethyl acetate (B1210297) is commonly used for extracting fungal secondary metabolites.

  • Solvent Evaporation: The organic extract is then concentrated under reduced pressure to yield a crude extract.

Purification of this compound

A combination of chromatographic techniques is employed for the purification of this compound from the crude extract.

  • Column Chromatography: The crude extract is first subjected to column chromatography. The stationary phase is typically silica (B1680970) gel, and the mobile phase consists of a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Thin-Layer Chromatography (TLC): Fractions collected from the column are analyzed by TLC to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC): Further purification is achieved using HPLC. A C-18 reverse-phase column is often used, with a mobile phase such as a methanol-water mixture. Detection is typically performed using a UV detector set at 285 nm, which is a characteristic absorption maximum for α-pyrones like this compound.

Isolation and Purification Workflow General Workflow for this compound Isolation start Start: Fusarium semitectum Culture (on autoclaved rice) extraction Organic Solvent Extraction start->extraction concentration Concentration (under reduced pressure) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc HPLC Purification (e.g., C-18 Reverse Phase) fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: A flowchart outlining the general experimental procedure for the isolation and purification of this compound.

Characterization

The structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

  • Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and confirm the α-pyrone chromophore.

Conclusion

This compound, a secondary metabolite from Fusarium semitectum, represents a promising natural product with significant antifungal activity. The methodologies for its isolation and the understanding of its biosynthetic pathway provide a solid foundation for further research. This includes potential applications in agriculture for crop protection, as well as a lead compound for the development of new antifungal drugs. The detailed protocols and data presented in this guide are intended to facilitate these future research and development endeavors.

References

Deoxyfusapyrone: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfusapyrone (B1670254) is a fungal secondary metabolite that has garnered significant interest within the scientific community due to its pronounced antifungal activities. Initially isolated from Fusarium semitectum, this polyketide-derived natural product presents a complex and intriguing molecular architecture. This technical guide provides an in-depth exploration of the chemical structure, stereochemistry, and biological properties of this compound, intended to serve as a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Chemical Structure: A Revised Understanding

Initially characterized as a 3-substituted-4-hydroxy-6-alkyl-2-pyrone (an α-pyrone), the structure of this compound has been a subject of revision.[1] More recent and detailed spectroscopic analyses, including extensive 1D and 2D NMR and MS spectral data, have led to the conclusive re-assignment of its core scaffold as a γ-pyrone derivative.[2] This revision is critical for a correct understanding of its chemical properties and for guiding synthetic and medicinal chemistry efforts.

The molecular formula of this compound is C34H54O8 .[1] The γ-pyrone ring is highly substituted, featuring a complex alkyl chain at the 6-position and a C-glycosyl moiety at the 3-position. The biosynthesis of this compound is understood to originate from a polyketide pathway, involving the condensation of 11 acetyl-CoA subunits to form a hexa-methylated undecaketide, which is then processed by a polyketide synthase (PKS).[1]

Stereochemistry: A Complex Puzzle

This compound is a chiral molecule possessing multiple stereogenic centers within its intricate structure. The complexity of its stereochemistry has been a significant challenge in its total synthesis and characterization. A convergent and modular synthetic approach has been developed to construct the eight possible diastereoisomers of this compound, highlighting the stereochemical intricacy of this natural product.[3] However, the definitive absolute configuration of all chiral centers in the naturally occurring enantiomer has not been conclusively established in the available literature. The determination of the precise spatial arrangement of atoms is a crucial next step in fully elucidating the structure-activity relationship of this potent antifungal agent. Advanced analytical techniques such as X-ray crystallography, vibrational circular dichroism (VCD), and detailed NMR studies utilizing chiral shift reagents will be instrumental in resolving the absolute stereochemistry of natural this compound.

Quantitative Data

The biological activity and physical properties of this compound have been quantified in several studies. This data is summarized in the tables below for ease of comparison.

Table 1: Antifungal Activity of this compound (Minimum Inhibitory Concentration - MIC)
Fungal SpeciesMIC (µg/mL)Reference
Botrytis cinerea0.78-6.25
Aspergillus parasiticus0.78-6.25
Penicillium brevicompactum0.78-6.25
Alternaria alternata-
Aspergillus flavus-
Cladosporium cucumerinum-
Phoma tracheiphila-
Penicillium verrucosum-
Agents of human mycoses (Aspergillus spp., Candida spp.)Good inhibitory activity

Note: Specific MIC values for all listed fungi were not available in all cited sources.

Table 2: Toxicological Data for this compound
AssayValueReference
Artemia salina (brine shrimp) larvae bioassay (LC50)37.1 µM (21.8 µg/mL)

Experimental Protocols

Isolation and Purification of this compound from Fusarium semitectum

A detailed, step-by-step protocol for the isolation and purification of this compound is crucial for obtaining the natural product for further study. The general procedure involves the cultivation of Fusarium semitectum on a suitable solid substrate, followed by extraction of the fungal culture with organic solvents and subsequent chromatographic purification.

1. Fungal Culture:

  • Fusarium semitectum (strain ITEM 1623) is grown on autoclaved wheat kernels. The culture conditions, including temperature and incubation time, are critical for optimal production of the secondary metabolite.

2. Extraction:

  • The fungal culture is extracted with an organic solvent, such as ethyl acetate (B1210297) or methanol, to isolate the crude mixture of metabolites.

3. Chromatographic Purification:

  • The crude extract is subjected to a series of chromatographic techniques to purify this compound. This typically involves:

    • Medium Pressure Liquid Chromatography (MPLC): As an initial purification step to fractionate the complex extract.

    • Thin-Layer Chromatography (TLC): For monitoring the purification process and identifying fractions containing the target compound.

    • High-Performance Liquid Chromatography (HPLC): A C-18 reverse-phase column is commonly used for the final purification of this compound. A mobile phase consisting of a methanol-water gradient is often employed, with UV detection at approximately 285 nm.

Total Synthesis of this compound

The total synthesis of this compound is a complex undertaking due to its numerous chiral centers and functional groups. A convergent and modular strategy has been reported, which involves the synthesis of key fragments of the molecule that are then coupled together.

Retrosynthetic Analysis and Key Fragments:

The synthetic approach conceptually dissects this compound into three main building blocks:

  • A pyrone moiety.

  • A complex polyene side chain.

  • A C-glycoside component.

A detailed experimental protocol for the complete total synthesis is extensive and beyond the scope of this guide. However, the key strategic elements involve stereoselective construction of the chiral centers within each fragment, followed by efficient coupling reactions to assemble the final molecule. The synthesis of the eight possible diastereoisomers allows for the eventual determination of the natural product's absolute stereochemistry by comparing the spectroscopic data of the synthetic isomers with that of the isolated natural product.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action for this compound's antifungal activity is not yet fully elucidated. However, based on the known mechanisms of other pyrone-containing natural products, several hypotheses can be proposed.

Potential Mechanisms of Antifungal Action:

  • Inhibition of Biofilm Formation: Some pyrone derivatives have been shown to inhibit biofilm formation in pathogenic fungi like Candida albicans. This is a critical virulence factor, and its disruption can render the fungus more susceptible to host defenses and antifungal drugs.

  • Disruption of Fungal Cell Wall or Membrane Integrity: Like many antifungal agents, this compound may interfere with the synthesis or integrity of the fungal cell wall or membrane, leading to cell lysis and death.

  • Enzyme Inhibition: The pyrone ring and its substituents may interact with and inhibit essential fungal enzymes involved in key metabolic pathways.

  • Interference with Quorum Sensing: Some pyrone compounds have been shown to interfere with quorum sensing, a cell-to-cell communication system that regulates virulence in many pathogenic fungi.

Further research is required to identify the specific molecular targets of this compound and to delineate the signaling pathways that are disrupted upon its interaction with fungal cells.

Workflow for Investigating the Mechanism of Action:

G cluster_0 Initial Screening and Hypothesis Generation cluster_1 Target Validation cluster_2 Pathway Elucidation A This compound B Antifungal Activity Assays (MIC, MFC) A->B C Hypothesize Potential Targets (Cell wall, membrane, enzymes) B->C D Transcriptomic/Proteomic Analysis of Treated Fungal Cells C->D E Enzyme Inhibition Assays C->E F Cellular Localization Studies C->F G Identify Affected Signaling Pathways D->G E->G F->G H Genetic Knockout/Overexpression of Putative Target Genes G->H I Validate Mechanism of Action H->I

Caption: A logical workflow for elucidating the antifungal mechanism of action of this compound.

Conclusion

This compound remains a fascinating and promising natural product with significant potential as a lead compound for the development of new antifungal agents. The revision of its core structure to a γ-pyrone has provided a more accurate foundation for future research. Key areas for further investigation include the definitive determination of its absolute stereochemistry, the development of more efficient and scalable total synthesis routes, and a detailed elucidation of its molecular mechanism of action. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Biosynthesis of Deoxyfusapyrone in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfusapyrone (B1670254), a polyketide-derived α-pyrone with notable antifungal properties, is a secondary metabolite produced by various species of the fungal genus Fusarium, including F. semitectum and F. mangiferae.[1][2] Its biosynthesis is orchestrated by a dedicated gene cluster, featuring a highly reducing polyketide synthase (HR-PKS) as the core enzyme. The production of this compound is intricately regulated by both genetic and epigenetic mechanisms, with nitrogen availability being a key environmental cue. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic determinants, proposed enzymatic steps, and regulatory networks. Furthermore, it includes a compilation of relevant experimental protocols and quantitative data to facilitate further research and potential biotechnological applications.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound synthesis is encoded within a biosynthetic gene cluster (BGC). In Fusarium mangiferae, this cluster contains a key polyketide synthase gene, FmPKS40 (also referred to as FmFPY1), and several putative tailoring enzymes.[1]

Table 1: Key Genes in the Putative this compound Biosynthetic Gene Cluster in Fusarium mangiferae [1]

Gene NamePutative Function
FmPKS40 (FmFPY1)Highly reducing polyketide synthase (HR-PKS)
FPY2C-glycosyltransferase (probable)
FPY3-FPY6Probable/Unknown
FPY7Cytochrome P450 monooxygenase (probable)

Proposed Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process initiated by the core enzyme, FmPKS40. While the precise intermediates have not been fully elucidated, a putative pathway can be proposed based on the known functions of the enzymes in the BGC and the chemical structure of the final product.

Polyketide Chain Assembly by FmPKS40

The chemical structure of this compound suggests it is an undecaketide, likely formed from the condensation of one acetyl-CoA starter unit and ten malonyl-CoA extender units.[1] FmPKS40, a highly reducing polyketide synthase, iteratively catalyzes the elongation of the polyketide chain. This multi-domain enzyme contains essential domains such as a ketosynthase (KS), acyltransferase (AT), and an acyl carrier protein (ACP). The presence of reducing domains, including ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), within FmPKS40 is responsible for the programmed reduction of keto groups during chain elongation, leading to a saturated polyketide backbone.

Polyketide_Chain_Assembly acetyl_coa Acetyl-CoA pks FmPKS40 (HR-PKS) (KS, AT, ACP, KR, DH, ER domains) acetyl_coa->pks malonyl_coa 10x Malonyl-CoA malonyl_coa->pks polyketide Putative Undecaketide Intermediate pks->polyketide Iterative Condensation & Reduction

Caption: Assembly of the polyketide backbone by FmPKS40.

Tailoring Reactions

Following the synthesis of the polyketide chain and its release from FmPKS40, a series of tailoring reactions are thought to occur to yield this compound and its related compound, fusapyrone (B118556).

  • Cyclization and α-Pyrone Formation: The linear polyketide chain undergoes cyclization to form the characteristic α-pyrone ring. The precise mechanism of this cyclization in this compound biosynthesis is yet to be determined.

  • C-Glycosylation by FPY2: The putative C-glycosyltransferase, FPY2, is proposed to attach a 4'-deoxyglucose moiety to the polyketide core.

  • Hydroxylation by FPY7 (for Fusapyrone): The cytochrome P450 monooxygenase, FPY7, is hypothesized to be responsible for the hydroxylation event that differentiates fusapyrone from this compound.

Tailoring_Reactions polyketide Putative Undecaketide Intermediate cyclization Cyclization/ α-Pyrone Formation polyketide->cyclization pyrone_core α-Pyrone Polyketide cyclization->pyrone_core fpy2 FPY2 (C-glycosyltransferase) pyrone_core->fpy2 This compound This compound fpy2->this compound fpy7 FPY7 (P450 monooxygenase) This compound->fpy7 fusapyrone Fusapyrone fpy7->fusapyrone sugar_donor UDP-4-deoxyglucose sugar_donor->fpy2

Caption: Proposed tailoring steps in the biosynthesis of this compound.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at both the epigenetic and transcriptional levels.

Epigenetic Regulation

In F. mangiferae, the biosynthesis of both fusapyrone and this compound is dependent on the H3K9 methyltransferase, FmKmt1. Deletion of the FmKmt1 gene results in a significant reduction in the production of these compounds, indicating that histone methylation plays a crucial role in maintaining the transcriptional activity of the biosynthetic gene cluster.

Nitrogen Repression

The biosynthesis of fusapyrone and this compound is subject to nitrogen repression. Studies have shown that high concentrations of nitrogen sources, such as glutamine and sodium nitrate, suppress the production of these metabolites. Conversely, cultivation in media with low nitrogen concentrations, particularly 6 mM NaNO₃, induces their biosynthesis. The ambient pH, however, does not appear to significantly influence production.

Quantitative Data

Table 2: Production of Fusapyrone (FPY) and this compound (dFPY) by F. mangiferae under Different Nitrogen Conditions

Nitrogen SourceConcentrationFPY Production (relative)dFPY Production (relative)
Glutamine60 mMNot DetectedNot Detected
Glutamine6 mMBelow QuantitationBelow Quantitation
NaNO₃120 mMNot DetectedNot Detected
NaNO₃6 mMHighHigh

Data is based on HPLC-HRMS analysis of culture supernatants after 7 days of cultivation at 30°C. "High" indicates detectable and quantifiable amounts.

Experimental Protocols

Fungal Cultivation for this compound Production

This protocol is adapted from studies on F. mangiferae.

  • Pre-culture: Inoculate 100 mL of Darken medium in a 300 mL Erlenmeyer flask with mycelia of F. mangiferae. Incubate for 3 days at 30°C with shaking at 180 rpm in the dark.

  • Induction Culture: Transfer 0.5 mL of the pre-culture to 100 mL of ICI medium supplemented with a specific nitrogen source. For induction of this compound production, use 6 mM NaNO₃ as the sole nitrogen source.

  • Incubation: Incubate the induction culture on an orbital shaker at 180 rpm and 30°C for 7 days for secondary metabolite analysis.

  • Harvesting: Separate the mycelia from the culture supernatant by filtration. The supernatant is used for metabolite extraction and analysis.

Fungal_Cultivation_Workflow start Inoculate F. mangiferae preculture Pre-culture (Darken medium) 3 days, 30°C, 180 rpm start->preculture inoculation Inoculate ICI medium (e.g., 6 mM NaNO3) preculture->inoculation induction_culture Induction Culture 7 days, 30°C, 180 rpm inoculation->induction_culture harvest Harvest by Filtration induction_culture->harvest mycelia Mycelia (for RNA/DNA) harvest->mycelia supernatant Supernatant (for Metabolites) harvest->supernatant

Caption: Workflow for the cultivation of F. mangiferae.

Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

A general approach for gene disruption in Fusarium species.

  • Vector Construction: Construct a binary vector containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by sequences homologous to the regions upstream and downstream of the target gene (e.g., FmPKS40).

  • Agrobacterium Transformation: Introduce the binary vector into a suitable A. tumefaciens strain (e.g., AGL1) by electroporation.

  • Co-cultivation: Mix a suspension of F. mangiferae conidia with the transformed A. tumefaciens cells. Spread the mixture on induction medium plates containing acetosyringone (B1664989) and incubate for 2-3 days.

  • Selection: Overlay the co-cultivation plates with a selective medium containing an appropriate antibiotic (e.g., hygromycin) to select for fungal transformants and an antibiotic to inhibit the growth of A. tumefaciens (e.g., cefotaxime).

  • Verification: Isolate putative transformants and confirm the gene knockout by PCR and Southern blot analysis.

Metabolite Analysis by HPLC-HRMS

A general protocol for the analysis of fusapyrone and this compound.

  • Sample Preparation: Extract the fungal culture supernatant with an equal volume of an organic solvent (e.g., ethyl acetate). Evaporate the organic phase to dryness and redissolve the residue in a suitable solvent (e.g., methanol).

  • Chromatographic Separation: Inject the sample onto a C18 reversed-phase HPLC column. Elute the metabolites using a gradient of water and methanol (B129727) (or acetonitrile), both containing a small amount of a modifier like formic acid.

  • Mass Spectrometric Detection: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Orbitrap) operating in positive electrospray ionization (ESI+) mode.

  • Data Analysis: Identify this compound and fusapyrone based on their accurate mass-to-charge ratios ([M+H]⁺) and retention times compared to authentic standards. For this compound, the calculated m/z for [C₃₄H₅₄O₈+H]⁺ is 591.3897.

Conclusion

The biosynthesis of this compound in fungi is a complex process involving a dedicated gene cluster and tight regulatory control. The identification of the core PKS, FmPKS40, and the influence of epigenetic factors and nitrogen availability have provided significant insights into this pathway. However, further research is required to fully elucidate the functions of the tailoring enzymes, characterize the biosynthetic intermediates, and understand the detailed regulatory mechanisms. The information and protocols presented in this guide serve as a valuable resource for researchers aiming to unravel the remaining mysteries of this compound biosynthesis and to harness its potential for applications in medicine and agriculture.

References

Deoxyfusapyrone: A Technical Guide to Natural Producers Beyond the Fusarium Genus

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the natural producers of deoxyfusapyrone (B1670254), an α-pyrone secondary metabolite with notable antifungal properties. While the vast body of scientific literature identifies the fungal genus Fusarium as the primary and well-documented source of this compound, this guide addresses the inquiry into alternative producers and summarizes the current state of knowledge.

Executive Summary: The Landscape of this compound Producers

This compound, first reported in 1994 from rice cultures of Fusarium semitectum, is a polyketide-derived metabolite.[1] Extensive research has since solidified the Fusarium genus, particularly species within the Fusarium fujikuroi species complex (FFSC), as the principal producers.[2] Despite inquiries into other fungal genera known for producing a diverse array of secondary metabolites, verifiable evidence of this compound production outside of Fusarium remains exceedingly scarce and largely uncorroborated in peer-reviewed literature.

One secondary source mentions a 2000 report where fusapyrone (B118556) and this compound were purportedly isolated from Acremonium sp. and Colletotrichum sp.[3] However, extensive searches for this primary reference have been unsuccessful, and the broader scientific literature does not support this claim. Therefore, based on current, verifiable data, this compound should be considered a characteristic metabolite of the Fusarium genus.

This guide will proceed by detailing the confirmed Fusarium producers, providing quantitative production data, outlining established experimental protocols for isolation and characterization, and describing the elucidated biosynthetic pathway as a comprehensive reference for researchers.

Confirmed Natural Producers: The Fusarium Genus

The production of this compound is most strongly associated with the following Fusarium species:

  • Fusarium semitectum : This species is the primary and original source from which this compound and its glycosylated counterpart, fusapyrone, were first isolated and characterized.[1][4] It remains a key organism for the laboratory-scale production of these compounds.

  • Fusarium mangiferae : A phytopathogenic fungus causing mango malformation disease, F. mangiferae has been identified as a significant producer of both fusapyrone and this compound. Studies on this species have been instrumental in elucidating the genetic basis of biosynthesis.

  • Marine-derived Fusarium sp. (strain FH-146) : Research has shown that environmental isolates, such as this marine-derived strain, also possess the capability to produce this compound, suggesting a broader distribution of the biosynthetic gene cluster within the genus.

Quantitative Data on this compound Production

Production of this compound is highly dependent on culture conditions, particularly the nitrogen source. Studies in F. mangiferae have demonstrated that nitrogen availability acts as a key regulatory signal for the biosynthetic pathway.

Table 1: Influence of Nitrogen Source on this compound Production in F. mangiferae

Nitrogen Source Concentration This compound (dFPY) Production Level Fusapyrone (FPY) Production Level Reference
Sodium Nitrate (NaNO₃) 6 mM Detectable High
Sodium Nitrate (NaNO₃) 120 mM Not Detected Not Detected
Glutamine 6 mM Below Quantitation Below Quantitation

| Glutamine | 60 mM | Not Detected | Not Detected | |

Production levels were measured via HPLC-HRMS after 7 days of cultivation. "High" indicates significant production, while "Not Detected" signifies levels were below the instrument's detection limit.

Table 2: HPLC Recovery of this compound for Quantification

Analyte Recovery Range Method Reference
This compound (DFP) 99% - 101% C-18 Reverse Phase HPLC

| Fusapyrone (FP) | 84% - 99% | C-18 Reverse Phase HPLC | |

Recovery was measured in a crude extract from a low-producer F. semitectum strain, indicating the method's suitability for accurate quantification.

Experimental Protocols

The following sections provide detailed methodologies for the production, isolation, and characterization of this compound based on established protocols for Fusarium species.

Fungal Cultivation for this compound Production
  • Inoculum Preparation : Maintain Fusarium semitectum or F. mangiferae on Potato Dextrose Agar (PDA) slants. For liquid cultures, grow the fungus in a suitable liquid medium to generate sufficient mycelial mass.

  • Solid-State Fermentation (Primary Method) :

    • Substrate: Use autoclaved rice or wheat kernels.

    • Inoculation: Inoculate the sterile kernels with the fungal culture.

    • Incubation: Incubate at room temperature (approx. 25°C) for 3-4 weeks.

  • Liquid-State Fermentation (for Regulatory Studies) :

    • Medium: Use a defined medium such as ICI (Imperial Chemical Industries) medium supplemented with a limiting nitrogen source (e.g., 6 mM NaNO₃) to induce production.

    • Incubation: Grow cultures for 7 days at approximately 30°C in the dark.

Extraction and Purification Workflow
  • Extraction :

    • Following incubation, macerate the solid fermented substrate.

    • Extract the culture material exhaustively with an organic solvent such as methanol (B129727) (MeOH) or ethyl acetate (B1210297) (EtOAc).

    • Concentrate the organic extract in vacuo to yield a crude extract.

  • Liquid-Liquid Partitioning :

    • Partition the concentrated crude extract between ethyl acetate and water.

    • Collect the organic layer, which contains this compound and other nonpolar to semi-polar metabolites.

  • Chromatographic Purification :

    • Medium Pressure Liquid Chromatography (MPLC) : Subject the organic extract to MPLC on a silica (B1680970) gel column. Elute with a solvent gradient (e.g., n-hexane/EtOAc or chloroform/MeOH) to achieve initial fractionation.

    • Thin-Layer Chromatography (TLC) : Monitor fractions using silica gel TLC plates. Visualize spots under UV light or by staining with 5% phosphomolybdic acid in methanol followed by heating.

    • High-Performance Liquid Chromatography (HPLC) : Perform final purification using a C-18 reverse-phase column. A typical method involves a linear gradient of methanol in water, with UV detection at 285 nm, where this compound shows a characteristic absorption maximum.

G cluster_extraction Extraction cluster_purification Purification Culture Fungal Culture on Rice/Wheat Extract Crude Organic Extract Culture->Extract Exhaustive extraction (MeOH or EtOAc) Partition Liquid-Liquid Partitioning (EtOAc/H2O) Extract->Partition MPLC MPLC Fractionation (Silica Gel) Partition->MPLC Organic Phase TLC TLC Analysis of Fractions MPLC->TLC HPLC Preparative HPLC (C-18 Reverse Phase) TLC->HPLC Select fractions Pure_DFP Pure this compound HPLC->Pure_DFP G cluster_pathway Proposed this compound Biosynthetic Pathway PK_Backbone Polyketide Backbone Assembly (Acetyl-CoA, Malonyl-CoA) Modifications Reductions, Dehydrations, Methylations PK_Backbone->Modifications FmPKS40 (FPY1) Cyclization Cyclization & Tailoring Reactions Modifications->Cyclization Other Cluster Enzymes DFP This compound Cyclization->DFP FP Fusapyrone DFP->FP Glycosylation

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Deoxyfusapyrone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deoxyfusapyrone (B1670254) is a bioactive secondary metabolite classified as an α-pyrone (or 2H-pyran-2-one) derivative, though structural revisions suggest it may be a γ-pyrone derivative.[1] First isolated from rice cultures of Fusarium semitectum in 1994, it is a polyketide natural product.[2][3][4] this compound, often co-isolated with its analogue fusapyrone, has garnered interest in the scientific community for its notable antifungal properties.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its isolation and synthesis, and its biological activities, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a complex molecule with a solid physical state at room temperature. Its solubility profile indicates that it is soluble in various organic solvents, including dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727).

Table 1: Physical and Chemical Data for this compound

PropertyValueReference
CAS Number 156856-32-5
Molecular Formula C₃₄H₅₄O₈
Molecular Weight 590.8 g/mol
Appearance A solid
Purity ≥98%
Solubility Soluble in DMF, DMSO, Ethanol, Methanol
Storage Short term (days to weeks): 0 - 4 °C, dry and dark. Long term (months to years): -20 °C.
InChI Key WWYZFKLSUWWIEN-PWVYRXAXSA-N
SMILES O[C@H]1C--INVALID-LINK--O--INVALID-LINK--[C@@H]1O
Spectral Data

The structure of this compound has been elucidated through extensive spectroscopic analysis, including 1D- and 2D-Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: ¹H and ¹³C NMR Data for this compound in CD₃OD

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ) (J in Hz)
297.6 s
3170.8 s
4108.1 d5.81 (1H, s)
5164.2 s
6100.2 s
717.6 q1.05 (3H, d, 6.7)
841.6 d2.50 (1H, m)
913.9 q0.88 (3H, d, 6.7)
1033.3 t1.25 (2H, m)
1130.7 t1.25 (2H, m)
1230.7 t1.25 (2H, m)
1323.7 t1.25 (2H, m)
1414.4 q0.88 (3H, t, 6.7)
15135.0 d5.37 (1H, m)
16128.4 d5.37 (1H, m)
1740.4 d2.50 (1H, m)
1820.2 q1.05 (3H, d, 6.7)
19133.2 s
2013.9 q1.70 (3H, s)
21134.1 d5.37 (1H, m)
22127.3 d5.37 (1H, m)
2377.3 d3.98 (1H, d, 9.8)
2425.5 q1.20 (3H, s)
2523.9 q1.20 (3H, s)
1'75.1 d4.80 (1H, d, 7.8)
2'75.1 d3.35 (1H, m)
3'78.4 d3.35 (1H, m)
4'37.0 t1.35 (1H, m), 1.95 (1H, m)
5'71.6 d3.35 (1H, m)
6'62.9 t3.65 (1H, m), 3.85 (1H, m)

Experimental Protocols and Methodologies

Isolation and Purification

This compound is naturally produced by various fungal species, most notably Fusarium semitectum and other marine-derived Fusarium species. The general protocol for its isolation involves fungal cultivation followed by extraction and chromatographic purification.

Experimental Protocol: Isolation from Fungal Culture

  • Cultivation: Fusarium semitectum is cultured on a solid substrate like autoclaved rice kernels at room temperature for several weeks to allow for the production of secondary metabolites.

  • Extraction: The fungal culture is extracted with organic solvents, such as methanol or ethyl acetate, to isolate the crude mixture of metabolites.

  • Bioassay-Guided Fractionation: The crude extract undergoes fractionation using techniques like column chromatography. The resulting fractions are tested for antifungal activity to guide the purification process towards the active compounds.

  • Chromatographic Purification: The active fractions are further purified using High-Performance Liquid Chromatography (HPLC). A common method utilizes a C-18 reversed-phase column with a methanol-water gradient as the mobile phase, and detection is typically performed using a UV detector set at 258 nm.

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

G cluster_0 Isolation and Purification Workflow A Fungal Cultivation (e.g., Fusarium semitectum on rice) B Solvent Extraction (e.g., Methanol, Ethyl Acetate) A->B C Crude Extract B->C D Bioassay-Guided Fractionation (Column Chromatography) C->D E Active Fractions D->E F HPLC Purification (C-18 Reversed-Phase) E->F G Pure this compound F->G H Structural Elucidation (NMR, MS) G->H

General workflow for this compound isolation.
Total Synthesis

The complex structure of this compound has made its total synthesis a significant challenge in organic chemistry. A convergent and modular synthetic strategy has been developed to construct its various diastereoisomers. This approach involves the independent synthesis of complex fragments of the molecule, which are then joined together at a later stage. One key aspect of this synthesis is the preparation of the bis-trisubstituted olefin fragment and its subsequent attachment to the pyrone moiety.

Biological Activity and Mechanism of Action

Antifungal Spectrum

This compound exhibits considerable antifungal activity against a range of filamentous fungi, including several plant pathogens and fungi responsible for human mycoses. However, it is generally less potent than the related compound, fusapyrone. Notably, this compound shows selectivity, as it is inactive against yeasts and the Gram-positive bacterium Bacillus megaterium.

Table 3: Antifungal Activity of this compound

Fungal SpeciesActivityReference
Alternaria alternataSensitive
Aspergillus flavusSensitive
Aspergillus fumigatusSensitive (MIC: 1.56-6.25 µg/ml)
Aspergillus nigerSensitive (MIC: 1.56-6.25 µg/ml)
Botrytis cinereaSensitive
Cladosporium cucumerinumSensitive
Penicillium verrucosumSensitive
Cryptococcus neoformansSensitive (MIC: 1.56-6.25 µg/ml)
Candida spp.Species-specific variability
Fusarium spp.Least sensitive
Mechanism of Action

The precise mechanism of action for this compound is still under investigation. Its antifungal activity suggests that it interferes with essential cellular processes in susceptible fungi. Given its selectivity for filamentous fungi over yeasts and bacteria, it is hypothesized to target specific pathways or structures unique to these organisms. Potential targets could include enzymes involved in cell wall synthesis, cell membrane integrity (such as ergosterol (B1671047) synthesis), or nucleic acid synthesis.

Structure-Activity Relationships (SAR)

Structure-activity relationship studies have highlighted the importance of specific structural features for the biological activity of this compound and its derivatives. The α-pyrone ring and the long aliphatic chain are considered crucial for its antifungal properties. Chemical modifications to these parts of the molecule have been shown to alter its biological activity and toxicity. For instance, increasing the hydrophobicity of related pyrones through acetylation has been linked to a significant increase in zootoxicity in Artemia salina bioassays, suggesting that water solubility and lipophilicity are key factors in its biological effects.

Biosynthesis

The chemical structure of this compound strongly suggests its origin from the polyketide biosynthetic pathway. It is believed to be derived from the condensation of acetyl-CoA subunits by polyketide synthases (PKS), large multi-domain enzymes. This process forms a polyketide backbone which then undergoes a series of enzymatic modifications, including cyclization, to form the final γ-pyrone ring system. The biosynthesis is regulated by various factors, including epigenetic modifications.

G cluster_1 Proposed Biosynthesis of this compound A Acetyl-CoA (and other small carboxylic acids) B Polyketide Synthase (PKS) A->B C Assembly of Polyketide Chain B->C D Cyclization and Modification (e.g., reduction, dehydration) C->D E This compound D->E

Simplified overview of the polyketide biosynthesis pathway.

Conclusion

This compound is a fascinating fungal metabolite with significant, yet selective, antifungal activity. Its complex structure and biological properties make it a valuable subject for research in natural product chemistry, mycology, and drug development. Further investigation into its precise mechanism of action and the continued exploration of its synthesis and derivatization could lead to the development of new antifungal agents or other biotechnological applications. The detailed methodologies for its isolation and analysis, combined with a growing understanding of its structure-activity relationships, provide a solid foundation for future studies in this area.

References

Deoxyfusapyrone: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfusapyrone, a naturally occurring α-pyrone secondary metabolite isolated from fungi of the genus Fusarium, notably Fusarium semitectum, has demonstrated significant antifungal properties.[1][2] This technical guide provides a comprehensive overview of the antifungal spectrum of activity of this compound, detailing its efficacy against a range of fungal species. The document summarizes quantitative data, outlines experimental protocols for antifungal susceptibility testing, and illustrates a generalized workflow for assessing its activity. This information is intended to support further research and development of this compound as a potential antifungal agent.

Antifungal Spectrum of Activity

This compound has been shown to be effective against a variety of filamentous fungi, including those that are pathogenic to plants and humans. However, it displays selective activity, with some fungal groups being more susceptible than others.

Quantitative Antifungal Activity

The antifungal efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound against various fungal species.

Table 1: Antifungal Activity of this compound against Plant Pathogenic and Mycotoxigenic Fungi

Fungal SpeciesMIC (µg/mL)Reference
Botrytis cinerea0.78 - 6.25[1][2][3]
Aspergillus parasiticus0.78 - 6.25
Penicillium brevi-compactum0.78 - 6.25
Alternaria alternataSensitive
Ascochyta rabieiSensitive
Aspergillus flavusSensitive
Cladosporium cucumerinumSensitive
Phoma tracheiphilaSensitive
Penicillium verrucosumSensitive
Fusarium speciesLeast Sensitive

Table 2: Antifungal Activity of this compound against Human Pathogenic Fungi

Fungal SpeciesActivityReference
Aspergillus speciesMost Sensitive
Candida speciesSpecies-specific variability

Table 3: Microorganisms Insensitive to this compound

MicroorganismActivityReference
Plant yeastsInactive
Bacillus megaterium (Gram-positive bacterium)Inactive

Mechanism of Action

The precise mechanism of action of this compound is still under investigation. However, it is hypothesized to interfere with essential fungal enzymes or metabolic pathways, such as those involved in the synthesis of the cell membrane component ergosterol (B1671047) or the cell wall. Its classification as an α-pyrone suggests potential interactions with key proteins within the fungal cell. Further research is required to elucidate the specific molecular targets of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the antifungal spectrum of activity of this compound. These protocols are based on established standards for antifungal susceptibility testing.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (e.g., 28-35°C) until sporulation.

  • Spores (conidia) are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • The spore suspension is filtered through sterile glass wool to remove mycelial fragments.

  • The spore concentration is adjusted to a final concentration of 0.5–2.5 x 10³ cells/mL in RPMI 1640 medium.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations to be tested.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the this compound dilutions is inoculated with the prepared fungal suspension.

  • A positive control well (containing the fungal suspension without the compound) and a negative control well (containing the medium only) are included.

  • The plate is incubated at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

Agar Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

1. Preparation of Fungal Inoculum:

  • A standardized suspension of the fungal isolate is prepared as described for the broth microdilution assay.

2. Inoculation of Agar Plates:

  • The surface of a suitable agar medium, such as Mueller-Hinton agar supplemented with glucose, is evenly inoculated with the fungal suspension using a sterile cotton swab.

3. Application of this compound:

  • Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound.

  • The impregnated discs are placed on the surface of the inoculated agar plate.

  • A control disc impregnated with the solvent used to dissolve the compound is also included.

4. Incubation and Measurement:

  • The plates are incubated at an appropriate temperature for 24-48 hours.

  • The antifungal activity is determined by measuring the diameter of the zone of growth inhibition around the disc.

Visualizations

Experimental Workflow for Antifungal Spectrum Assessment

The following diagram illustrates a generalized workflow for determining the antifungal spectrum of activity of this compound.

Antifungal_Spectrum_Workflow cluster_preparation Preparation cluster_assay Antifungal Susceptibility Assays cluster_analysis Data Analysis and Interpretation Compound This compound Stock Solution Broth_Dilution Broth Microdilution (MIC) Compound->Broth_Dilution Agar_Diffusion Agar Diffusion (Zone of Inhibition) Compound->Agar_Diffusion Fungi Fungal Cultures Fungi->Broth_Dilution Fungi->Agar_Diffusion Media Growth Media (e.g., RPMI, PDA) Media->Broth_Dilution Media->Agar_Diffusion MIC_Determination MIC Value Determination Broth_Dilution->MIC_Determination Zone_Measurement Inhibition Zone Measurement Agar_Diffusion->Zone_Measurement Spectrum_Determination Determination of Antifungal Spectrum MIC_Determination->Spectrum_Determination Zone_Measurement->Spectrum_Determination

Caption: Generalized workflow for assessing the antifungal spectrum of this compound.

Hypothetical Signaling Pathway Inhibition

While the specific signaling pathway affected by this compound is unknown, many antifungal agents target the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. The following diagram illustrates a simplified representation of this pathway, highlighting potential points of inhibition that could be investigated for this compound.

Ergosterol_Biosynthesis_Pathway cluster_pathway Simplified Ergosterol Biosynthesis Pathway cluster_inhibition Potential Inhibition by this compound AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Inhibitor This compound Inhibitor->Squalene Inhibitor->Lanosterol

Caption: Hypothetical inhibition of the ergosterol biosynthesis pathway by this compound.

References

Deoxyfusapyrone: An In-depth Technical Guide on its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Deoxyfusapyrone (B1670254), a naturally occurring α-pyrone secondary metabolite isolated from the fungus Fusarium semitectum, has demonstrated significant antifungal activity against a broad spectrum of plant and human fungal pathogens.[1][2][3] While its precise mechanism of action is still under active investigation, current research points towards a multi-faceted process primarily centered on the disruption of mitochondrial function and the interference with critical morphological processes such as hyphal formation and biofilm development. This technical guide synthesizes the existing data on the antifungal properties of this compound, details the experimental protocols used to elucidate its activity, and presents hypothesized mechanisms of action supported by available evidence.

Antifungal Spectrum and Potency

This compound exhibits a selective and potent inhibitory effect against a range of filamentous fungi, including important agricultural pathogens and agents of human mycoses. It is notably less effective against yeast species.[2] The antifungal potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Fungal SpeciesThis compound MIC (µg/mL)Reference
Botrytis cinerea0.78 - 6.25[4]
Aspergillus parasiticus0.78 - 6.25
Penicillium brevicompactum0.78 - 6.25
Alternaria alternataMost Sensitive
Ascochyta rabieiMost Sensitive
Aspergillus flavusMost Sensitive
Cladosporium cucumerinumMost Sensitive
Phoma tracheiphilaMost Sensitive
Penicillium verrucosumMost Sensitive
Fusarium speciesLeast Sensitive
Pichia guilliermondii>50
Rhodotorula glutinis>50

Hypothesized Mechanisms of Action

While a definitive molecular target for this compound has not been conclusively identified, the available evidence suggests two primary modes of action: disruption of mitochondrial function and interference with fungal morphogenesis.

Disruption of Mitochondrial Function

A growing body of evidence suggests that the mitochondria are a key target for this compound's antifungal activity. This hypothesis is based on studies of related α-pyrone compounds and the observed physiological effects on fungal cells. The proposed mechanism involves the impairment of the mitochondrial electron transport chain (ETC), leading to a cascade of detrimental downstream effects.

  • Inhibition of the Electron Transport Chain: It is hypothesized that this compound, like other structurally related α-pyrones, may inhibit one or more complexes of the mitochondrial ETC. This inhibition would disrupt the flow of electrons, leading to a decrease in ATP synthesis and the generation of reactive oxygen species (ROS).

  • Collapse of Mitochondrial Membrane Potential (ΔΨm): The disruption of the ETC would lead to a breakdown of the proton gradient across the inner mitochondrial membrane, causing a collapse of the mitochondrial membrane potential. This is a critical event that can trigger the apoptotic cascade.

  • Induction of Oxidative Stress: The impaired electron flow in the ETC can lead to the leakage of electrons and the subsequent formation of superoxide (B77818) anions (O₂⁻) and other ROS. The accumulation of ROS causes significant oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death.

  • Induction of Apoptosis: The combination of ATP depletion, collapsed ΔΨm, and oxidative stress can trigger the fungal apoptotic pathway. This programmed cell death is a controlled mechanism to eliminate damaged cells.

G This compound This compound ETC Mitochondrial Electron Transport Chain (ETC) This compound->ETC Inhibition ATP_Synth ATP Synthesis ETC->ATP_Synth Leads to Decreased Mito_MP Mitochondrial Membrane Potential (ΔΨm) ETC->Mito_MP Leads to Collapse of ROS Reactive Oxygen Species (ROS) Production ETC->ROS Leads to Increased Apoptosis Apoptosis Mito_MP->Apoptosis Triggers Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Causes Oxidative_Stress->Apoptosis Induces G This compound This compound Yeast_to_Hyphae Yeast-to-Hypha Transition This compound->Yeast_to_Hyphae Inhibits Biofilm_Formation Biofilm Formation This compound->Biofilm_Formation Inhibits Virulence Fungal Virulence Yeast_to_Hyphae->Virulence Contributes to Biofilm_Formation->Virulence Contributes to G cluster_mic MIC Assay cluster_biofilm Biofilm Inhibition Assay cluster_hyphal Hyphal Growth Inhibition Assay MIC_1 Prepare Fungal Inoculum MIC_2 Serial Dilution of this compound MIC_1->MIC_2 MIC_3 Inoculate Plates MIC_2->MIC_3 MIC_4 Incubate MIC_3->MIC_4 MIC_5 Determine MIC MIC_4->MIC_5 Biofilm_1 Prepare Fungal Inoculum Biofilm_2 Add this compound & Inoculum Biofilm_1->Biofilm_2 Biofilm_3 Incubate for Biofilm Formation Biofilm_2->Biofilm_3 Biofilm_4 Wash and Stain Biofilm_3->Biofilm_4 Biofilm_5 Quantify Biofilm Biofilm_4->Biofilm_5 Hyphal_1 Prepare Yeast Suspension Hyphal_2 Expose to this compound in Hyphae-Inducing Medium Hyphal_1->Hyphal_2 Hyphal_3 Incubate Hyphal_2->Hyphal_3 Hyphal_4 Microscopic Observation Hyphal_3->Hyphal_4 Hyphal_5 Quantify Inhibition Hyphal_4->Hyphal_5

References

Beyond the Mycelia: An In-depth Technical Guide to the Diverse Biological Activities of Deoxyfusapyrone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Deoxyfusapyrone, a 3-substituted-4-hydroxy-6-alkyl-2-pyrone, is a polyketide secondary metabolite produced by various species of the fungal genus Fusarium. While its antifungal properties have been the primary focus of research, a growing body of evidence suggests a broader spectrum of biological activities. This technical guide provides a comprehensive overview of the bioactivities of this compound beyond its antifungal effects, presenting key quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action. This document aims to serve as a valuable resource for researchers exploring the therapeutic and biotechnological potential of this natural product.

Non-Antifungal Biological Activities of this compound

This compound has demonstrated a range of biological effects, including zootoxicity and phytotoxicity with growth-stimulatory effects at certain concentrations. While direct evidence for anticancer and anti-inflammatory activities of the pure compound is limited, related compounds and extracts from producing organisms suggest potential in these areas.

Table 1: Summary of Quantitative Data on the Biological Activities of this compound
Biological ActivityTest Organism/SystemMetricValueReference(s)
ZootoxicityArtemia salina (brine shrimp) larvaeLC₅₀37.1 µM[1]
PhytotoxicityTomato (Lycopersicon esculentum) seedlings-Root elongation stimulation[1]
Anti-inflammatory (related extract)Ovine Cyclooxygenase-1 (COX-1)IC₅₀< 5 µg/mL*[2]

Data is for an ethyl acetate (B1210297) extract of Fusarium solani, a known producer of this compound. Data for the pure compound is not currently available.*

Detailed Experimental Protocols

Zootoxicity: Artemia salina (Brine Shrimp) Lethality Bioassay

This bioassay is a preliminary assessment of a substance's toxicity.

Materials:

  • Artemia salina cysts (brine shrimp eggs)

  • Sea salt

  • Deionized water

  • 96-well microplate

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Positive control (e.g., potassium dichromate)

  • Incubator with a light source (25-30°C)

  • Dissecting microscope or magnifying glass

Procedure:

  • Hatching of Artemia salina: Prepare a saline solution by dissolving sea salt in deionized water (typically 38 g/L). Add Artemia salina cysts to the saline solution in a hatching container. Incubate for 24-48 hours at 25-30°C with constant aeration and illumination to allow the nauplii (larvae) to hatch.

  • Preparation of Test Solutions: Prepare a series of dilutions of the this compound stock solution in the saline solution to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤1%).

  • Assay Setup: Using a pipette, transfer a specific number of nauplii (e.g., 10-15) into each well of a 96-well microplate containing the test solutions. Include wells with solvent control and a positive control.

  • Incubation: Incubate the microplate for 24 hours under the same conditions used for hatching.

  • Data Collection: After 24 hours, count the number of dead (immobile) and live nauplii in each well under a dissecting microscope.

  • Data Analysis: Calculate the percentage of mortality for each concentration. The LC₅₀ value, the concentration at which 50% of the nauplii are killed, can be determined using probit analysis or other suitable statistical methods.

Phytotoxicity: Tomato Root Elongation Assay

This assay assesses the effect of a substance on plant growth.

Materials:

  • Tomato seeds (Lycopersicon esculentum)

  • Petri dishes

  • Filter paper

  • This compound solutions at various concentrations (e.g., 10 µM and 100 µM)

  • Control solution (e.g., sterile distilled water or the solvent used to dissolve this compound)

  • Growth chamber or incubator with controlled light and temperature

Procedure:

  • Seed Sterilization and Germination: Surface sterilize tomato seeds to prevent microbial contamination. Place the sterilized seeds on moist filter paper in petri dishes and allow them to germinate in the dark for 2-3 days.

  • Assay Setup: Once the radicles (primary roots) have emerged, select seedlings with uniform radicle length. Place a sheet of filter paper in each petri dish and moisten it with a specific volume of the respective this compound test solution or the control solution.

  • Incubation: Place the germinated seeds on the moistened filter paper, ensuring the radicles are in contact with the solution. Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a defined period (e.g., 3-5 days).

  • Data Collection: After the incubation period, measure the length of the primary root of each seedling.

  • Data Analysis: Calculate the average root length for each treatment group. Compare the root lengths of the this compound-treated seedlings to the control group to determine if the compound has an inhibitory or stimulatory effect on root elongation. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed effects.

Signaling Pathways and Molecular Mechanisms

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways modulated by this compound in non-fungal systems. While its structural class, the 3-substituted-4-hydroxy-6-alkyl-2-pyrones, is known to interact with various biological targets, the precise molecular mechanisms of this compound remain to be elucidated.

Based on the activities of related compounds and extracts, several pathways are of interest for future investigation:

  • Inflammatory Pathways: The potential COX-1 inhibitory activity of extracts containing this compound suggests a possible role in modulating the arachidonic acid cascade. Future studies should investigate the direct effect of pure this compound on COX-1 and COX-2 enzymes and explore its impact on key inflammatory signaling pathways such as the NF-κB and MAPK pathways.

  • Cytotoxicity and Apoptosis: The zootoxicity observed in the Artemia salina assay indicates a potential for cytotoxic effects in other organisms. Investigating the ability of this compound to induce apoptosis in cancer cell lines and identifying the involved signaling pathways (e.g., caspase activation, Bcl-2 family protein modulation) would be a valuable area of research.

Workflow for Investigating this compound's Effect on a Generic Signaling Pathway

The following diagram illustrates a general workflow for investigating the impact of this compound on a cellular signaling pathway.

G cluster_0 Cell Culture and Treatment cluster_1 Analysis of Signaling Pathway Components cluster_2 Analysis of Downstream Effects cluster_3 Phenotypic Assays A Mammalian Cell Line (e.g., Macrophages, Cancer Cells) B Treatment with This compound A->B C Protein Extraction B->C E Nuclear and Cytoplasmic Fractionation B->E G RNA Extraction B->G I ELISA / Cytokine Array (Protein secretion) B->I J Cell Viability Assay (e.g., MTT) B->J K Apoptosis Assay (e.g., Annexin V) B->K D Western Blot Analysis (Phosphorylation of key proteins) C->D F Analysis of Transcription Factor Localization E->F H RT-qPCR (Gene expression of target genes) G->H

A generalized workflow for studying the effects of this compound on cellular signaling pathways.
Hypothesized Inflammatory Signaling Cascade

The diagram below illustrates a hypothetical signaling pathway that could be investigated for this compound's potential anti-inflammatory effects, based on the known mechanisms of other anti-inflammatory compounds.

G This compound This compound COX_Enzyme COX-1 / COX-2 This compound->COX_Enzyme Inhibition (?) Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Promotes

A simplified, hypothetical pathway of this compound's potential anti-inflammatory action.

Conclusion and Future Directions

This compound exhibits intriguing biological activities beyond its established antifungal properties. The confirmed zootoxicity and phytotoxicity, coupled with the suggestive anti-inflammatory potential of related extracts, underscore the need for further investigation into its mechanisms of action.

Future research should prioritize:

  • Comprehensive Cytotoxicity Screening: Evaluating the cytotoxic effects of pure this compound against a panel of human cancer cell lines to determine its IC₅₀ values and potential as an anticancer agent.

  • In-depth Anti-inflammatory Studies: Investigating the direct inhibitory effects of this compound on COX-1 and COX-2 enzymes and its modulation of key inflammatory signaling pathways (NF-κB, MAPK) in relevant cell models.

  • Mechanism of Action Studies: Utilizing the outlined experimental workflows to elucidate the specific molecular targets and signaling pathways affected by this compound to understand the basis of its observed biological activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its various bioactivities, which could guide the development of more potent and selective compounds.

The exploration of this compound's non-antifungal biological activities holds promise for the discovery of new therapeutic leads and biotechnological tools. This technical guide provides a foundation for these future investigations, summarizing the current knowledge and highlighting the critical areas for further research.

References

In Vitro Cytotoxicity of Deoxyfusapyrone on Mammalian Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfusapyrone, a naturally occurring α-pyrone secondary metabolite isolated from Fusarium species, has garnered interest for its diverse biological activities, primarily its antifungal properties. However, its potential as a cytotoxic agent against mammalian cell lines remains an area of emerging research. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro cytotoxicity, drawing upon available data for this compound and related α-pyrone compounds. It details established experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle alterations, and explores potential signaling pathways involved in its mechanism of action. This document aims to equip researchers with the necessary information to design and execute further investigations into the therapeutic potential of this compound.

Introduction to this compound

This compound is a polyketide-derived secondary metabolite produced by various species of the fungus Fusarium. Structurally, it belongs to the α-pyrone class of compounds, which are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and cytotoxic effects[1]. While much of the research on this compound has focused on its potent antifungal activity against plant pathogens, preliminary studies suggest it may also possess cytotoxic properties against animal cells[2][3]. The α-pyrone scaffold present in this compound is a key structural feature found in numerous cytotoxic natural products[4][5].

Quantitative Cytotoxicity Data

Direct data on the half-maximal inhibitory concentration (IC50) of this compound against specific mammalian cell lines is currently limited in publicly available literature. However, valuable insights can be drawn from preliminary toxicity assays and studies on analogous compounds.

This compound Cytotoxicity in a Non-Mammalian Model

A key indicator of this compound's potential cytotoxicity comes from a bioassay using brine shrimp (Artemia salina) larvae, a common preliminary screen for toxicity.

CompoundBioassay ModelLC50Reference
This compoundArtemia salina larvae37.1 µM
Fusapyrone (B118556)Artemia salina larvae> 500 µM (non-toxic)

LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.

Cytotoxicity of Structurally Related α-Pyrones on Mammalian Cancer Cell Lines

To provide a broader context for the potential cytotoxicity of this compound, the following table summarizes the IC50 values of other α-pyrone derivatives against various human cancer cell lines. These compounds share the core α-pyrone structure, suggesting that this compound may exhibit similar activity profiles.

α-Pyrone DerivativeCell LineCell TypeIC50 (µM)Reference
Cryptoyunnane AHCT-116Colon Carcinoma1.26
MDA-MB-231Breast Adenocarcinoma4.87
PC-3Prostate Cancer8.32
Cryptoyunnane BHCT-116Colon Carcinoma2.51
MDA-MB-231Breast Adenocarcinoma6.15
PC-3Prostate Cancer7.94
Cryptoyunnane DA549Lung Carcinoma8.97
HCT-116Colon Carcinoma2.25
MDA-MB-231Breast Adenocarcinoma3.16
PC-3Prostate Cancer4.33
HeLaCervical Cancer5.78
Peniapyrone AAsPC-1Pancreatic Cancer-
CRL-2234--
MCF-7Breast Adenocarcinoma-
Peniapyrone CAsPC-1Pancreatic Cancer-
CRL-2234--
MCF-7Breast Adenocarcinoma-
Peniapyrone FAsPC-1Pancreatic Cancer-
CRL-2234--
MCF-7Breast Adenocarcinoma-

Note: Specific IC50 values for Peniapyrones were not provided in the abstract, but the compounds were reported to show cytotoxic activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vitro cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with various concentrations of this compound B->C D Incubate for 24, 48, or 72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed mammalian cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Exposure: Incubate the treated plates for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of Annexin V/PI Apoptosis Assay

Apoptosis_Principle cluster_0 Viable Cell cluster_1 Early Apoptotic Cell cluster_2 Late Apoptotic/Necrotic Cell A Phosphatidylserine (PS) (Inner leaflet) D PS translocated (Outer leaflet) B Intact Membrane C Annexin V-FITC (-) PI (-) G PS translocated (Outer leaflet) E Intact Membrane F Annexin V-FITC (+) PI (-) H Permeable Membrane I Annexin V-FITC (+) PI (+)

Differentiation of cell states based on Annexin V and PI staining.

Detailed Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow A Treat cells with This compound B Harvest and fix cells (e.g., 70% ethanol) A->B C Treat with RNase A B->C D Stain with Propidium Iodide (PI) C->D E Analyze by flow cytometry D->E F Quantify cell population in G0/G1, S, and G2/M phases E->F

Steps for analyzing cell cycle distribution using PI staining.

Detailed Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Rehydration and RNase Treatment: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.

  • PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound in mammalian cells are yet to be fully elucidated, research on other α-pyrone compounds suggests potential mechanisms of action that could be relevant.

Hypothesized Signaling Pathway for α-Pyrone Induced Apoptosis

Apoptosis_Pathway AP α-Pyrone (e.g., this compound) TF Transcription Factor Modulation AP->TF CYP Induction of Cytochrome P450 1A1 TF->CYP ROS Increased Reactive Oxygen Species (ROS) CYP->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp Caspase Activation (e.g., Caspase-3, -9) Mito->Casp Apop Apoptosis Casp->Apop

A potential mechanism for apoptosis induction by α-pyrones.

Some studies on dibenzo-α-pyrones have indicated that they can interfere with transcription factors and induce apoptosis through the induction of cytochrome P450 1A1. This induction can lead to increased oxidative stress, mitochondrial dysfunction, and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death. Further research is necessary to determine if this compound acts through a similar mechanism.

Conclusion and Future Directions

This compound presents an interesting scaffold for further investigation as a potential cytotoxic agent. The available data, although limited, suggests that it possesses cytotoxic properties that warrant more in-depth study. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the in vitro cytotoxicity of this compound against a panel of mammalian cancer and non-cancer cell lines.

Future research should focus on:

  • Determining the IC50 values of this compound against a wide range of human cancer cell lines.

  • Investigating the specific mechanisms of cell death induced by this compound, including apoptosis, necrosis, and autophagy.

  • Elucidating the precise molecular targets and signaling pathways affected by this compound in mammalian cells.

  • Conducting structure-activity relationship studies to identify key functional groups responsible for its cytotoxic activity and to potentially design more potent and selective analogs.

By addressing these research questions, the scientific community can better understand the therapeutic potential of this compound and its derivatives in the context of drug discovery and development.

References

Methodological & Application

Total Synthesis of Deoxyfusapyrone and Its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfusapyrone (B1670254), a naturally occurring α-pyrone isolated from Fusarium semitectum, and its parent compound, fusapyrone, have garnered significant interest within the scientific community due to their potent antifungal properties.[1][2] These compounds exhibit considerable activity against a range of plant pathogenic and mycotoxigenic fungi, making them attractive candidates for the development of novel agrochemicals and therapeutic agents.[3][4] The complex molecular architecture of this compound, featuring a substituted 4-hydroxy-2-pyrone core, a deoxyglucose moiety, and a long polyene side chain, presents a formidable challenge for synthetic chemists. This document provides detailed application notes and protocols for the total synthesis of this compound and its analogues, based on a convergent and modular strategy. Furthermore, it explores the current understanding of their mechanism of action and provides protocols for assessing their biological activity.

Data Presentation

Table 1: Antifungal Activity of this compound and Fusapyrone
Fungal SpeciesThis compound ActivityFusapyrone ActivityReference
Alternaria alternataSensitiveMore Active[5]
Aspergillus flavusSensitiveMore Active
Botrytis cinereaSensitiveMore Active
Cladosporium cucumerinumSensitiveMore Active
Penicillium verrucosumSensitiveMore Active
Fusarium speciesLeast SensitiveLeast Sensitive
Plant YeastsInactiveInactive
Bacillus megateriumInactiveInactive
Table 2: Minimum Inhibitory Concentration (MIC) of Fusapyrone and this compound Derivatives
CompoundBotrytis cinerea (μg/mL)Aspergillus parasiticus (μg/mL)Penicillium brevi-compactum (μg/mL)Reference
Fusapyrone (1)0.78 - 6.250.78 - 6.250.78 - 6.25
This compound (2)0.78 - 6.250.78 - 6.250.78 - 6.25
Acetylated DerivativesHigh Concentration (25-50)InactiveInactive

Experimental Protocols

The total synthesis of this compound is achieved through a convergent strategy, involving the independent synthesis of three key fragments followed by their sequential coupling. The key fragments are:

  • The Pyrone Moiety: A substituted 4-hydroxy-2-pyrone core.

  • The Polyene Fragment: A complex bis-trisubstituted olefin chain.

  • The Deoxyglucose Moiety: A protected 4-deoxy-β-xylo-hexopyranosyl unit.

Protocol 1: Synthesis of the 6-Alkyl-4-hydroxy-2-pyrone Moiety

This protocol describes a general method for the synthesis of 6-alkyl-4-hydroxy-2-pyrones, which serve as the core of this compound. The synthesis involves the cyclization of a β-keto ester with an acetylenic compound.

Materials:

  • β-keto ester (e.g., ethyl acetoacetate)

  • Terminal alkyne (e.g., 1-hexyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Zinc bromide (ZnBr₂)

  • Anhydrous solvent (e.g., THF, dichloromethane)

Procedure:

  • Sonogashira Coupling: To a solution of the β-keto ester and terminal alkyne in anhydrous THF, add Pd(PPh₃)₄, CuI, and triethylamine. Stir the mixture under an inert atmosphere at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the corresponding (Z)-2-alken-4-ynoate.

  • Lactonization: Dissolve the purified enynoate in anhydrous dichloromethane (B109758) and add ZnBr₂. Stir the mixture at room temperature for 2-4 hours.

  • Final Purification: Quench the reaction with water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to yield the 6-alkyl-4-hydroxy-2-pyrone.

Protocol 2: Synthesis of the Polyene Fragment via Wittig Reaction

The polyene side chain is constructed using a series of Wittig reactions. This protocol outlines a general procedure for a Wittig olefination to form a C=C double bond.

Materials:

  • Aldehyde or ketone

  • Triphenylphosphonium ylide (Wittig reagent)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Strong base (if generating the ylide in situ, e.g., n-BuLi, NaH)

Procedure:

  • Ylide Formation (if necessary): To a suspension of the corresponding phosphonium (B103445) salt in anhydrous THF at 0 °C, add a strong base (e.g., n-BuLi) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide.

  • Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of the aldehyde or ketone in anhydrous THF dropwise. Stir the reaction mixture at room temperature for 2-12 hours. Monitor by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product is often contaminated with triphenylphosphine (B44618) oxide. To remove this, the residue can be triturated with a non-polar solvent (e.g., hexanes) to precipitate the oxide, which is then removed by filtration. The filtrate is concentrated and further purified by flash column chromatography to give the desired alkene.

Protocol 3: Attachment of the Polyene Fragment to the Pyrone Moiety

The final key step involves the coupling of the synthesized polyene fragment to the pyrone core. This is typically achieved through a palladium-catalyzed cross-coupling reaction.

Materials:

  • Halogenated pyrone derivative

  • Organometallic polyene reagent (e.g., organozinc or organostannane)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the halogenated pyrone and the palladium catalyst in the anhydrous solvent.

  • Coupling: To this solution, add the organometallic polyene reagent. Heat the reaction mixture to the appropriate temperature (typically 50-80 °C) and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent. Dry the combined organic layers and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the coupled product.

Mandatory Visualization

Total Synthesis Workflow

Total_Synthesis_Workflow cluster_pyrone Pyrone Moiety Synthesis cluster_polyene Polyene Fragment Synthesis cluster_sugar Deoxyglucose Moiety cluster_assembly Final Assembly p1 β-keto ester p_react Sonogashira Coupling & Lactonization p1->p_react p2 Terminal Alkyne p2->p_react pyrone 6-Alkyl-4-hydroxy-2-pyrone p_react->pyrone coupling1 Coupling pyrone->coupling1 po1 Aldehyde/Ketone po_react Wittig Reaction po1->po_react po2 Phosphonium Ylide po2->po_react polyene Polyene Fragment po_react->polyene polyene->coupling1 sugar Protected 4-Deoxyglucose coupling2 Glycosylation sugar->coupling2 coupling1->coupling2 deprotection Deprotection coupling2->deprotection final_product This compound deprotection->final_product

Caption: Convergent total synthesis workflow for this compound.

Proposed Antifungal Mechanism of Action

While the exact molecular target of this compound is not yet fully elucidated, current hypotheses suggest interference with fungal cell wall integrity and vital enzymatic pathways.

Antifungal_Mechanism cluster_cell Fungal Cell cluster_effects Cellular Effects This compound This compound Membrane Cell Membrane Integrity This compound->Membrane Disruption Wall Cell Wall Synthesis This compound->Wall Inhibition PKS Polyketide Synthase (PKS) This compound->PKS Inhibition Biofilm Biofilm Formation This compound->Biofilm Disruption Growth_Inhibition Fungal Growth Inhibition Membrane->Growth_Inhibition Wall->Growth_Inhibition PKS->Growth_Inhibition Ergosterol Ergosterol Synthesis Biofilm->Growth_Inhibition Cell_Death Cell Death Growth_Inhibition->Cell_Death

Caption: Hypothesized antifungal mechanism of this compound.

Conclusion

The total synthesis of this compound and its analogues remains a challenging yet rewarding endeavor in organic chemistry. The convergent, modular approach described herein provides a flexible platform for the generation of a library of analogues for structure-activity relationship studies. Further investigation into the precise molecular targets and mechanism of action of these potent antifungal agents will be crucial for the development of the next generation of antifungal therapies and crop protection agents. The detailed protocols and conceptual frameworks presented in these application notes are intended to serve as a valuable resource for researchers in this exciting field.

References

Application Notes and Protocols for the Extraction and Purification of Deoxyfusapyrone from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfusapyrone is a polyketide-derived secondary metabolite produced by various species of the fungal genus Fusarium, notably Fusarium semitectum and Fusarium mangiferae.[1] This α-pyrone compound, often co-isolated with its analogue fusapyrone, has garnered significant interest due to its antifungal properties against a range of plant pathogenic and mycotoxigenic fungi.[2][3] These application notes provide detailed protocols for the cultivation of Fusarium species, followed by the extraction and purification of this compound, to aid researchers in obtaining this bioactive compound for further investigation and development.

Data Presentation

The following tables summarize quantitative data related to the production and purification of this compound.

Table 1: Reported Yields of this compound from Fusarium semitectum Solid Cultures

Fungal StrainSubstrateYield of this compound (g/kg of culture)Reference
F. semitectum ITEM 393Rice0.122Evidente et al., 1999
F. semitectum ITEM 1623Rice0.540Evidente et al., 1999

Table 2: Recovery of this compound using HPLC Analysis

CompoundRecovery Range (%)Analytical MethodReference
This compound (DFP)99 - 101C-18 Reverse Phase HPLCEvidente et al., 1999[4]

Experimental Protocols

Protocol 1: Cultivation of Fusarium semitectum for this compound Production (Solid-State Fermentation)

This protocol is adapted from methodologies reported for the production of this compound from Fusarium semitectum.[5]

1. Materials:

  • Fusarium semitectum strain (e.g., ITEM 393 or ITEM 1623)
  • Rice or wheat kernels
  • Distilled water
  • 250 mL Erlenmeyer flasks
  • Cotton plugs
  • Aluminum foil
  • Autoclave
  • Incubator

2. Procedure:

  • Substrate Preparation:
  • To each 250 mL Erlenmeyer flask, add 50 g of rice or wheat kernels and 50 mL of distilled water.
  • Seal the flasks with cotton plugs and cover with aluminum foil.
  • Autoclave at 121°C for 20 minutes to sterilize the substrate. Allow to cool to room temperature.
  • Inoculation:
  • From a fresh agar (B569324) plate culture of F. semitectum, aseptically transfer a few mycelial plugs (approximately 5 mm in diameter) into each flask containing the sterilized substrate.
  • Incubation:
  • Incubate the inoculated flasks at room temperature (approximately 25°C) in the dark for 4 weeks. The fungus will colonize the substrate during this period.

Protocol 2: Extraction of this compound from Solid Culture

This protocol outlines the solvent-based extraction of this compound from the fungal solid culture.

1. Materials:

  • Colonized solid substrate from Protocol 1
  • Ethyl acetate (B1210297) (EtOAc)
  • Methanol (MeOH)
  • Large beaker or flask for extraction
  • Stir plate and magnetic stir bar (optional)
  • Buchner funnel and filter paper
  • Vacuum flask
  • Rotary evaporator

2. Procedure:

  • Extraction:
  • Transfer the entire content of the culture flask (fungal mass and substrate) into a large beaker.
  • Add ethyl acetate to the beaker at a ratio of approximately 3:1 (v/w) relative to the initial weight of the substrate (e.g., 150 mL EtOAc for 50 g of initial substrate).
  • Allow the extraction to proceed for 24 hours at room temperature, with occasional stirring. For a more efficient extraction, use a stir plate.
  • Repeat the extraction process twice more with fresh ethyl acetate.
  • Filtration and Concentration:
  • Combine the ethyl acetate extracts and filter through a Buchner funnel to remove the solid mycelia and substrate.
  • Wash the solid residue with a small volume of fresh ethyl acetate and add it to the filtrate.
  • Concentrate the combined filtrate to dryness using a rotary evaporator under reduced pressure to obtain the crude extract.

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using medium-pressure liquid chromatography (MPLC) followed by preparative thin-layer chromatography (TLC).

1. Materials:

  • Crude extract from Protocol 2
  • Silica (B1680970) gel (60-120 mesh) for column chromatography
  • Glass chromatography column
  • Hexane (B92381)
  • Chloroform (B151607) (CHCl₃)
  • Methanol (MeOH)
  • Preparative TLC plates (Silica gel 60 F₂₅₄)
  • TLC developing tank
  • UV lamp (254 nm)
  • Collection tubes

2. Procedure:

  • Column Chromatography (MPLC):
  • Prepare a silica gel slurry in hexane and pack the chromatography column.
  • Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.
  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of chloroform, followed by chloroform-methanol mixtures. A suggested gradient is:
  • 100% Hexane
  • Hexane:Chloroform (9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9)
  • 100% Chloroform
  • Chloroform:Methanol (99:1, 98:2, 95:5)
  • Collect fractions of approximately 20 mL each.
  • Fraction Analysis:
  • Analyze the collected fractions by TLC using a mobile phase of chloroform:methanol (95:5).
  • Spot a small amount of each fraction onto a TLC plate, develop the plate, and visualize the spots under a UV lamp at 254 nm.
  • Pool the fractions containing this compound based on the TLC profile. This compound typically appears as a distinct spot.
  • Preparative TLC (if necessary):
  • If the fractions containing this compound are not sufficiently pure, further purification can be achieved by preparative TLC.
  • Apply the pooled fractions as a band onto a preparative TLC plate.
  • Develop the plate using the same mobile phase as in the analysis.
  • After development, visualize the bands under UV light and scrape the band corresponding to this compound.
  • Extract the this compound from the silica gel using ethyl acetate, filter, and evaporate the solvent to obtain the purified compound.

Mandatory Visualizations

Experimental_Workflow A Fungal Culture (Fusarium semitectum) B Solid-State Fermentation (Rice/Wheat Kernels, 4 weeks) A->B Inoculation C Extraction (Ethyl Acetate) B->C Harvesting D Filtration & Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Medium-Pressure Column Chromatography (Silica Gel) E->F Sample Loading G Fraction Collection & TLC Analysis F->G Elution H Pooling of this compound Fractions G->H Identification I Preparative TLC (Optional) H->I Further Purification J Pure this compound H->J I->J

Caption: Experimental workflow for this compound extraction and purification.

Biosynthesis_Regulation cluster_0 This compound Biosynthesis Pathway cluster_1 Regulatory Factors PKS Polyketide Synthase (FmPKS40) Backbone Polyketide Backbone PKS->Backbone Synthesis Modifications Tailoring Enzymes (e.g., Oxygenases, Reductases) Backbone->Modifications Processing This compound This compound Modifications->this compound Nitrogen High Nitrogen Levels GeneCluster Biosynthetic Gene Cluster (fpy) Nitrogen->GeneCluster Repression FmKmt1_active FmKmt1 (Histone Methyltransferase) Active FmKmt1_active->GeneCluster Positive Regulation (via H3K9me3) FmKmt1_inactive FmKmt1 Inactive GeneCluster->PKS Expression

Caption: Regulation of this compound biosynthesis in Fusarium.

References

Quantitative Analysis of Deoxyfusapyrone: HPLC and TLC Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of deoxyfusapyrone (B1670254), a potent antifungal α-pyrone isolated from Fusarium semitectum, using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The methods described are essential for quality control, pharmacokinetic studies, and various research applications in drug development.

High-Performance Liquid Chromatography (HPLC) Method

This section details a sensitive and rapid HPLC method for the simultaneous quantification of this compound and its analogue, fusapyrone (B118556), in crude extracts.[1][2] This reversed-phase method offers excellent recovery and reproducibility.

Instrumentation and Chromatographic Conditions

A summary of the necessary equipment and parameters for the HPLC analysis is provided below.

ParameterSpecification
HPLC System A standard HPLC system equipped with a pump, autosampler, and UV detector.
Column C18 reversed-phase column.
Mobile Phase A linear gradient of methanol (B129727) and water.[1][2]
Detection UV detector set at 285 nm.[1]
Flow Rate Not explicitly stated in the provided search results. A typical starting flow rate for a standard analytical C18 column is 1.0 mL/min.
Injection Volume 20 µL.
Run Time Approximately 12-15 minutes to ensure elution of all components.
Experimental Protocol: HPLC Quantification of this compound
  • Standard Preparation:

    • Prepare a stock solution of pure this compound in HPLC-grade methanol.

    • Create a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation (Crude Extract):

    • Extract the fungal culture or sample matrix with an appropriate organic solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes.

    • Inject 20 µL of each standard and sample solution.

    • Run the HPLC system using a linear gradient of methanol-water.

    • Monitor the absorbance at 285 nm.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The retention time for this compound is approximately 9.5-10 minutes.

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Data

The following table summarizes the performance characteristics of the described HPLC method.

ParameterThis compoundFusapyrone
Retention Time (min) 9.5 - 10.03.5 - 4.0
Recovery (%) 99 - 10184 - 99
Detection Wavelength (nm) 285285

HPLC Workflow Diagram

HPLC_Workflow A Standard & Sample Preparation B HPLC System Setup (C18 Column, UV Detector @ 285 nm) A->B Load C Column Equilibration B->C Prepare D Inject Standards & Samples C->D Ready E Gradient Elution (Methanol-Water) D->E Start Run F Data Acquisition E->F Analyze G Peak Integration & Calibration Curve F->G Process Data H Quantification of this compound G->H Calculate

Caption: Workflow for the HPLC quantification of this compound.

Thin-Layer Chromatography (TLC) Method

While primarily utilized for the isolation and purification of this compound, TLC can be adapted for semi-quantitative or quantitative analysis using a densitometer. This section provides a protocol based on the reported isolation method.

Instrumentation and Materials
ParameterSpecification
TLC Plates Silica (B1680970) gel 60 F254 plates.
Developing Chamber Standard glass TLC tank.
Mobile Phase System A: Ethyl acetate (B1210297) - Methanol - Water (8.5:2:1, v/v/v)System B: Acetonitrile - Water (7:3, v/v)
Application Capillary tubes or automatic TLC sampler.
Visualization 1. UV light (254 nm).2. 5% Phosphomolybdic acid in methanol, followed by heating at 110°C.
Quantification (Optional) TLC scanner (densitometer).
Experimental Protocol: TLC Analysis of this compound
  • Plate Preparation:

    • If necessary, activate the silica gel plates by heating them in an oven at 110°C for 30 minutes.

  • Sample and Standard Application:

    • Using a capillary tube, spot small, concentrated aliquots of the sample extract and this compound standards onto the TLC plate, about 1 cm from the bottom edge.

    • For quantitative analysis, use a calibrated microsyringe or an automatic sampler to apply precise volumes.

  • Development:

    • Prepare the chosen mobile phase and pour it into the developing chamber to a depth of about 0.5 cm.

    • Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.

    • Place the spotted TLC plate into the chamber and allow the solvent front to ascend to near the top of the plate.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front.

    • Allow the plate to air dry completely in a fume hood.

    • Visualize the spots under UV light (254 nm) and circle them with a pencil.

    • For enhanced visualization, spray the plate with 5% phosphomolybdic acid in methanol and heat it at 110°C until colored spots appear.

  • Quantification (Densitometry):

    • Scan the plate using a TLC scanner at the wavelength of maximum absorbance for this compound.

    • Measure the peak area for each standard and sample spot.

    • Construct a calibration curve by plotting the peak areas of the standards against their concentrations.

    • Determine the concentration of this compound in the sample from the calibration curve.

TLC Data
ParameterValue
Stationary Phase Silica gel 60 F254
Mobile Phase System A Ethyl acetate - Methanol - Water (8.5:2:1)
Mobile Phase System B Acetonitrile - Water (7:3)
Visualization UV (254 nm), Phosphomolybdic acid reagent

Note: R_f values are not explicitly provided in the search results and would need to be determined experimentally.

TLC Workflow Diagram

TLC_Workflow A TLC Plate Activation B Spot Standards & Samples A->B Prepare C Chamber Saturation & Plate Development B->C Develop D Plate Drying C->D Dry E Visualization (UV & Staining) D->E Visualize F Image & Data Acquisition (Densitometer) E->F Analyze G Quantification F->G Calculate

Caption: Workflow for the TLC analysis and quantification of this compound.

References

Application Notes & Protocols: Developing Deoxyfusapyrone-Based Antifungal Agents for Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deoxyfusapyrone (B1670254) is a naturally occurring α-pyrone secondary metabolite, primarily isolated from the fungus Fusarium semitectum.[1][2] Along with its parent compound, fusapyrone, it has demonstrated significant antifungal activity against a range of economically important plant pathogenic fungi.[3][4] Its selective action and low zootoxicity present a promising scaffold for the development of novel, bio-based fungicides for sustainable agriculture.[3] These compounds are particularly effective against filamentous fungi, including species of Botrytis, Aspergillus, and Penicillium, while showing inactivity towards certain yeasts and bacteria, suggesting a selective mechanism of action.

This document provides a comprehensive guide for researchers engaged in the development of this compound-based antifungal agents. It includes a summary of known antifungal activities, detailed protocols for derivative synthesis and bioassays, and visual workflows to guide the experimental process.

Quantitative Data Summary: Antifungal Activity

The minimum inhibitory concentrations (MIC) of this compound and its parent compound, fusapyrone, have been evaluated against several key fungal pathogens. The data highlights their potential as antifungal agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Fusapyrone and this compound

Fungal Species Pathogen Type Fusapyrone (μg/mL) This compound (μg/mL) Reference
Botrytis cinerea Plant Pathogen 0.78 - 6.25 0.78 - 6.25
Aspergillus parasiticus Mycotoxigenic 0.78 - 6.25 0.78 - 6.25
Penicillium brevicompactum Mycotoxigenic 0.78 - 6.25 0.78 - 6.25
Alternaria alternata Plant Pathogen - -
Aspergillus flavus Mycotoxigenic - -
Cladosporium cucumerinum Plant Pathogen - -

Note: Fusapyrone has been consistently reported to be more active than this compound. A study on derivatives showed that acetylation of the parent compounds generally led to a loss of antifungal activity against B. cinerea.

Hypothesized Mechanism of Action & Fungal Signaling

While the precise molecular target of this compound remains under investigation, its efficacy suggests interference with essential cellular processes in fungi. Many potent fungicides target conserved signaling pathways that regulate fungal growth, development, and virulence. Key pathways in phytopathogenic fungi include the Target of Rapamycin (TOR) signaling pathway, Mitogen-Activated Protein Kinase (MAPK) cascades, and the cyclic AMP (cAMP)-dependent Protein Kinase A (PKA) pathway. The cAMP/PKA pathway, in particular, is a central regulator of morphogenesis and pathogenicity in response to environmental cues, making it a plausible target for antifungal intervention.

Fungal cAMP-PKA signaling pathway, a potential antifungal target.

Experimental Protocols

Protocol 1: General Workflow for Synthesis of this compound Derivatives for SAR Studies

This protocol outlines a modular and convergent strategy for synthesizing a library of this compound derivatives to perform Structure-Activity Relationship (SAR) studies. This approach involves the independent synthesis of key fragments (the pyrone core and the side chain) followed by their coupling.

Synthesis_Workflow A1 Module A: Pyrone Core Synthesis A2 Functionalization of Pyrone Ring (e.g., protecting groups) A1->A2 A3 Purification of Pyrone Intermediate A2->A3 C1 Coupling Reaction (e.g., Palladium-catalyzed) A3->C1 B1 Module B: Side Chain Synthesis B2 Systematic Modifications: - Chain length - Saturation - Stereochemistry B1->B2 B3 Purification of Side Chain Variants B2->B3 B3->C1 C2 Deprotection Steps C1->C2 C3 Final Product Purification (HPLC) C2->C3 D1 Characterization (NMR, MS) C3->D1 D2 SAR Library of This compound Derivatives D1->D2

Workflow for the modular synthesis of this compound derivatives.

Methodology:

  • Module A: Pyrone Core Synthesis: Synthesize the 4-hydroxy-2-pyrone core structure using established methods such as [2+2+2] cycloaddition or ring-closing metathesis. Introduce appropriate functional groups for later coupling and protect reactive sites as necessary.

  • Module B: Side Chain Synthesis: Prepare the complex polyene side chain. For SAR studies, create a series of variants by altering chain length, reducing double bonds (saturation), or changing the stereochemistry at chiral centers.

  • Coupling and Deprotection: Couple the purified pyrone intermediate with the desired side chain variant, often using a palladium-catalyzed cross-coupling reaction. Following successful coupling, remove any protecting groups to yield the crude derivative.

  • Purification and Characterization: Purify the final compound using High-Performance Liquid Chromatography (HPLC). Confirm the structure and purity of each derivative using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Library Generation: Repeat steps 2-4 with different side chain variants to generate a library of this compound derivatives ready for biological screening.

Protocol 2: In Vitro Antifungal Susceptibility Testing

The "poisoned food technique" is a standard and effective method for determining the MIC of a compound by assessing the inhibition of mycelial growth on an amended agar (B569324) medium.

In_Vitro_Workflow prep_media 1. Prepare PDA Medium (Autoclave & Cool to 50°C) poison_media 3. Create Serial Dilutions & Mix with Molten PDA prep_media->poison_media prep_stock 2. Prepare Compound Stock (e.g., in DMSO or Ethanol) prep_stock->poison_media pour_plates 4. Pour Amended Media into Petri Dishes & Solidify poison_media->pour_plates inoculate 5. Inoculate Center of Plate with Fungal Mycelial Plug pour_plates->inoculate incubate 6. Incubate Plates (e.g., 25°C in darkness) inoculate->incubate measure 7. Measure Radial Growth Periodically (until control plate is full) incubate->measure calculate 8. Calculate % Inhibition & Determine MIC/EC₅₀ measure->calculate

Workflow for the in vitro poisoned food antifungal assay.

Methodology:

  • Media and Compound Preparation:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Cool the medium in a water bath to approximately 50°C.

    • Prepare a stock solution of each this compound derivative (e.g., 10 mg/mL) in a suitable solvent like DMSO or 70% ethanol.

  • Plate Preparation:

    • Create a series of dilutions from the stock solution. Add the appropriate volume of each dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µg/mL). Ensure the solvent concentration is consistent across all plates, including the control.

    • Pour the amended media into sterile 90 mm Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Using a sterile cork borer (e.g., 5 mm diameter), take a mycelial plug from the edge of an actively growing culture of the target fungus.

    • Place the plug, mycelium-side down, in the center of each prepared plate.

    • Incubate the plates at an optimal temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis:

    • When the mycelial growth in the control plate reaches the edge of the dish, measure the colony diameter (in mm) for all treatments.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • % Inhibition = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • The MIC is the lowest concentration of the compound that completely inhibits visible mycelial growth. The EC₅₀ (Effective Concentration 50%) can be determined by probit analysis of the inhibition data.

Protocol 3: In Vivo Antifungal Efficacy on a Model Plant System

In vivo testing is critical to validate the protective and/or curative activity of lead compounds under conditions that more closely mimic an agricultural setting. This protocol uses a detached leaf or whole plant assay.

In_Vivo_Workflow cluster_curative Curative Assay cluster_protective Protective Assay grow_plants 1. Grow Healthy Host Plants (e.g., Tomato, Wheat) cur_inoculate 4a. Inoculate Plants with Spore Suspension grow_plants->cur_inoculate pro_treat 4b. Apply Treatment to Plants grow_plants->pro_treat prep_spores 2. Prepare Fungal Spore Suspension (e.g., 1x10⁶ spores/mL) prep_spores->cur_inoculate pro_inoculate 5b. Inoculate Plants (e.g., 24h post-treatment) prep_spores->pro_inoculate prep_treatment 3. Prepare Treatment Solutions (Compound, Positive & Negative Controls) cur_treat 5a. Apply Treatment (e.g., 24h post-inoculation) prep_treatment->cur_treat prep_treatment->pro_treat cur_inoculate->cur_treat incubate 6. Incubate in Humid Chamber (Optimal for Disease Development) cur_treat->incubate pro_treat->pro_inoculate pro_inoculate->incubate assess 7. Assess Disease Severity (e.g., % Leaf Area Infected) incubate->assess analyze 8. Analyze Data & Calculate Disease Control Efficacy assess->analyze

Workflow for in vivo protective and curative antifungal assays.

Methodology:

  • Preparation:

    • Grow healthy, uniform host plants (e.g., wheat for powdery mildew, tomato for Botrytis) to a suitable growth stage (e.g., 3-4 true leaves).

    • Prepare a fungal spore suspension from a fresh culture and adjust the concentration (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.

    • Prepare treatment solutions of the test compound at various concentrations (e.g., 50, 100, 200 ppm). Include a negative control (solvent/water) and a positive control (a commercial fungicide).

  • Application (Performed as two separate experiments):

    • Protective Assay: Uniformly spray the plants with the treatment solutions until runoff. Allow them to dry, and then, typically 24 hours later, inoculate the plants by spraying with the fungal spore suspension.

    • Curative Assay: Inoculate the plants with the fungal spore suspension first. After an incubation period (e.g., 24 hours) to allow for infection to establish, apply the treatment solutions.

  • Incubation and Assessment:

    • Place all treated and inoculated plants in a growth chamber with conditions of high humidity and optimal temperature to promote disease development.

    • After a set period (e.g., 5-10 days), assess disease severity. This can be done by visually estimating the percentage of leaf area covered by lesions or by using a disease severity scale.

  • Data Analysis:

    • Calculate the disease control efficacy for each treatment relative to the negative control.

    • Compare the efficacy of the this compound derivatives to the commercial fungicide to benchmark performance.

References

Deoxyfusapyrone: A Promising Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deoxyfusapyrone, a naturally occurring α-pyrone secondary metabolite isolated from fungi of the Fusarium genus, notably Fusarium semitectum, has emerged as a compelling lead compound in the quest for novel therapeutic agents.[1][2] Its potent and selective antifungal activity against a spectrum of plant and human pathogens has spurred further investigation into its mechanism of action and potential for derivatization to enhance its pharmacological profile.[2][3][4] This document provides a comprehensive overview of this compound, including its biological activities, and detailed protocols for its evaluation as a potential drug candidate.

Biological Activity and Mechanism of Action

This compound exhibits significant antifungal properties against various filamentous fungi, including important plant pathogens and mycotoxigenic species. While its precise mechanism of action is still under active investigation, it is hypothesized to disrupt essential cellular processes within susceptible fungi. The α-pyrone scaffold, a core structural feature of this compound, is known to be present in a variety of bioactive natural products with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antifungal Activity

Studies have demonstrated that this compound is effective against a range of fungal pathogens. Its activity is particularly pronounced against filamentous fungi, while it shows less efficacy against yeasts and Gram-positive bacteria, suggesting a degree of selectivity in its mode of action.

Potential for Broader Applications

The α-pyrone core of this compound is a versatile scaffold for chemical modification, opening avenues for the development of analogs with potentially improved or novel biological activities. Research into related α-pyrone-containing compounds suggests potential for anti-inflammatory and anticancer applications.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound and its related compound, Fusapyrone (B118556).

Table 1: Antifungal Activity of this compound and Fusapyrone

Fungal SpeciesThis compound MIC (µg/mL)Fusapyrone MIC (µg/mL)
Botrytis cinerea0.78 - 6.250.78 - 6.25
Aspergillus parasiticus0.78 - 6.250.78 - 6.25
Penicillium brevicompactum0.78 - 6.250.78 - 6.25

Data extracted from structure-activity relationship studies.

Table 2: Zootoxicity of this compound and Derivatives

CompoundLC50 in Artemia salina (µM)
This compound (2)37.1
Tetraacetyl derivative of this compound (4)Toxic (comparable to this compound)
Fusapyrone (1)> 500 (not toxic)

Data from bioassays using brine shrimp larvae.

Experimental Protocols

Fungal Growth Inhibition Assay (Broth Microdilution)

This protocol details a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

Materials:

  • This compound

  • Target fungal strains (e.g., Botrytis cinerea, Aspergillus parasiticus)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Fungal Inoculum:

    • Grow the fungal strain on a suitable agar (B569324) medium.

    • Harvest spores and suspend them in sterile saline or broth.

    • Adjust the spore suspension to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the fungal growth medium in the wells of a 96-well plate.

  • Inoculation:

    • Add the fungal inoculum to each well containing the this compound dilutions.

    • Include positive (no drug) and negative (no inoculum) control wells.

  • Incubation:

    • Incubate the microplate at the optimal temperature for the growth of the target fungus for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at a suitable wavelength (e.g., 600 nm).

Zootoxicity Assay (Artemia salina Lethality Bioassay)

This protocol provides a method to assess the general toxicity of this compound.

Materials:

  • This compound

  • Artemia salina (brine shrimp) eggs

  • Artificial seawater

  • Hatching tank

  • 24-well plates

  • Microscope

Procedure:

  • Hatch Artemia salina Cysts:

    • Hatch the brine shrimp eggs in artificial seawater under constant aeration and illumination for 24-48 hours.

  • Prepare Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of the stock solution in artificial seawater in the wells of a 24-well plate.

  • Exposure:

    • Transfer a defined number of brine shrimp nauplii (e.g., 10-15) into each well containing the test solutions.

    • Include a solvent control and a negative control (seawater only).

  • Incubation:

    • Incubate the plates for 24 hours under illumination.

  • LC50 Determination:

    • After 24 hours, count the number of dead nauplii in each well.

    • Calculate the percentage of mortality for each concentration.

    • The LC50 (the concentration that causes 50% mortality) can be determined using probit analysis or other statistical methods.

Visualizations

The following diagrams illustrate key concepts related to the investigation of this compound as a lead compound.

Deoxyfusapyrone_Drug_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Isolation Isolation from Fusarium sp. Primary_Screening Antifungal Screening Isolation->Primary_Screening Extracts Hit_Identification Hit Identification (this compound) Primary_Screening->Hit_Identification Active Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead Compound Analog_Synthesis Analog Synthesis SAR_Studies->Analog_Synthesis Design In_Vitro_Testing In Vitro Activity & Toxicity Testing Analog_Synthesis->In_Vitro_Testing Derivatives In_Vitro_Testing->SAR_Studies Data Mechanism_of_Action Mechanism of Action Studies In_Vitro_Testing->Mechanism_of_Action Optimized Lead In_Vivo_Studies In Vivo Efficacy & Safety Studies Mechanism_of_Action->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: Workflow for this compound-based drug discovery.

Proposed_Antifungal_Mechanism cluster_targets Potential Cellular Targets This compound This compound Fungal_Cell Fungal Cell This compound->Fungal_Cell Enters Cell_Wall Cell Wall Synthesis This compound->Cell_Wall Inhibition Cell_Membrane Cell Membrane Integrity This compound->Cell_Membrane Disruption Enzymes Essential Enzymes This compound->Enzymes Inhibition Signaling_Pathways Signaling Pathways This compound->Signaling_Pathways Modulation Growth_Inhibition Fungal Growth Inhibition Cell_Wall->Growth_Inhibition Leads to Cell_Membrane->Growth_Inhibition Leads to Enzymes->Growth_Inhibition Leads to Signaling_Pathways->Growth_Inhibition Leads to

References

Application Notes and Protocols: In Vivo Efficacy of Deoxyfusapyrone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the current landscape of in vivo research on Deoxyfusapyrone reveals a notable absence of efficacy studies in animal models for disease treatment. While the compound has been isolated and its antifungal properties have been characterized in vitro, publicly available scientific literature does not contain data on its therapeutic effectiveness in live animal subjects for conditions such as cancer, inflammation, or other disease states.

Initial investigations into this compound, a natural product isolated from species of the fungal genus Fusarium, have primarily centered on its potent antifungal activity against a range of plant and human fungal pathogens.[1][2][3][4][5] These studies have established its potential as an antifungal agent. However, the transition from in vitro activity to in vivo efficacy requires rigorous testing in animal models to understand a compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential and safety in a complex biological system.

Currently, the available research provides a foundation in the following areas:

  • Isolation and Characterization: this compound has been successfully isolated from fungal cultures, particularly Fusarium semitectum, and its chemical structure has been elucidated.

  • Antifungal Spectrum: In vitro assays have demonstrated its inhibitory effects against various fungal species.

  • Chemical Synthesis: Methodologies for the total synthesis of this compound and its analogs have been developed, which is a crucial step for producing sufficient quantities for further research and potential therapeutic development.

  • Toxicity in Invertebrates: Limited toxicity data is available from studies on invertebrate models, such as Artemia salina (brine shrimp) larvae, which provide preliminary insights into its safety profile.

The absence of in vivo efficacy studies in mammalian models means that critical data regarding dosing, administration routes, therapeutic outcomes (e.g., tumor regression, reduction in inflammatory markers), and potential side effects in a living organism are not yet available. Such studies are indispensable for advancing a compound from a laboratory curiosity to a potential clinical candidate.

Future research endeavors will need to bridge this significant gap by initiating preclinical in vivo studies. These would likely involve:

  • Selection of Animal Models: Based on the compound's mechanism of action (which is still under investigation but presumed to involve disruption of fungal cellular processes), appropriate animal models for relevant diseases would need to be selected.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies would determine how the animal body processes the drug (absorption, distribution, metabolism, and excretion) and how the drug affects the body over time.

  • Efficacy Studies: Once a safe and effective dose is estimated, studies in disease-specific animal models would be conducted to evaluate its therapeutic efficacy.

Until such studies are conducted and their results published, detailed application notes and protocols for the in vivo use of this compound for therapeutic purposes cannot be formulated. Researchers interested in this compound are encouraged to pioneer these necessary preclinical investigations.

References

High-Throughput Screening Assays for Deoxyfusapyrone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfusapyrone (B1670254) and its parent compound, fusapyrone (B118556), are naturally occurring α-pyrones isolated from fungi of the Fusarium genus.[1][2] These polyketide-derived secondary metabolites have demonstrated significant biological activities, most notably potent and selective antifungal properties against a range of plant pathogenic and human opportunistic fungi.[1][2][3] The emergence of drug-resistant fungal strains necessitates the discovery of novel antifungal agents with unique mechanisms of action, positioning this compound and its derivatives as promising scaffolds for drug development. Furthermore, emerging research on α-pyrone compounds suggests potential anticancer activities, including the induction of DNA damage and apoptosis, opening another avenue for therapeutic exploration.

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify promising lead candidates. This document provides detailed application notes and experimental protocols for the HTS of this compound derivatives for both antifungal and anticancer activities.

Antifungal Activity Screening

This compound and its derivatives have shown potent activity against several filamentous fungi. High-throughput screening assays are crucial for efficiently evaluating structure-activity relationships (SAR) within a library of these compounds to identify candidates with improved potency and a broader spectrum of activity.

Data Presentation: Antifungal Activity of Fusapyrone, this compound, and Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for fusapyrone (1), this compound (2), and several of their derivatives against key fungal pathogens. Zootoxicity data from the Artemia salina (brine shrimp) lethality assay is also included to provide an early indication of potential toxicity.

CompoundBotrytis cinerea MIC (µg/mL)Aspergillus parasiticus MIC (µg/mL)Penicillium brevicompactum MIC (µg/mL)Artemia salina LC50 (µM)
Fusapyrone (1) 1.560.783.12>500
This compound (2) 3.121.566.2537.1
Tetraacetyl-deoxyfusapyrone (4) >50>50>5038.5
Derivative 7 25>50>50>500
Derivative 9 50>50>50>500
Derivative 10 50>50>50>500

Data compiled from a study by Altomare et al. (2004).

Experimental Protocols: Antifungal HTS Assays

This cell-based assay is a primary screening method to determine the minimum inhibitory concentration (MIC) of this compound derivatives.

Materials:

  • Test Compounds (this compound derivatives) dissolved in DMSO

  • Fungal strains (e.g., Botrytis cinerea, Aspergillus parasiticus, Penicillium brevicompactum)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Positive control (e.g., Amphotericin B, Voriconazole)

  • Negative control (DMSO)

  • Sterile 96-well or 384-well flat-bottom microtiter plates

  • Resazurin (B115843) sodium salt solution (for viability readout)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Inoculum Preparation: Culture the fungal strains on an appropriate agar (B569324) medium. Prepare a spore suspension and adjust the concentration to 1-5 x 10^5 spores/mL in RPMI-1640 medium.

  • Compound Plating: Serially dilute the this compound derivatives in DMSO and then into the RPMI-1640 medium in the microtiter plates. Ensure the final DMSO concentration is ≤1%. Include positive and negative controls on each plate.

  • Inoculation: Add the fungal spore suspension to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-30°C) for 24-72 hours, or until sufficient growth is observed in the negative control wells.

  • Growth Inhibition Measurement:

    • Absorbance Reading: Measure the optical density at 600 nm (OD600) using a microplate reader.

    • Viability Staining (Resazurin): Add resazurin solution to each well and incubate for a further 2-4 hours. Measure fluorescence (Ex/Em ~560/590 nm). A decrease in signal indicates reduced metabolic activity and therefore, growth inhibition.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the controls. Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥80%).

This assay assesses the ability of this compound derivatives to prevent the formation of fungal biofilms, which are often associated with increased drug resistance.

Materials:

  • Same as Protocol 1, with the addition of a suitable biofilm-promoting medium (e.g., RPMI-1640 supplemented with glucose).

  • Crystal Violet solution (0.1% w/v)

  • 30% Acetic acid

Procedure:

  • Follow steps 1-3 of Protocol 1, using a biofilm-promoting medium.

  • Biofilm Formation: Incubate the plates without shaking for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.

  • Staining: Add Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Wash the wells with water to remove excess stain.

  • Destaining: Add 30% acetic acid to each well to solubilize the bound Crystal Violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. A lower absorbance indicates inhibition of biofilm formation.

  • Data Analysis: Calculate the percentage of biofilm inhibition for each compound concentration relative to the controls.

Antifungal Mechanism of Action: Potential Signaling Pathway

The precise mechanism of action for this compound is not yet fully elucidated. However, studies on similar α-pyrones, such as 6-pentyl-α-pyrone (6-PP), suggest that they may disrupt key cellular signaling pathways in fungi. One such proposed pathway involves the Target of Rapamycin (TOR) signaling cascade, which is a central regulator of cell growth, proliferation, and metabolism.

Antifungal_Mechanism Potential Antifungal Signaling Pathway of α-Pyrones This compound This compound Derivative FungalCell Fungal Cell Membrane This compound->FungalCell Interacts with/crosses membrane TOR_Pathway TOR Signaling Pathway FungalCell->TOR_Pathway Inhibition Protein_Synthesis Protein Synthesis TOR_Pathway->Protein_Synthesis Ribosome_Biogenesis Ribosome Biogenesis TOR_Pathway->Ribosome_Biogenesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Ribosome_Biogenesis->Cell_Growth Fungal_Death Fungal Cell Death Cell_Growth->Fungal_Death Inhibition leads to

Caption: Potential antifungal mechanism via inhibition of the TOR pathway.

Anticancer Activity Screening

The α-pyrone scaffold is present in numerous natural products with demonstrated anticancer properties. Preliminary studies indicate that simple α-pyrones can induce DNA damage and apoptosis in cancer cells, suggesting that this compound derivatives may also possess valuable cytotoxic activities.

Data Presentation: Cytotoxicity of α-Pyrone Derivatives in Cancer Cell Lines

While specific HTS data for this compound derivatives against cancer cell lines is not widely available, the following table presents IC50 values for other α-pyrone-containing natural products to illustrate the potential of this compound class.

CompoundCancer Cell LineCell TypeIC50 (µM)
Nigerapyrone E MDA-MB-231Breast Cancer38
Nigerapyrone E SW1990Pancreatic Cancer48
Nigerapyrone E A549Lung Cancer43
Asnipyrone A A549Lung Cancer62
Phomapyrone A HL-60Leukemia34.62
Phomapyrone B HL-60Leukemia27.90

Data compiled from various sources.

Experimental Protocols: Anticancer HTS Assays

This colorimetric assay is a widely used HTS method to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Test Compounds (this compound derivatives) dissolved in DMSO

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader (absorbance)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include positive and negative controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the negative control. Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis, to determine if the cytotoxic effects of the derivatives are mediated by programmed cell death.

Materials:

  • Same as Protocol 3, with the exception of MTT and solubilization buffer.

  • Caspase-Glo® 3/7 Reagent

Procedure:

  • Follow steps 1-3 of Protocol 3.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in luminescence is proportional to the amount of caspase 3/7 activity and indicates apoptosis induction.

Anticancer Mechanism of Action: Potential Signaling Pathway

α-Pyrone derivatives have been shown to activate the Nrf2/ARE signaling pathway, a key regulator of the cellular antioxidant response. Chronic activation of this pathway can lead to cellular stress and, in some contexts, apoptosis. Additionally, some α-pyrones can induce apoptosis through the intrinsic mitochondrial pathway.

Anticancer_Mechanism Potential Anticancer Signaling Pathways of α-Pyrones cluster_0 Oxidative Stress Response cluster_1 Apoptosis Induction This compound This compound Derivative Nrf2_Activation Nrf2 Activation This compound->Nrf2_Activation Mitochondria Mitochondria This compound->Mitochondria Induces Stress ARE_Binding ARE Binding Nrf2_Activation->ARE_Binding Antioxidant_Genes Antioxidant Gene Expression ARE_Binding->Antioxidant_Genes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential anticancer mechanisms via Nrf2 activation and apoptosis.

Experimental Workflow

The following diagram illustrates a typical HTS workflow for the evaluation of a library of this compound derivatives.

HTS_Workflow HTS Workflow for this compound Derivatives Start This compound Derivative Library Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Dose_Response Dose-Response Confirmation Primary_Screening->Dose_Response Active Compounds Hit_Prioritization Hit Prioritization Dose_Response->Hit_Prioritization Confirmed Hits Secondary_Assays Secondary & Mechanistic Assays Hit_Prioritization->Secondary_Assays Prioritized Hits Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: A generalized HTS workflow for lead discovery.

Conclusion

This compound and its derivatives represent a promising class of natural products with the potential for development into novel antifungal and anticancer agents. The high-throughput screening assays and protocols detailed in this document provide a robust framework for the systematic evaluation of compound libraries to identify lead candidates with superior efficacy and desirable pharmacological properties. Further investigation into the precise mechanisms of action of these compounds will be crucial for their future development as therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield of Deoxyfusapyrone in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fungal fermentation of deoxyfusapyrone (B1670254), a bioactive secondary metabolite.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues leading to low this compound yields in fermentations with producing organisms such as Fusarium mangiferae and Fusarium semitectum.

Problem Possible Cause Suggested Solution
No or very low this compound production, but good biomass growth. Nitrogen Repression: The biosynthesis of this compound is known to be repressed by high concentrations of readily available nitrogen sources like glutamine and high concentrations of sodium nitrate.[1][2]Optimize Nitrogen Source and Concentration: Switch to a less preferred nitrogen source or significantly lower the concentration of your current nitrogen source. For instance, cultivation of F. mangiferae in a medium supplemented with 6 mM NaNO₃ has been shown to support high levels of this compound production, whereas concentrations of 120 mM NaNO₃ or 60 mM glutamine repress its biosynthesis.[1][2]
Suboptimal pH: The pH of the fermentation medium can significantly influence secondary metabolite production. The optimal pH for growth may not be the optimal pH for this compound biosynthesis.[3]pH Profiling and Control: Conduct fermentation experiments at various initial pH levels (e.g., ranging from 5.0 to 7.5) to determine the optimal pH for this compound production. Monitor and, if possible, control the pH during the fermentation process.
Inappropriate Carbon Source: The type and concentration of the carbon source can impact the production of polyketide-derived secondary metabolites.Carbon Source Screening: Test different carbon sources such as glucose, sucrose, or starch at various concentrations. Potato Dextrose Broth (PDB), which contains starch, has been shown to support good pigment (and likely other secondary metabolite) production in Fusarium species.
Inconsistent this compound yield between batches. Variable Inoculum Quality: The age, concentration, and physiological state of the inoculum can lead to significant batch-to-batch variability.Standardize Inoculum Preparation: Develop and adhere to a strict protocol for inoculum preparation, including the age of the seed culture, spore concentration, and the medium used for pre-culturing.
Genetic Instability of the Fungal Strain: Repeated subculturing can lead to genetic drift and a decline in the strain's ability to produce the desired secondary metabolite.Proper Strain Maintenance and Revival: Maintain a master cell bank of the high-producing fungal strain stored at low temperatures (e.g., -80°C or in liquid nitrogen). For each fermentation, start from a fresh culture revived from the master cell bank.
Low this compound yield despite optimized media and conditions. Epigenetic Silencing: The biosynthetic gene cluster for this compound can be silenced through epigenetic mechanisms, such as histone modifications.Epigenetic Modification: While technically advanced, the use of epigenetic modifiers such as histone deacetylase (HDAC) inhibitors or DNA methyltransferase (DNMT) inhibitors in the fermentation medium can sometimes activate silent gene clusters. Deletion of the H3K9 methyltransferase FmKmt1 in F. mangiferae resulted in a significant decrease in this compound production, highlighting the role of chromatin structure in its regulation.
Inadequate Aeration: As an aerobic process, fungal fermentation requires sufficient dissolved oxygen for both growth and secondary metabolism.Optimize Aeration and Agitation: Vary the agitation speed and aeration rate in your fermenter to ensure adequate oxygen supply. For flask cultures, using baffled flasks can improve aeration.
Suboptimal Fermentation Temperature: Temperature is a critical parameter that affects both fungal growth and enzyme activity involved in secondary metabolite biosynthesis.Temperature Optimization: Determine the optimal temperature for this compound production by running fermentations at a range of temperatures (e.g., 25°C, 28°C, 30°C). For many Fusarium species, a temperature around 28-30°C is often optimal for secondary metabolite production.

Frequently Asked Questions (FAQs)

Q1: At what stage of fungal growth is this compound typically produced?

A1: this compound is a secondary metabolite, and its production is generally not growth-associated. The biosynthesis of secondary metabolites is often triggered during the late exponential or stationary phase of fungal growth, frequently in response to nutrient limitation or other environmental stressors.

Q2: What are the primary producing organisms of this compound?

A2: this compound has been primarily isolated from fungal species belonging to the genus Fusarium, most notably Fusarium mangiferae and Fusarium semitectum.

Q3: How can I quantify the amount of this compound in my fermentation broth?

A3: A reliable method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Are there any known precursors that can be fed to the culture to enhance the yield?

A4: this compound is a polyketide, synthesized from acetyl-CoA and malonyl-CoA precursors. While direct feeding of these precursors can be challenging due to cell permeability and metabolic regulation, ensuring the central carbon metabolism is robust can indirectly support a higher precursor supply. Strategies such as using specific carbon sources that are efficiently converted to acetyl-CoA may be beneficial.

Q5: What is the biosynthetic pathway for this compound?

A5: The biosynthesis of this compound proceeds through a polyketide pathway. It is initiated by a polyketide synthase (PKS) enzyme, such as FmPKS40 in Fusarium mangiferae, which catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes further enzymatic modifications, including cyclization and tailoring reactions, to yield the final this compound structure. The genes encoding these enzymes are typically clustered together in the fungal genome.

Data Presentation

Table 1: Effect of Nitrogen Source and Concentration on this compound Production in Fusarium mangiferae

Nitrogen SourceConcentration (mM)This compound ProductionReference
Sodium Nitrate (NaNO₃)6High
Sodium Nitrate (NaNO₃)120Not Detected
Glutamine6Below Quantitation Level
Glutamine60Not Detected

Table 2: General Optimized Fermentation Parameters for Secondary Metabolite Production in Fusarium Species

ParameterOptimized Range/ValueReference
Temperature25-30°C
pH5.0-7.5
Incubation Time7-14 days
AgitationShaking (for liquid cultures)

Experimental Protocols

Protocol 1: Fermentation of Fusarium mangiferae for this compound Production

This protocol is based on conditions reported to be favorable for the production of fusapyrone (B118556) and this compound.

  • Inoculum Preparation:

    • Grow F. mangiferae on solid complete medium (CM) plates covered with cellophane sheets for 3-5 days at 30°C in the dark.

    • Prepare a spore suspension by washing the plate with sterile distilled water containing 0.01% Tween 80.

    • Adjust the spore concentration to 1 x 10⁵ conidia/mL using a hemocytometer.

  • Seed Culture:

    • Inoculate 100 mL of Darken medium in a 300 mL Erlenmeyer flask with the spore suspension.

    • Incubate for 3 days at 30°C with shaking at 180 rpm in the dark.

  • Production Fermentation:

    • Transfer 0.5 mL of the seed culture to 100 mL of ICI medium supplemented with 6 mM NaNO₃ as the sole nitrogen source in a 300 mL Erlenmeyer flask.

    • Incubate for 7 days at 30°C with shaking at 180 rpm in the dark.

  • Extraction:

    • After 7 days, harvest the culture broth and mycelium.

    • Lyophilize the mycelium and broth.

    • Extract the lyophilized material with an organic solvent such as ethyl acetate (B1210297) or a chloroform:methanol (B129727) mixture.

    • Evaporate the solvent to obtain the crude extract.

Protocol 2: HPLC Quantification of this compound

This protocol is adapted from a validated method for the analysis of fusapyrone and this compound.

  • Sample Preparation:

    • Dissolve a known amount of the crude extract in the mobile phase (e.g., methanol:water mixture).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water. A typical gradient could be starting with a lower concentration of methanol and increasing it over time. For quantitative analysis of fusapyrone and this compound, a gradient starting at 30% methanol and rising to 95% over 8.5 minutes has been used.

    • Flow Rate: 0.35 mL/min.

    • Detection: UV detector set at 285 nm, where this compound has a characteristic absorption maximum.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Quantification:

    • Prepare a standard curve using a pure standard of this compound at known concentrations.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

Deoxyfusapyrone_Biosynthesis_Workflow Experimental Workflow for this compound Production and Analysis cluster_Inoculum Inoculum Preparation cluster_Fermentation Fermentation cluster_Downstream Downstream Processing cluster_Analysis Analysis Strain Fusarium mangiferae Strain Plate Growth on CM Plate (3-5 days, 30°C) Strain->Plate Spores Spore Suspension (1x10^5 conidia/mL) Plate->Spores Seed Seed Culture (Darken Medium, 3 days) Spores->Seed Production Production Culture (ICI Medium + 6mM NaNO3, 7 days) Seed->Production Harvest Harvest Culture Production->Harvest Extract Solvent Extraction Harvest->Extract Crude Crude Extract Extract->Crude HPLC HPLC Analysis Crude->HPLC Quantify Quantification HPLC->Quantify

Caption: Experimental workflow for this compound production.

Low_Yield_Troubleshooting Troubleshooting Logic for Low this compound Yield cluster_GoodBiomass Good Biomass, Low Product cluster_PoorBiomass Poor Biomass cluster_Solutions Solutions Start Low this compound Yield Biomass Check Biomass Growth Start->Biomass GoodBiomass Good Biomass Biomass->GoodBiomass Yes PoorBiomass Poor Biomass Biomass->PoorBiomass No N_Repression Nitrogen Repression? GoodBiomass->N_Repression Inoculum Inoculum Quality? PoorBiomass->Inoculum pH_Opt Suboptimal pH? N_Repression->pH_Opt Sol_N Optimize Nitrogen Source/Concentration N_Repression->Sol_N Epigenetics Epigenetic Silencing? pH_Opt->Epigenetics Sol_pH Optimize pH pH_Opt->Sol_pH Sol_Epi Use Epigenetic Modifiers (Advanced) Epigenetics->Sol_Epi Media Media Composition? Inoculum->Media Sol_Inoculum Standardize Inoculum Inoculum->Sol_Inoculum Conditions Physical Conditions? (Temp, Aeration) Media->Conditions Sol_Media Optimize C/N Sources Media->Sol_Media Sol_Cond Optimize Temp/Aeration Conditions->Sol_Cond

Caption: Troubleshooting logic for low this compound yield.

Deoxyfusapyrone_Regulation Regulatory Influences on this compound Biosynthesis cluster_Inputs Environmental Signals cluster_Regulation Regulatory Network cluster_Biosynthesis Biosynthesis Nitrogen Nitrogen Availability GATA_TF GATA Transcription Factors (e.g., AreA) Nitrogen->GATA_TF High N represses pH Ambient pH Product This compound pH->Product Influences Temp Temperature Temp->Product Influences BGC This compound Biosynthetic Gene Cluster (BGC) GATA_TF->BGC Regulates transcription Epigenetic Epigenetic Regulation (H3K9 Methylation via FmKmt1) Epigenetic->BGC Controls chromatin accessibility PKS Polyketide Synthase (e.g., FmPKS40) BGC->PKS Expression of PKS->Product Biosynthesis

Caption: Regulatory influences on this compound biosynthesis.

References

Technical Support Center: Deoxyfusapyrone Extraction & Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction and purification of Deoxyfusapyrone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the purity of this compound during your experiments.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.

Question: My crude extract is showing a low yield of this compound. What are the potential causes and solutions?

Answer: Low yields of this compound can stem from several factors throughout the experimental workflow. Here are some common causes and troubleshooting steps:

  • Suboptimal Fungal Culture Conditions: The production of secondary metabolites like this compound by Fusarium semitectum is highly dependent on culture conditions. Factors such as the growth medium (e.g., rice or wheat kernels), incubation time, and temperature can significantly impact yield.[1][2]

    • Solution: Ensure that the Fusarium semitectum strain is cultured on a suitable substrate, such as autoclaved rice or wheat kernels, for a sufficient duration, typically around 4 weeks at room temperature, to allow for adequate production of secondary metabolites.[1][2]

  • Inefficient Extraction: The choice of extraction solvent and method is critical for efficiently recovering this compound from the fungal culture.

    • Solution: Use an appropriate organic solvent for extraction. While specific solvents for this compound are not always detailed, methanol (B129727) is commonly used for extracting polar to semi-polar fungal metabolites. The polarity of the solvent system should be optimized to maximize the solubility of this compound while minimizing the co-extraction of highly polar or non-polar impurities.

  • Degradation of this compound: Stability of the target molecule during extraction and subsequent handling is crucial.

    • Solution: Minimize exposure of the extract to harsh conditions such as high temperatures or extreme pH. Store extracts at low temperatures and under an inert atmosphere if possible to prevent degradation.

Question: I am having difficulty separating this compound from Fusapyrone. How can I improve the resolution?

Answer: this compound and Fusapyrone are structurally similar α-pyrones that are often co-produced by Fusarium semitectum, making their separation challenging.[3] Here are some strategies to improve their separation:

  • Chromatographic Technique Selection: The choice of chromatographic method is key. High-Performance Liquid Chromatography (HPLC) and a combination of Medium Pressure Liquid Chromatography (MPLC) with Thin Layer Chromatography (TLC) have proven effective.

    • HPLC: A C-18 reverse-phase column with a methanol-water gradient elution is a well-established method for the analytical separation of Fusapyrone and this compound. Optimizing the gradient profile can enhance resolution.

    • MPLC and TLC: For preparative scale, a two-step process involving MPLC on a silica (B1680970) gel column followed by preparative TLC of the collected fractions can yield pure compounds.

  • Solvent System Optimization: The composition of the mobile phase is critical for achieving good separation.

    • Solution: For silica gel chromatography, a non-polar solvent system with a small amount of a more polar solvent is typically used. Experiment with different solvent ratios (e.g., chloroform-methanol, hexane-ethyl acetate) to find the optimal mobile phase that provides the best separation between this compound and Fusapyrone on a TLC plate before scaling up to a column.

Question: My final this compound sample is contaminated with unknown impurities. How can I identify and remove them?

Answer: Contamination with unknown impurities is a common challenge. A systematic approach is needed for their identification and removal.

  • Impurity Identification:

    • Solution: Utilize analytical techniques such as HPLC coupled with mass spectrometry (LC-MS) to determine the molecular weights of the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information. Comparing the obtained data with databases of known fungal metabolites can help in their identification. Fusarium species are known to produce a variety of secondary metabolites, including other polyketides, terpenes, and nitrogen-containing compounds, which could be potential contaminants.

  • Removal of Impurities:

    • Solution: Once the general polarity of the impurities is known, you can refine your purification strategy.

      • If the impurities are more polar than this compound, they will elute later in reverse-phase chromatography or earlier in normal-phase chromatography. Adjusting the solvent gradient or switching to a different stationary phase can improve separation.

      • If the impurities are less polar, they will elute earlier in reverse-phase or later in normal-phase chromatography.

      • Consider using a multi-step purification protocol. For example, an initial separation by silica gel column chromatography to remove major classes of impurities, followed by a final polishing step using preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the recommended initial extraction solvent for this compound from a fungal culture?

A1: Based on general practices for extracting secondary metabolites from fungal cultures, a polar organic solvent like methanol or ethyl acetate (B1210297) is a good starting point. The choice depends on the polarity of this compound. Since it is an α-pyrone with a long alkyl chain, its polarity is expected to be intermediate. A solvent system of intermediate polarity or a sequential extraction with solvents of increasing polarity (e.g., hexane (B92381), followed by ethyl acetate, then methanol) can be effective.

Q2: How can I monitor the purity of this compound during the purification process?

A2: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. By spotting the crude extract and the fractions from your column on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of this compound from impurities. HPLC is a more quantitative method to assess purity. A C-18 reverse-phase column with a methanol-water mobile phase and UV detection at 285 nm is a suitable system for this purpose.

Q3: What are the key differences between the older and the improved purification methods for this compound?

A3: The older method for purifying this compound involved a cumbersome process of chemical derivatization (acetylation) to facilitate separation, followed by hydrolysis to revert to the original compound. This multi-step process was time-consuming and could lead to lower overall yields. The improved method utilizes a more direct and efficient two-step chromatographic approach: medium pressure column chromatography on silica gel, followed by preparative TLC. This revised protocol is simpler, faster, and provides higher yields of pure this compound.

Q4: My this compound appears to be degrading during purification. What steps can I take to prevent this?

A4: this compound, like many natural products, can be sensitive to environmental conditions. To minimize degradation:

  • Avoid High Temperatures: Perform extraction and purification steps at room temperature or below whenever possible. Evaporate solvents under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath set to 30-40°C).

  • Protect from Light: Some compounds are light-sensitive. Work in a fume hood with the sash down or cover your glassware with aluminum foil to minimize light exposure.

  • Use High-Purity Solvents: Impurities in solvents can sometimes catalyze degradation reactions. Use HPLC-grade or distilled solvents.

  • Work Quickly: Minimize the time the compound spends in solution, especially in the crude extract, where various enzymes could still be active.

Data Presentation

Table 1: Comparison of a Modified Purification Protocol with a Previous Method for this compound

ParameterPrevious Method (via Acetylation)Modified Method (Direct Chromatography)
Purification Steps 1. Column percolation2. Acetylation of the crude mixture3. Purification of acetylated derivatives4. Alkaline hydrolysis1. Medium pressure column chromatography (SiO₂)2. Preparative TLC (SiO₂)
Yield of this compound 0.0142 g per kg of culture0.122 g per kg of culture
Complexity High (multi-step, involves chemical reactions)Low (direct chromatographic separation)
Time Efficiency LowHigh

Data sourced from Evidente et al., 1999.

Table 2: Recovery of this compound using a Validated HPLC Method

AnalyteRecovery Range
This compound (DFP)99% to 101%
Fusapyrone (FP)84% to 99%

This data indicates the efficiency of the analytical HPLC method for quantifying this compound in a crude extract and suggests minimal loss of the analyte during the analytical process.

Experimental Protocols

Protocol 1: Extraction of this compound from Fusarium semitectum Culture
  • Culture Preparation: Grow Fusarium semitectum on a solid substrate like autoclaved rice or wheat kernels at room temperature for 4 weeks.

  • Extraction: a. Macerate the fungal culture with a suitable organic solvent (e.g., methanol or ethyl acetate) at a ratio of approximately 1:5 (w/v). b. Stir the mixture at room temperature for 24 hours. c. Filter the mixture to separate the extract from the solid culture residue. d. Repeat the extraction of the residue two more times with fresh solvent. e. Combine the filtrates.

  • Concentration: Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification of this compound using Medium Pressure Column Chromatography and Preparative TLC

This protocol is based on the improved method described by Evidente et al. (1999).

  • Column Preparation: a. Pack a medium pressure glass column with silica gel (60-200 mesh) using a suitable non-polar solvent (e.g., hexane or chloroform) as the slurry solvent.

  • Sample Loading: a. Dissolve the crude extract in a minimal amount of the initial mobile phase. b. Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully load the powder onto the top of the packed column.

  • Elution: a. Elute the column with a gradient of increasing polarity. For example, start with 100% chloroform (B151607) and gradually introduce methanol. b. Collect fractions of a fixed volume (e.g., 10-20 mL).

  • Fraction Analysis: a. Monitor the collected fractions by TLC using a suitable mobile phase (e.g., chloroform:methanol 95:5 v/v). b. Visualize the spots under UV light. c. Combine the fractions containing this compound.

  • Preparative TLC: a. Concentrate the combined fractions containing this compound. b. Apply the concentrated sample as a band onto a preparative TLC plate (silica gel). c. Develop the plate using an optimized mobile phase. d. Visualize the separated bands under UV light and mark the band corresponding to this compound. e. Scrape the silica from the marked band. f. Extract this compound from the silica using a polar solvent like methanol or acetone. g. Filter to remove the silica and evaporate the solvent to obtain pure this compound.

Protocol 3: Purity Analysis of this compound by HPLC

This protocol is based on the method described by Evidente et al. (1999).

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C-18 reverse-phase column.

  • Mobile Phase: A gradient of methanol (MeOH) and water (H₂O).

    • Start with a higher percentage of water and gradually increase the percentage of methanol.

  • Detection: UV detector set at 285 nm.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the initial mobile phase.

  • Injection: Inject the sample onto the column.

  • Analysis: Analyze the resulting chromatogram. A single sharp peak at the expected retention time for this compound indicates high purity. The retention time for this compound is typically longer than that of Fusapyrone in a reverse-phase system.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Purity Analysis culture F. semitectum Culture extraction Solvent Extraction (e.g., Methanol) culture->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract mplc MPLC (Silica Gel) crude_extract->mplc fraction_collection Fraction Collection mplc->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Fractions tlc_analysis->pooling prep_tlc Preparative TLC pooling->prep_tlc scraping Band Scraping & Elution prep_tlc->scraping pure_product Pure this compound scraping->pure_product hplc HPLC Analysis pure_product->hplc troubleshooting_logic start Low Purity Issue q1 Are this compound and Fusapyrone co-eluting? start->q1 a1_yes Optimize Chromatographic Separation q1->a1_yes Yes a1_no Presence of other impurities q1->a1_no No q2 Are impurities more or less polar? a1_no->q2 a2_more Adjust solvent gradient (increase initial polarity in NP, decrease in RP) q2->a2_more More Polar a2_less Adjust solvent gradient (decrease initial polarity in NP, increase in RP) q2->a2_less Less Polar

References

Technical Support Center: Enhancing the Antifungal Potency of Deoxyfusapyrone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and accessing detailed protocols related to the enhancement of the antifungal potency of Deoxyfusapyrone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising antifungal agent?

A1: this compound is a polyketide natural product belonging to the α-pyrone class of compounds. It is a derivative of fusapyrone, both of which are isolated from fungi of the Fusarium genus, such as Fusarium semitectum.[1][2] this compound has garnered interest as a potential antifungal agent due to its significant activity against a range of filamentous fungi, including plant pathogens and species that cause infections in humans.[3] Its complex and unique chemical structure provides a scaffold for the development of new antifungal drugs.

Q2: What are the main challenges in working with this compound and its derivatives?

A2: Researchers may encounter several challenges, including:

  • Synthesis: The chemical synthesis of this compound and its derivatives can be complex due to its stereochemistry and polyene structure. Convergent and modular synthetic strategies are often employed.[4][5]

  • Stability: The polyene chain in this compound derivatives can be susceptible to degradation by light, heat, and acidic conditions.

  • Solubility: As with many natural products, this compound derivatives can be hydrophobic, leading to poor solubility in aqueous media used for antifungal assays. This can affect the accuracy and reproducibility of experimental results.

  • Purification: The purification of these compounds from fungal cultures or synthetic reaction mixtures often requires multi-step chromatographic techniques that need careful optimization.

Q3: What is the known mechanism of action for this compound derivatives?

A3: The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that like other pyrone-containing antifungal compounds, it may interfere with essential cellular processes in fungi. Potential targets could include the fungal cell membrane, by disrupting ergosterol (B1671047) synthesis, or key enzymes involved in metabolic pathways. Some pyrone derivatives have been shown to inhibit biofilm formation by targeting proteins involved in adhesion.

Troubleshooting Guides

Synthesis of this compound Derivatives
Issue Potential Cause Troubleshooting Steps
Low yield in convergent synthesis steps Incomplete reaction; side reactions; poor coupling efficiency.Optimize reaction conditions (temperature, solvent, catalyst). Ensure high purity of starting materials. Use a slight excess of one reactant in the coupling step.
Difficulty in achieving desired stereoselectivity Inappropriate chiral catalyst or auxiliary; non-optimal reaction temperature.Screen different chiral ligands or catalysts. Adjust the reaction temperature to enhance stereocontrol.
Degradation of the polyene chain during synthesis Exposure to light, acid, or high temperatures.Conduct reactions in the dark or under amber light. Use acid-free conditions or protective groups for sensitive functionalities. Employ mild reaction conditions and purification methods.
Purification of this compound Derivatives
Issue Potential Cause Troubleshooting Steps
Poor separation in HPLC Inappropriate column or mobile phase; co-eluting impurities.Optimize the mobile phase gradient and composition. Screen different HPLC columns (e.g., C18, phenyl-hexyl). Use a different chromatographic technique (e.g., flash chromatography) for initial cleanup.
Compound degradation during purification Exposure to light or acidic mobile phase modifiers.Use a UV-protective autosampler vial or cover the HPLC system. Use neutral or slightly basic mobile phase modifiers if the compound is stable under these conditions.
Low recovery after purification Adsorption to column packing material or vials; precipitation.Use low-adsorption vials. Ensure the compound is fully dissolved in the injection solvent.
Antifungal Susceptibility Testing
Issue Potential Cause Troubleshooting Steps
Inconsistent Minimum Inhibitory Concentration (MIC) values Poor solubility of the compound in the broth medium; compound precipitation.Prepare stock solutions in 100% DMSO. Use a co-solvent system or add a surfactant like Tween 80 (e.g., at a final concentration of 0.002%) to the broth to improve solubility.
No or poor zone of inhibition in agar (B569324) diffusion assays Limited diffusion of the hydrophobic compound in the agar.Broth-based methods like broth microdilution are generally more suitable for hydrophobic compounds. If using agar diffusion, dissolve the compound in a small amount of DMSO before applying it to the disk or well.
"Trailing" or residual growth at concentrations above the MIC This phenomenon can occur with some antifungal agents and may complicate visual reading of MICs.Read the MIC at the lowest concentration that causes a significant reduction in growth (e.g., ≥50% inhibition) compared to the positive control. Follow the specific reading guidelines in the chosen protocol (e.g., CLSI M38).

Quantitative Data Summary

The following table summarizes the antifungal activity of Fusapyrone and this compound against various fungal species, as reported in the literature. This data can serve as a baseline for comparison when evaluating new derivatives.

Compound Fungal Species Minimum Inhibitory Concentration (MIC) in µg/mL
FusapyroneBotrytis cinerea0.78 - 6.25
This compoundBotrytis cinerea0.78 - 6.25
FusapyroneAspergillus parasiticus0.78 - 6.25
This compoundAspergillus parasiticus0.78 - 6.25
FusapyronePenicillium brevicompactum0.78 - 6.25
This compoundPenicillium brevicompactum0.78 - 6.25

Experimental Protocols

Protocol 1: Production and Purification of this compound from Fusarium semitectum
  • Fungal Culture:

    • Inoculate autoclaved rice kernels with a culture of Fusarium semitectum.

    • Incubate at room temperature for 4 weeks.

  • Extraction:

    • Extract the fungal culture with an organic solvent (e.g., ethyl acetate).

    • Concentrate the organic extract under reduced pressure.

  • Purification:

    • Perform an initial separation of the crude extract using column chromatography on silica (B1680970) gel with a gradient of hexane (B92381) and ethyl acetate.

    • Further purify the fractions containing this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water gradient.

    • Monitor the elution using a UV detector at a wavelength of 285 nm.

Protocol 2: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (Adapted from CLSI M38-A2)
  • Inoculum Preparation:

    • Grow the fungal isolate on potato dextrose agar (PDA) to induce sporulation.

    • Harvest the spores and prepare a spore suspension in sterile saline containing 0.05% Tween 20.

    • Adjust the spore suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 spores/mL.

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of the this compound derivative in 100% DMSO.

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well.

    • Include a drug-free well for a positive growth control and an un-inoculated well for a negative control.

    • Incubate the plates at 35°C for 48-72 hours, depending on the fungal species.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that causes a complete or significant (≥50%) inhibition of visible growth compared to the growth control.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Derivative Synthesis Purification HPLC Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Solubility Solubility & Stability Assessment Characterization->Solubility MIC_Assay Antifungal Susceptibility Testing (MIC) Solubility->MIC_Assay Toxicity Toxicity Assay (e.g., Artemia salina) MIC_Assay->Toxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Toxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized experimental workflow for the development and evaluation of this compound derivatives.

Signaling_Pathway cluster_membrane Fungal Cell Membrane cluster_pyrone This compound Derivative Action cluster_effects Cellular Effects Ergosterol Ergosterol Membrane_Disruption Membrane Disruption Lanosterol Lanosterol Enzyme 14-alpha-demethylase Lanosterol->Enzyme Enzyme->Ergosterol Pyrone This compound Derivative Pyrone->Enzyme Inhibition Pyrone->Membrane_Disruption Direct Interaction? Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Caption: A proposed mechanism of action for this compound derivatives targeting ergosterol biosynthesis.

References

Technical Support Center: Mitigating Off-Target Toxicity of Deoxyfusapyrone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and reducing the off-target toxicity of Deoxyfusapyrone. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary activity?

This compound is a 3-substituted-4-hydroxy-6-alkyl-2-pyrone, a natural product isolated from fungi of the Fusarium genus. Its primary biological activity is antifungal, showing efficacy against a range of filamentous fungi, including plant pathogens and species that cause human mycoses.

Q2: What is known about the off-target toxicity of this compound?

Direct studies on the off-target toxicity of this compound in mammalian systems are limited in publicly available literature. However, it is generally reported to have "low zootoxicity" and "low toxicity in mammals". The primary quantitative toxicity data comes from studies on aquatic invertebrates.

Q3: Is there any quantitative data on the toxicity of this compound?

Yes, the available quantitative toxicity data for this compound is from studies using the brine shrimp (Artemia salina) lethality assay. This assay is a general indicator of toxicity.

Table 1: Quantitative Toxicity Data for this compound

Assay SystemEndpointResultReference
Brine Shrimp (Artemia salina)LC5037.1 µM[1]

Q4: What factors are known to influence the toxicity of pyrone compounds?

For pyrone-containing compounds, a key factor influencing toxicity is hydrophobicity. Increased hydrophobicity can lead to greater toxicity. This has been observed with derivatives of the related compound, fusapyrone, where acetylation (which increases lipophilicity) led to a significant increase in toxicity in brine shrimp assays.

Q5: Which signaling pathways might be involved in the off-target toxicity of this compound?

While specific pathways affected by this compound in mammalian cells have not been fully elucidated, general mechanisms of cytotoxicity often involve the activation of stress-related and apoptotic signaling pathways. Based on studies of other cytotoxic compounds and related pyrones, potential pathways to investigate include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways are central to cellular responses to a wide range of stressors.

  • Nuclear Factor-kappa B (NF-κB) Signaling: This pathway is a key regulator of the inflammatory response. Some pyrone compounds have been shown to modulate NF-κB activity.

  • Apoptotic Pathways: Activation of caspases, the key executioners of apoptosis, is a common mechanism of cell death induced by cytotoxic agents.

A hypothetical signaling pathway illustrating how a cytotoxic compound could induce apoptosis is provided below.

This compound This compound CellularStress Cellular Stress (e.g., ROS production) This compound->CellularStress MAPK MAPK Activation (JNK, p38) CellularStress->MAPK Mitochondria Mitochondrial Dysfunction CellularStress->Mitochondria MAPK->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical signaling pathway for this compound-induced apoptosis.

Troubleshooting Guides

This section provides guidance on how to address common challenges encountered when working with this compound, particularly concerning its off-target effects.

Problem 1: High cytotoxicity observed in in vitro assays.

Potential Cause Troubleshooting Step
High Compound Concentration Perform a dose-response study to determine the IC50 value. Start with a wide range of concentrations to identify the therapeutic window.
High Hydrophobicity Consider medicinal chemistry approaches to reduce lipophilicity. See the "Strategies to Reduce Off-Target Toxicity" section for more details.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.5%). Run a vehicle control (medium with solvent only).
Off-Target Effects Investigate the mechanism of cell death. Use assays to detect apoptosis (e.g., caspase activity assays) or necrosis (e.g., LDH assay).

Problem 2: In vivo toxicity observed at desired therapeutic doses.

Potential Cause Troubleshooting Step
Poor Pharmacokinetic Profile Characterize the ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound.
Systemic Exposure Explore formulation strategies to improve targeted delivery and reduce systemic exposure. See the "Strategies to Reduce Off-Target Toxicity" section for more details.
Metabolite Toxicity Identify the major metabolites of this compound and assess their toxicity.

Strategies to Reduce Off-Target Toxicity

The following diagram illustrates a logical workflow for mitigating the off-target toxicity of a compound like this compound.

start High Off-Target Toxicity Observed med_chem Medicinal Chemistry Approaches start->med_chem formulation Formulation Strategies start->formulation bioisosteres Bioisosteric Replacement med_chem->bioisosteres physchem Modify Physicochemical Properties (e.g., reduce hydrophobicity) med_chem->physchem metabolic_block Block Metabolic Hotspots med_chem->metabolic_block nano Nanoformulation (e.g., liposomes, nanoparticles) formulation->nano targeted_delivery Targeted Delivery (e.g., antibody-drug conjugates) formulation->targeted_delivery re_evaluate Re-evaluate Toxicity In Vitro and In Vivo bioisosteres->re_evaluate physchem->re_evaluate metabolic_block->re_evaluate nano->re_evaluate targeted_delivery->re_evaluate end Optimized Compound with Reduced Toxicity re_evaluate->end

Workflow for mitigating the off-target toxicity of a compound.
Medicinal Chemistry Approaches

  • Bioisosteric Replacement: Replace parts of the this compound molecule with other chemical groups that have similar physical or chemical properties but may result in a more favorable toxicity profile.

  • Modification of Physicochemical Properties: Since the toxicity of pyrones can be linked to hydrophobicity, medicinal chemistry efforts can be directed towards creating analogues with reduced lipophilicity (lower LogP).

  • Blocking Metabolic Hotspots: Introducing substituents at positions prone to metabolic modification can prevent the formation of potentially toxic metabolites.

Formulation Strategies
  • Nanoformulations: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can alter its biodistribution, reduce its exposure to healthy tissues, and potentially lower its toxicity.

  • Targeted Drug Delivery: Conjugating this compound to a targeting moiety, such as an antibody that recognizes a specific receptor on the target cells (e.g., fungal cells), can increase its concentration at the site of action and minimize off-target effects.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the off-target toxicity of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Cell Seeding:

    • Culture a mammalian cell line (e.g., HepG2 for liver toxicity, or a relevant cell line for your research) to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is below 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.

    • Include wells for "vehicle control" (medium with DMSO) and "untreated control".

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

In Vivo Acute Oral Toxicity Assessment (LD50 Estimation)

This protocol provides a general guideline for an acute oral toxicity study in rodents, following OECD guidelines.

  • Animal Acclimatization:

    • Use healthy, young adult rodents (e.g., mice or rats) of a single strain.

    • Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Dose Preparation and Administration:

    • Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil).

    • Administer a single oral dose of this compound to the animals. The "Up-and-Down Procedure" (OECD 425) is recommended to minimize animal use. This involves dosing animals one at a time at intervals of 48 hours. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

  • Observation:

    • Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.

    • Record body weight changes, clinical signs of toxicity, and any mortality.

  • Data Analysis:

    • Calculate the LD50 (the dose that is lethal to 50% of the animals) using appropriate statistical methods.

The following diagram illustrates a general workflow for these experimental protocols.

start Start: Assess Off-Target Toxicity in_vitro In Vitro Cytotoxicity (e.g., MTT Assay) start->in_vitro dose_response Determine IC50 in Mammalian Cell Lines in_vitro->dose_response in_vivo In Vivo Toxicity (Rodent Model) dose_response->in_vivo mechanism Mechanism of Toxicity Investigation dose_response->mechanism acute_tox Acute Toxicity (LD50) in_vivo->acute_tox repeated_dose Repeated Dose Toxicity (NOAEL) in_vivo->repeated_dose end Toxicity Profile Established acute_tox->end repeated_dose->end pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for caspases, MAPK) mechanism->pathway_analysis pathway_analysis->end

Experimental workflow for assessing the off-target toxicity of this compound.

References

Optimizing culture conditions for maximal Deoxyfusapyrone production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for maximal deoxyfusapyrone (B1670254) production from fungal cultures, primarily Fusarium species such as Fusarium semitectum and Fusarium mangiferae.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing this compound production?

A1: The most critical factors are the composition of the culture medium, specifically the nitrogen source, as well as physical parameters like temperature, aeration, and fermentation time. This compound biosynthesis is known to be regulated by environmental and nutritional conditions.[1][2]

Q2: What is the optimal nitrogen source and concentration for this compound production?

A2: this compound production is subject to nitrogen repression.[2][3][4] Lower concentrations of certain nitrogen sources are favorable. For instance, in Fusarium mangiferae, detectable amounts of this compound are produced in media supplemented with 6 mM sodium nitrate (B79036) (NaNO₃). Conversely, higher concentrations, such as 60 mM glutamine or 120 mM NaNO₃, repress its biosynthesis.

Q3: Does the pH of the culture medium significantly affect production?

A3: Studies on the closely related compound fusapyrone (B118556), which is often co-produced with this compound, indicate that the ambient pH of the culture medium does not appear to significantly influence production in F. mangiferae. Production remains relatively consistent across a pH range of 4 to 8.

Q4: What is the recommended incubation temperature?

A4: The optimal temperature for the growth of many Fusarium species is generally between 25°C and 30°C. For this compound production, a temperature of 30°C has been used successfully for 7-day cultivations. It is advisable to conduct a temperature optimization study within the 25-30°C range for your specific strain.

Q5: How long should the fermentation be carried out?

A5: A fermentation time of 7 days has been shown to be effective for this compound production in liquid culture. However, the optimal fermentation time can vary depending on the fungal strain and other culture conditions. It is recommended to perform a time-course experiment to determine the peak production period. For some Fusarium species, secondary metabolite production can be optimized over a period of up to 16 days.

Q6: What type of culture is preferred, solid or liquid?

A6: this compound has been successfully isolated from both solid and liquid cultures. It was first reported from rice cultures of Fusarium semitectum. Liquid cultures, such as those using ICI (Imperial Chemical Industries) medium, have also been effectively used. The choice may depend on the scale of production and the specific experimental setup.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no this compound production Inappropriate nitrogen source or concentration: High levels of readily available nitrogen can repress the biosynthetic gene cluster.- Use a nitrogen-limiting medium. - Test different nitrogen sources (e.g., NaNO₃, glutamine) at varying concentrations. A starting point is 6 mM NaNO₃.
Suboptimal temperature: The incubation temperature may be too high or too low for efficient secondary metabolite production.- Optimize the incubation temperature, testing a range between 25°C and 30°C.
Inadequate aeration or agitation: Poor oxygen supply can limit fungal growth and metabolism. Conversely, excessive shear stress from high agitation can damage mycelia.- Optimize the agitation speed and aeration rate. For shake flask cultures, a speed of around 180 rpm has been used. For bioreactors, systematic optimization of these parameters is crucial.
Incorrect fermentation time: The culture may not have reached the optimal production phase, or the product may have started to degrade.- Perform a time-course study, sampling at regular intervals (e.g., every 24-48 hours) to determine the peak production day.
Inconsistent yields between batches Variability in inoculum: The age, concentration, or physiological state of the inoculum can affect fermentation performance.- Standardize the inoculum preparation procedure, including the age of the pre-culture and the spore or mycelial concentration.
Inconsistent media preparation: Minor variations in media components can impact secondary metabolite production.- Ensure accurate and consistent preparation of all media and stock solutions.
Difficulty in extracting this compound Inefficient extraction solvent or method: The chosen solvent may not be optimal for extracting this compound from the culture broth or mycelia.- A common method involves extraction with an organic solvent like ethyl acetate. Ensure proper pH adjustment of the culture filtrate before extraction to optimize partitioning.
Issues with HPLC quantification Poor peak resolution or shape: This can be due to an inappropriate mobile phase, column, or flow rate.- Optimize the HPLC method, including the mobile phase composition (e.g., methanol-water or acetonitrile-water gradients), column type (a C18 reverse-phase column is common), and detector wavelength (a characteristic absorption maximum is at 285 nm).
Inaccurate quantification: This could be due to a lack of a proper standard curve or degradation of the standard.- Prepare a fresh calibration curve with a pure standard of this compound for each analytical run. Ensure the purity and proper storage of the standard.

Quantitative Data Summary

Table 1: Effect of Nitrogen Source and Concentration on this compound (dFPY) and Fusapyrone (FPY) Production in F. mangiferae

Nitrogen SourceConcentration (mM)dFPY ProductionFPY Production
Glutamine6Not DetectedNot Detected
Glutamine60Not DetectedNot Detected
Sodium Nitrate (NaNO₃)6DetectedDetected
Sodium Nitrate (NaNO₃)120Not DetectedNot Detected
(Data sourced from studies on F. mangiferae, where production was observed after 7 days at 30°C in liquid ICI medium)

Table 2: General Optimized Culture Parameters for Fusarium Species

ParameterOptimized Range/ValueNotes
Temperature 25-30°CSpecies and strain-dependent.
pH 4.0 - 8.0This compound production appears to be largely independent of ambient pH.
Agitation ~180 rpm (shake flask)To be optimized for bioreactors.
Fermentation Time 7 days (liquid culture)Can extend up to 4 weeks for solid cultures.

Experimental Protocols

Fungal Cultivation for this compound Production

This protocol is adapted from methodologies used for Fusarium mangiferae.

a. Pre-culture Preparation:

  • Inoculate a 300 mL Erlenmeyer flask containing 100 mL of a rich medium (e.g., Darken medium or Potato Dextrose Broth) with the desired Fusarium strain.

  • Incubate for 3 days at 30°C with shaking at 180 rpm in the dark.

b. Main Culture for this compound Production:

  • Prepare the production medium, for example, ICI medium supplemented with 6 mM NaNO₃ as the sole nitrogen source.

  • Transfer 0.5 mL of the pre-culture into a 300 mL Erlenmeyer flask containing 100 mL of the production medium.

  • Incubate for 7 days at 30°C with shaking at 180 rpm in the dark.

  • Harvest the culture for extraction.

Extraction of this compound
  • Separate the fungal mycelium from the culture broth by filtration.

  • The culture filtrate can be extracted with an equal volume of an appropriate organic solvent, such as ethyl acetate, multiple times.

  • The mycelium can also be extracted by homogenization in a suitable solvent.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

HPLC Quantification of this compound

This protocol is based on established methods for analyzing fusapyrone and this compound.

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: A C-18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and water is typically used.

  • Detection: Set the UV detector to 285 nm, where this compound has a characteristic absorption maximum.

  • Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dissolve the crude extract in the mobile phase or methanol, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Quantification: Compare the peak area of this compound in the sample to the standard curve to determine its concentration.

Visualizations

Deoxyfusapyrone_Biosynthesis_Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) (e.g., FmPKS40) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide_chain Polyketide Chain pks->polyketide_chain modifying_enzymes Modifying Enzymes (e.g., Cyclases, Oxygenases) polyketide_chain->modifying_enzymes This compound This compound modifying_enzymes->this compound

Caption: Simplified biosynthetic pathway of this compound.

Experimental_Workflow inoculum Inoculum Preparation (Pre-culture) fermentation Fermentation (Optimized Conditions) inoculum->fermentation extraction Extraction (Solvent Partitioning) fermentation->extraction analysis HPLC Analysis (Quantification) extraction->analysis optimization Optimization Loop analysis->optimization Iterate to Improve Yield optimization->fermentation

Caption: General experimental workflow for this compound production.

Troubleshooting_Logic start Low/No Production check_nitrogen Check Nitrogen Source and Concentration start->check_nitrogen check_temp Check Temperature start->check_temp check_aeration Check Aeration/ Agitation start->check_aeration check_time Check Fermentation Time start->check_time solution_nitrogen Use Low N (e.g., 6mM NaNO3) check_nitrogen->solution_nitrogen solution_temp Optimize (25-30°C) check_temp->solution_temp solution_aeration Optimize RPM/vvm check_aeration->solution_aeration solution_time Time-Course Study check_time->solution_time

Caption: Troubleshooting logic for low this compound yield.

References

Troubleshooting Deoxyfusapyrone instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxyfusapyrone (B1670254). The information is designed to help address common issues related to the stability of this compound in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: this compound should be stored as a solid at -20°C. Under these conditions, it is stable for at least four years[1].

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as ethanol, methanol, Dimethyl Sulfoxide (DMSO), and dimethyl formamide[1].

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve the solid this compound in a solvent of choice (e.g., DMSO, ethanol, methanol). It is recommended to purge the solvent with an inert gas before preparing the solution to minimize oxidation[1].

Q4: Is this compound stable in aqueous solutions?

A4: While specific data on the long-term stability of this compound in aqueous solutions is limited, its successful use in biological assays suggests at least short-term stability. The stability of α-pyrone compounds can be influenced by pH. It is advisable to prepare fresh aqueous dilutions from a stock solution for each experiment.

Q5: My experimental results are inconsistent. Could this compound instability be the cause?

A5: Inconsistent results can be a symptom of compound instability. If you suspect degradation of this compound in your experimental setup, it is crucial to systematically assess its stability under your specific conditions.

Troubleshooting Guide for this compound Instability

This guide provides a step-by-step approach to identifying and mitigating potential stability issues with this compound in solution.

Problem: I suspect my this compound solution is degrading during my experiment.

Symptoms:

  • Loss of biological activity over time.

  • Inconsistent results between experiments.

  • Visible changes in the solution (e.g., color change, precipitation).

Troubleshooting Workflow:

Troubleshooting_Deoxyfusapyrone_Instability cluster_0 Initial Observation cluster_1 Verification Steps cluster_2 Potential Causes & Solutions cluster_3 Resolution start Inconsistent Experimental Results or Loss of Activity check_stock 1. Verify Stock Solution Integrity - Prepare fresh stock solution. - Compare with older stock. start->check_stock check_solvent 2. Evaluate Solvent Effects - Test different recommended solvents (DMSO, Ethanol, Methanol). check_stock->check_solvent Stock is OK cause_storage Improper Storage Solution: Store solid at -20°C. Aliquot stock solutions. check_stock->cause_storage Stock is the issue check_buffer 3. Assess Stability in Experimental Buffer - Incubate this compound in buffer over time. - Analyze for degradation (e.g., via HPLC). check_solvent->check_buffer Solvent is OK cause_solvent Solvent-Induced Degradation Solution: Use fresh, high-purity, degassed solvents. check_solvent->cause_solvent Solvent is the issue cause_ph pH Instability Solution: Determine optimal pH range. Adjust buffer if necessary. check_buffer->cause_ph Degradation in buffer cause_light_temp Light/Temperature Sensitivity Solution: Protect from light. Minimize time at room temperature. check_buffer->cause_light_temp Degradation in buffer end Optimized Experimental Protocol check_buffer->end No degradation cause_storage->end cause_solvent->end cause_ph->end cause_light_temp->end

Troubleshooting workflow for this compound instability.

Data on this compound Handling and Storage

ParameterRecommendationSource
Storage (Solid) -20°C[1]
Stability (Solid) ≥ 4 years at -20°C[1]
Recommended Solvents Ethanol, Methanol, DMSO, Dimethyl formamide
Stock Solution Preparation Purge solvent with an inert gas before dissolving.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the solid this compound vial to equilibrate to room temperature before opening.

  • Select a high-purity, anhydrous grade solvent (e.g., DMSO).

  • To minimize oxidation, gently bubble an inert gas (e.g., nitrogen or argon) through the solvent for 5-10 minutes.

  • Weigh the required amount of this compound and dissolve it in the degassed solvent to the desired concentration.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in foil.

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer

This protocol provides a general method to determine the stability of this compound in your specific experimental buffer.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Your experimental aqueous buffer.

  • HPLC system with a suitable column (e.g., C18) and detector.

  • Incubator or water bath set to your experimental temperature.

Procedure:

  • Prepare a solution of this compound in your experimental buffer at the final working concentration.

  • Immediately take a sample (time point 0) and analyze it by HPLC to determine the initial peak area of this compound.

  • Incubate the remaining solution under your experimental conditions (e.g., 37°C, protected from light).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution.

  • Analyze each aliquot by HPLC and record the peak area of this compound.

  • Compare the peak area at each time point to the peak area at time 0 to determine the percentage of this compound remaining.

  • A significant decrease in the peak area over time indicates instability. The appearance of new peaks may suggest the formation of degradation products.

HPLC Method Reference:

A published HPLC method for the analysis of fusapyrone (B118556) and this compound utilizes a C-18 reverse-phase column with a methanol-water mixture as the mobile phase and UV detection at 285 nm. This method can be adapted as a starting point for your stability assessment.

Potential Degradation Pathway of α-Pyrones

While the specific degradation pathway of this compound has not been detailed in the literature, α-pyrones can undergo hydrolysis of the lactone ring, particularly under strong acidic or basic conditions. The complex side chain of this compound may also be susceptible to oxidation.

Alpha_Pyrone_Degradation This compound This compound (α-Pyrone structure) Hydrolysis Hydrolysis (Acidic or Basic Conditions) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation RingOpenedProduct Ring-Opened Product Hydrolysis->RingOpenedProduct Lactone Cleavage SideChainDegradation Side-Chain Degradation Products Oxidation->SideChainDegradation

Potential degradation pathways for α-pyrones.

References

Technical Support Center: Strategies to Overcome Fungal Resistance to Deoxyfusapyrone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Deoxyfusapyrone. Given that specific resistance mechanisms to this compound are not yet extensively characterized in the literature, this guide extrapolates from known fungal resistance mechanisms to other antifungal agents and provides a framework for investigating and potentially overcoming reduced susceptibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our fungal strain of interest. What could be the reason?

A1: An increasing MIC suggests the development of resistance. Potential mechanisms, based on general principles of antifungal resistance, include:

  • Target Alteration: Mutations in the gene encoding the molecular target of this compound could reduce its binding affinity.

  • Increased Efflux: The fungal cells may be upregulating or acquiring mutations in efflux pumps that actively transport this compound out of the cell.

  • Biofilm Formation: The fungus may be forming biofilms, which provide a physical barrier and a physiologically distinct state that is less susceptible to antifungal agents.[1]

  • Drug Inactivation: While less common, the fungus could be evolving enzymatic pathways to degrade or modify this compound.

Q2: Is there any known intrinsic resistance to this compound in certain fungal species?

A2: Yes, this compound has been observed to be inactive against yeasts isolated from plants and the Gram-positive bacterium Bacillus megaterium.[2][3] Among filamentous fungi, Fusarium species have been noted to be the least sensitive to this compound and the related compound Fusapyrone.[2][3]

Q3: What are the first steps I should take to investigate potential this compound resistance in my fungal cultures?

A3: A systematic approach is crucial. We recommend the following initial steps:

  • Confirm Resistance: Re-run the MIC assay using a standardized method like broth microdilution to confirm the increased MIC.

  • Culture Purity Check: Ensure your fungal culture is pure and not contaminated with a less susceptible species.

  • Phenotypic Assays: Conduct preliminary phenotypic assays to screen for common resistance mechanisms, such as testing for increased efflux pump activity or biofilm formation.

Q4: Can this compound be used in combination with other antifungal agents to overcome resistance?

A4: While specific synergistic combinations with this compound are not well-documented, combination therapy is a common strategy to overcome antifungal resistance. Potential benefits include synergistic fungicidal activity, broadening the spectrum of activity, and reducing the likelihood of resistance emergence. We recommend performing checkerboard assays to screen for synergistic interactions with other antifungal classes (e.g., azoles, polyenes, echinocandins).

Troubleshooting Guides

Issue 1: Inconsistent MIC Results for this compound
Potential Cause Troubleshooting Step
Inoculum Preparation Variability Standardize your inoculum preparation. Use a spectrophotometer or hemocytometer to ensure a consistent starting cell density (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts, or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for filamentous fungi).
Media Composition Ensure the composition and pH of your growth medium (e.g., RPMI-1640) are consistent between experiments, as these can influence antifungal activity.
Compound Stability Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles.
Incubation Conditions Maintain consistent incubation temperature and duration (e.g., 24-48 hours).
Issue 2: Complete Loss of this compound Efficacy In Vitro

This could indicate high-level resistance. The following workflow can help identify the underlying mechanism.

A High MIC Confirmed B Sequence Putative Target Gene(s) A->B C Perform Efflux Pump Assay A->C D Assess Biofilm Formation A->D E Identify Target Gene Mutations B->E F Increased Efflux Detected C->F G Biofilm Formation Confirmed D->G H Consider Target Bypass Mechanisms E->H I Test with Efflux Pump Inhibitors F->I J Test with Biofilm Disruption Agents G->J

Caption: Troubleshooting workflow for high-level resistance.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution (in a suitable solvent like DMSO)

  • Fungal inoculum, adjusted to the appropriate concentration in RPMI-1640

  • Spectrophotometer or hemocytometer

Method:

  • Prepare Drug Dilutions: Create a two-fold serial dilution of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free well as a positive control for growth.

  • Inoculum Preparation: Grow the fungal strain on an appropriate agar (B569324) medium. Prepare a cell suspension in sterile saline and adjust the density to 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. This can be assessed visually or by reading the optical density at 600 nm.

Protocol 2: Investigating Efflux Pump Activity

This protocol uses a fluorescent dye to indirectly measure efflux pump activity.

Materials:

  • Fungal cells (resistant and susceptible strains)

  • Efflux pump substrate (e.g., Rhodamine 6G or Ethidium Bromide)

  • Glucose solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Method:

  • Cell Preparation: Grow fungal cells to mid-log phase. Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS without glucose.

  • Dye Loading: Incubate the cells with the fluorescent dye (e.g., 10 µM Rhodamine 6G) for 1 hour at 30°C to allow for dye accumulation.

  • Efflux Initiation: Wash the cells with PBS to remove external dye. Resuspend the cells in PBS with 2% glucose to energize the efflux pumps.

  • Fluorescence Measurement: Monitor the fluorescence of the cell suspension over time. A rapid decrease in fluorescence in the resistant strain compared to the susceptible strain indicates active efflux of the dye.

  • (Optional) Inhibition: Repeat the assay in the presence of a known efflux pump inhibitor (e.g., verapamil) to see if dye retention is increased.

cluster_0 Cell Preparation cluster_1 Dye Loading & Efflux cluster_2 Measurement A Grow and Harvest Fungal Cells B Wash with PBS A->B C Resuspend in Glucose-Free PBS B->C D Incubate with Fluorescent Dye C->D E Wash to Remove External Dye D->E F Add Glucose to Initiate Efflux E->F G Monitor Fluorescence Over Time F->G cluster_resistance Potential Resistance Mechanisms This compound This compound FungalCell Fungal Cell This compound->FungalCell Target Drug Target This compound->Target Binds Inhibition Inhibition of Fungal Growth Target->Inhibition Leads to TargetMutation Target Mutation TargetMutation->Target Alters EffluxPump Efflux Pump EffluxPump->this compound Expels Biofilm Biofilm Formation Biofilm->this compound Blocks Entry StressResponse Stress Response Activation StressResponse->Inhibition Counters Effect

References

Technical Support Center: Deoxyfusapyrone Solubility and Bioassay Guidance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Deoxyfusapyrone for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for biological assays?

This compound is a naturally occurring α-pyrone fungal metabolite with demonstrated antifungal activity.[1][2] Like many hydrophobic compounds, this compound has low aqueous solubility, which can lead to precipitation in the aqueous media used for most biological assays.[3] This can result in inaccurate and unreliable data, underestimation of the compound's potency, and variability in experimental results.[4][5]

Q2: What is the recommended initial solvent for dissolving this compound?

The most common and recommended initial solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO). A high-concentration stock solution should be prepared in DMSO before further dilution into aqueous assay buffers.

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

To avoid solvent-induced toxicity to cells, the final concentration of DMSO in cell-based assays should generally be kept at or below 0.5% (v/v). However, the tolerance can be cell-line specific, so it is best practice to perform a solvent tolerance control experiment to determine the maximum non-toxic concentration for your specific assay.

Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What can I do?

Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several strategies to address this:

  • Lower the final concentration: The simplest approach is to test a lower final concentration of this compound in your assay.

  • Optimize the dilution protocol: Instead of a large, single-step dilution, try a serial dilution. It is often beneficial to reduce the highest concentration in your dose-response curve to minimize the risk of precipitation.

  • Use co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol (B145695) can be tested.

  • Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicator can help dissolve small precipitates.

  • Use of surfactants: Non-ionic surfactants like Tween 80 can be added to the assay medium to help maintain the solubility of hydrophobic compounds.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in the primary organic solvent (e.g., DMSO). The compound has very low solubility even in the chosen organic solvent, or the solvent quality is poor.1. Use high-purity, anhydrous DMSO. 2. Try gentle warming (e.g., 37°C) and vortexing to aid dissolution. 3. Use sonication to help break up and dissolve the powder. 4. Test alternative organic solvents such as N,N-dimethylformamide (DMF) or ethanol.
A precipitate forms immediately upon diluting the DMSO stock solution into the aqueous assay buffer. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility.1. Reduce the final concentration of this compound being tested. 2. Increase the percentage of DMSO in the final solution, ensuring it remains within the tolerated limit for your assay (typically ≤0.5%). 3. Prepare an intermediate dilution in a mixture of DMSO and your assay buffer before the final dilution.
The assay medium becomes cloudy or a precipitate forms during the incubation period. The compound has limited kinetic solubility and is crashing out of solution over time.1. Reduce the incubation time of your assay if the experimental design allows. 2. Include a solubility-enhancing agent, such as a low concentration of a biocompatible surfactant (e.g., Tween 80), in the assay buffer.
Inconsistent or non-reproducible results in biological assays. Poor solubility and precipitation of this compound are leading to variations in the actual concentration of the compound in the assay.1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh dilutions of this compound for each experiment from a well-dissolved stock solution. 3. Perform a solubility assessment to determine the maximum soluble concentration of this compound in your specific assay conditions.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityNotes
Water / Aqueous Buffers Very Low / InsolubleThis compound is a hydrophobic molecule.
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.
Ethanol SolubleCan be used as an alternative to DMSO.
Methanol SolubleAnother potential organic solvent for stock preparation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

  • Mixing: Vortex the tube vigorously for 1-2 minutes to ensure the compound is completely dissolved.

  • Warming/Sonication (if necessary): If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for a few minutes or place it in a sonicator bath until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is adapted for hydrophobic compounds and is based on established methods.

  • Prepare this compound Dilutions:

    • Create a working solution of this compound by diluting the DMSO stock solution in the appropriate sterile broth medium (e.g., RPMI-1640). The highest concentration should have a final DMSO concentration that is non-toxic to the fungi.

    • Perform a two-fold serial dilution of the this compound working solution in a 96-well microtiter plate.

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) plate.

    • Prepare a fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the adjusted inoculum in the assay broth to achieve the desired final concentration (e.g., 0.5 - 2.5 x 10^3 CFU/mL).

  • Inoculation and Incubation:

    • Add the diluted fungal inoculum to each well of the 96-well plate containing the this compound dilutions.

    • Include appropriate controls:

      • Growth Control: Fungal inoculum in broth with the same final concentration of DMSO as the test wells.

      • Sterility Control: Broth only.

      • Positive Control: A known antifungal agent.

    • Incubate the plate at the optimal temperature for the fungal species for 24-48 hours.

  • Determine Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Mandatory Visualization

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay cluster_troubleshoot Troubleshooting weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix dilute_stock Dilute Stock in Assay Buffer mix->dilute_stock serial_dilute Perform Serial Dilutions dilute_stock->serial_dilute add_to_assay Add to Assay (e.g., 96-well plate) serial_dilute->add_to_assay add_cells Add Cells / Microbes add_to_assay->add_cells incubate Incubate add_cells->incubate readout Measure Readout incubate->readout precipitate Precipitation? incubate->precipitate precipitate->readout No optimize Optimize Protocol: - Lower Concentration - Use Co-solvents - Add Surfactants precipitate->optimize Yes

Caption: Experimental workflow for preparing this compound for biological assays.

signaling_pathway cluster_compound This compound Action cluster_targets Potential Fungal Targets cluster_effects Cellular Effects cluster_outcome Outcome This compound This compound cell_wall Cell Wall Synthesis This compound->cell_wall Inhibits cell_membrane Cell Membrane Integrity (Ergosterol Synthesis) This compound->cell_membrane Inhibits nucleic_acid Nucleic Acid Synthesis This compound->nucleic_acid Inhibits enzyme Essential Enzymes This compound->enzyme Inhibits disruption Disruption of Cellular Processes cell_wall->disruption cell_membrane->disruption nucleic_acid->disruption enzyme->disruption inhibition Inhibition of Fungal Growth disruption->inhibition cell_death Fungicidal / Fungistatic Effect inhibition->cell_death

Caption: Hypothesized antifungal mechanism of action for this compound.

References

Deoxyfusapyrone Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways and byproducts of deoxyfusapyrone (B1670254).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, which contains an α-pyrone ring, the primary degradation pathways are proposed to be hydrolysis, oxidation, and photolysis. The α-pyrone ring is susceptible to cleavage under these conditions, leading to a variety of byproducts.[1][2]

Q2: What are the expected byproducts of this compound degradation?

A2: The degradation of this compound is expected to yield byproducts resulting from the opening of the α-pyrone ring. Under hydrolytic conditions, this can lead to the formation of carboxylic acids and other smaller molecules. Oxidative stress may result in hydroxylated derivatives and further cleavage of the molecule. Photodegradation can also lead to complex mixtures of smaller organic molecules.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[3] A stability-indicating HPLC method should be developed to separate the parent this compound peak from all potential degradation byproducts. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification of the byproducts formed.[1]

Q4: What are the optimal storage conditions to minimize this compound degradation?

A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. Protection from light is crucial to prevent photodegradation. For solutions, it is advisable to use buffered systems at a slightly acidic to neutral pH, as pyrone structures can be unstable in alkaline conditions.[1]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation results.
  • Question: I am seeing variable degradation of this compound in replicate experiments. What could be the cause?

  • Answer:

    • Check Environmental Factors: Ensure that all experimental replicates are subjected to identical conditions. Minor variations in temperature, light exposure, or pH can significantly impact degradation rates.

    • Reagent Purity: Verify the purity and consistency of all reagents and solvents used. Impurities can act as catalysts or inhibitors of degradation reactions.

    • Sample Preparation: Standardize your sample preparation protocol. Inconsistencies in the initial concentration of this compound or the presence of contaminants can lead to variable results.

Issue 2: Difficulty in separating this compound from its byproducts using HPLC.
  • Question: My HPLC chromatogram shows poor separation between the parent compound and its degradation products. How can I improve this?

  • Answer:

    • Optimize Mobile Phase: Adjust the composition of your mobile phase. Experiment with different solvent ratios and pH values to enhance the resolution between peaks.

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures.

    • Column Selection: Consider using a different HPLC column with a different stationary phase chemistry that may offer better selectivity for this compound and its byproducts.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature. Lower flow rates and controlled column heating can sometimes improve peak shape and resolution.

Issue 3: Identification of unknown peaks in the chromatogram.
  • Question: I am observing several new peaks in my chromatograms after subjecting this compound to stress conditions, but I am unable to identify them. What should I do?

  • Answer:

    • LC-MS Analysis: The most powerful tool for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). This technique will provide the mass-to-charge ratio of the unknown compounds, which is crucial for structure elucidation.

    • Forced Degradation Studies: Perform systematic forced degradation studies under controlled hydrolytic, oxidative, and photolytic conditions. Analyzing the byproducts from each specific stress condition can help in proposing structures for the unknown peaks.

    • Literature Review: Search for literature on the degradation of similar α-pyrone-containing natural products. This may provide insights into the likely structures of your observed byproducts.

Quantitative Data Summary

The following table provides an illustrative example of how to present quantitative data from a forced degradation study of this compound.

Stress ConditionDurationThis compound Remaining (%)Major Byproduct 1 (%)Major Byproduct 2 (%)Total Byproducts (%)
0.1 M HCl24 hours95.22.11.54.8
0.1 M NaOH24 hours65.815.310.134.2
3% H₂O₂24 hours82.18.95.417.9
Heat (80°C)48 hours90.54.32.89.5
Photolysis (UV)12 hours75.412.67.924.6

Experimental Protocols

Protocol for Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a temperature-controlled oven at 80°C for 48 hours. Dissolve the sample in the mobile phase before HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) in a photostability chamber for 12 hours.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Use a control sample (this compound solution without any stress agent) for comparison.

Visualizations

This compound Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H2O2) cluster_photolysis Photolysis (UV Light) This compound This compound Ring Opening Ring Opening This compound->Ring Opening H+/OH- Hydroxylation Hydroxylation This compound->Hydroxylation [O] Photochemical Rearrangement Photochemical Rearrangement This compound->Photochemical Rearrangement Carboxylic Acid Byproducts Carboxylic Acid Byproducts Ring Opening->Carboxylic Acid Byproducts Further Oxidation Products Further Oxidation Products Hydroxylation->Further Oxidation Products Various Small Byproducts Various Small Byproducts Photochemical Rearrangement->Various Small Byproducts

Caption: Proposed degradation pathways of this compound.

Forced Degradation Experimental Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress neutralize Neutralize/Prepare Sample for Analysis stress->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Analysis: - Quantify Degradation - Identify Byproducts (LC-MS) hplc->data end End: Degradation Profile data->end

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

Deoxyfusapyrone and Fusapyrone: A Comparative Analysis of Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Two Fungal Metabolites for Researchers and Drug Development Professionals

Deoxyfusapyrone (B1670254) and fusapyrone (B118556), two α-pyrone secondary metabolites produced by fungi such as Fusarium semitectum, have garnered attention within the scientific community for their significant antifungal properties. This guide provides a detailed comparison of their antifungal efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds. Both compounds have demonstrated considerable activity against a spectrum of filamentous fungi, including plant pathogens and mycotoxigenic species. However, studies consistently indicate that fusapyrone exhibits a higher degree of antifungal potency compared to this compound.[1]

Quantitative Antifungal Activity

The antifungal efficacy of this compound and fusapyrone has been quantified using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of a substance that prevents visible growth of a microorganism. While specific comparative data is limited, available research indicates a strong activity for both compounds against several fungal species.

Fungal SpeciesThis compound MIC (µg/mL)Fusapyrone MIC (µg/mL)Reference
Botrytis cinerea0.78-6.250.78-6.25[2][3][4][5]
Aspergillus parasiticus0.78-6.250.78-6.25
Penicillium brevicompactum0.78-6.250.78-6.25
Aspergillus carbonarius-6.0
Aspergillus tubingensis-11.6
Aspergillus niger-9.9

Note: The provided MIC range for Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevicompactum applies to both compounds, with literature suggesting fusapyrone is generally the more active of the two.

Spectrum of Activity

Both this compound and fusapyrone exhibit a broad spectrum of activity against filamentous fungi. Notably, they have shown efficacy against:

  • Plant Pathogenic Fungi: Including Alternaria alternata, Ascochyta rabiei, Botrytis cinerea, Cladosporium cucumerinum, and Phoma tracheiphila.

  • Mycotoxigenic Fungi: Such as Aspergillus flavus and Penicillium verrucosum.

  • Human Mycoses Agents: With particular sensitivity observed in Aspergillus species.

Interestingly, both compounds are reported to be inactive against yeasts and the Gram-positive bacterium Bacillus megaterium. Among the filamentous fungi, species of Fusarium have been found to be the least sensitive to these α-pyrones.

Experimental Protocols

The evaluation of the antifungal activity of this compound and fusapyrone typically involves standardized methods for antifungal susceptibility testing. The following are detailed methodologies for key experiments.

Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation:

    • Fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (B569324) (PDA), at an appropriate temperature and duration to promote sporulation.

    • Conidia (spores) are harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

    • The resulting suspension is filtered to remove hyphal fragments, and the conidia concentration is adjusted to a standard density (e.g., 1 x 10^5 to 5 x 10^5 CFU/mL) using a hemocytometer or spectrophotometer.

  • Assay Procedure:

    • The antifungal compounds (this compound and fusapyrone) are serially diluted in a multi-well microtiter plate using a suitable broth medium, such as RPMI-1640.

    • Each well is inoculated with the standardized fungal suspension.

    • The plates are incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Disk Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

  • Inoculum Preparation:

    • A standardized fungal inoculum is prepared as described for the broth microdilution method.

  • Assay Procedure:

    • A sterile swab is dipped into the inoculum suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar).

    • Sterile paper disks impregnated with known concentrations of this compound and fusapyrone are placed on the agar surface.

  • Incubation and Measurement:

    • The plates are incubated under appropriate conditions.

    • The antifungal activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where fungal growth is prevented).

Visualizing the Process

To better understand the experimental and biological context, the following diagrams illustrate the general workflow for antifungal susceptibility testing and the biosynthetic origin of these compounds.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., on PDA) Harvest_Spores Harvest & Suspend Spores in Saline Fungal_Culture->Harvest_Spores Filter Filter Suspension Harvest_Spores->Filter Adjust_Concentration Adjust Spore Concentration Filter->Adjust_Concentration Inoculation Inoculate Microtiter Plates Adjust_Concentration->Inoculation Serial_Dilution Serial Dilution of This compound & Fusapyrone Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_MIC Determine MIC Incubation->Read_MIC

Antifungal Susceptibility Testing Workflow

Polyketide_Biosynthesis_Pathway PKS Polyketide Synthase (PKS) Polyketide_Chain Polyketide Chain PKS->Polyketide_Chain Acetyl_CoA Acetyl-CoA Acetyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Modifications Cyclization & Modifications Polyketide_Chain->Modifications Fusapyrone_this compound Fusapyrone & This compound Modifications->Fusapyrone_this compound

Simplified Polyketide Biosynthesis Pathway

Conclusion

Both this compound and fusapyrone are promising natural compounds with substantial antifungal activity against a range of filamentous fungi. The available data consistently points to fusapyrone as the more potent of the two. Their selective action against filamentous fungi, coupled with their inactivity against yeasts and certain bacteria, makes them interesting candidates for further investigation in agricultural and pharmaceutical applications. Future research should focus on elucidating their precise mechanism of action and conducting more extensive comparative studies to establish a comprehensive profile of their antifungal spectrum and potency.

References

Deoxyfusapyrone: A Natural Antifungal Compound Poised to Challenge Commercial Fungicides in Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the efficacy and mechanisms of Deoxyfusapyrone (B1670254) against leading commercial fungicides for the protection of agricultural crops.

The relentless battle against phytopathogenic fungi, which cause significant crop losses worldwide, has spurred the search for novel, effective, and environmentally benign fungicides. This compound, a naturally occurring α-pyrone produced by the fungus Fusarium semitectum, has emerged as a promising candidate with potent antifungal properties. This guide provides a comprehensive comparison of this compound with two widely used commercial fungicides, Azoxystrobin and Tebuconazole, offering researchers and drug development professionals a critical overview of its potential in agriculture.

Performance and Efficacy: A Quantitative Comparison

This compound has demonstrated significant in vitro activity against a range of economically important plant pathogens. This section presents a comparative summary of its efficacy, benchmarked against the performance of Azoxystrobin and Tebuconazole. It is important to note that the following data is compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: Comparative Antifungal Activity (MIC - µg/mL)

Fungal SpeciesThis compoundAzoxystrobinTebuconazole
Botrytis cinerea (Gray Mold)0.78 - 6.25[1]Variable (resistance is an issue)-
Alternaria alternata (Leaf Spot)Active (specific MIC not detailed)[1]-Highly effective (96.57% inhibition at various concentrations)[2]
Aspergillus parasiticus0.78 - 6.25[1]--
Penicillium brevi-compactum0.78 - 6.25[1]--

Note: A lower MIC value indicates higher antifungal potency. The data for commercial fungicides is often presented as percentage inhibition or EC50 values, and direct MIC comparisons can be challenging due to varying experimental setups.

Mechanisms of Action: Different Strategies for Fungal Inhibition

This compound and commercial fungicides employ distinct mechanisms to combat fungal growth. Understanding these pathways is crucial for developing effective disease management strategies and mitigating the development of resistance.

This compound: The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to interfere with essential fungal enzymatic or metabolic pathways, potentially disrupting mitochondrial function. Its selectivity towards filamentous fungi over yeasts and bacteria suggests a specific molecular target within these pathogens.

Azoxystrobin: As a member of the Quinone outside inhibitor (QoI) class of fungicides, Azoxystrobin targets the mitochondrial electron transport chain. It specifically binds to the Qo site of cytochrome b, inhibiting ATP synthesis and ultimately leading to fungal cell death.

Tebuconazole: Tebuconazole is a demethylation inhibitor (DMI) fungicide. It disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane, by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase. This leads to a dysfunctional cell membrane and inhibits fungal growth.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms of action and a typical experimental workflow for antifungal testing, the following diagrams are provided in DOT language.

Fungicide_MoA cluster_Azoxystrobin Azoxystrobin Mechanism cluster_Tebuconazole Tebuconazole Mechanism Mito Fungal Mitochondrion ETC Electron Transport Chain Mito->ETC CytB Cytochrome b (Complex III) ETC->CytB e- transfer ATP_Synth ATP Synthase CytB->ATP_Synth Proton gradient ATP ATP (Energy) ATP_Synth->ATP Azoxy Azoxystrobin Azoxy->CytB Inhibits Erg_Pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Erg_Pathway->Lanosterol Demethylase 14α-demethylase Lanosterol->Demethylase Conversion Ergosterol Ergosterol Demethylase->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Tebu Tebuconazole Tebu->Demethylase Inhibits

Caption: Mechanisms of action for Azoxystrobin and Tebuconazole.

Antifungal_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_eval Evaluation Fungus 1. Isolate and culture phytopathogenic fungus Inoculum 2. Prepare spore suspension (inoculum) Fungus->Inoculum Inoculate 5. Inoculate plates with fungal suspension Inoculum->Inoculate Media 3. Prepare growth media (e.g., PDA) Poison 4. Amend media with test compounds (this compound, Fungicides) Media->Poison Poison->Inoculate Incubate 6. Incubate under controlled conditions Inoculate->Incubate Measure 7. Measure mycelial growth or inhibition zones Incubate->Measure Calculate 8. Calculate MIC or percentage inhibition Measure->Calculate

References

Structure-Activity Relationship (SAR) Studies of Deoxyfusapyrone Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Deoxyfusapyrone (B1670254), a polyketide natural product, has garnered significant interest within the scientific community due to its notable biological activities, particularly its antifungal properties. This guide provides a comparative analysis of this compound and its analogues, focusing on their structure-activity relationships. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development.

Comparative Biological Activity of this compound Analogues

The biological activity of this compound and its analogues has been primarily evaluated based on their antifungal efficacy and general toxicity. The following table summarizes the key quantitative data from these studies.

CompoundModificationAntifungal Activity (MIC in µg/mL)Zootoxicity (Brine Shrimp Bioassay)Reference
This compound (2) Parent Compound0.78-6.25 against Botrytis cinerea, Aspergillus parasiticus, and Penicillium brevicompactum[1][2]Toxic[1][2]
Tetraacetyl-deoxyfusapyrone (4) Tetraacetylation of the glycosyl residueActivity data not specified, but noted to be less active than the parent compound.As toxic as this compound (2)[1]

Key Observations from SAR Studies:

Initial studies on this compound analogues indicate that modifications to the core structure can significantly impact biological activity. The acetylation of the glycosyl moiety in this compound to produce tetraacetyl-deoxyfusapyrone did not enhance its antifungal potency and maintained a similar level of zootoxicity. It has been suggested that increased hydrophobicity resulting from such modifications may be linked to the observed toxicity in the brine shrimp bioassay.

Experimental Protocols

A clear understanding of the methodologies employed in generating the activity data is crucial for the interpretation and replication of SAR studies.

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The antifungal activity of this compound and its analogues was determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Inoculum Preparation: Fungal strains (Botrytis cinerea, Aspergillus parasiticus, Penicillium brevicompactum) were cultured on an appropriate agar (B569324) medium. A suspension of fungal spores or conidia was prepared in a sterile saline solution containing a surfactant and adjusted to a standardized concentration.

  • Compound Dilution: The test compounds were dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates to achieve a range of final concentrations.

  • Incubation: A standardized volume of the fungal inoculum was added to each well of the microtiter plate. The plates were then incubated at an appropriate temperature and for a specific duration (e.g., 24-48 hours) to allow for fungal growth.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the fungus was observed.

Zootoxicity Assessment (Brine Shrimp Lethality Assay)

The general toxicity of the compounds was assessed using the brine shrimp (Artemia salina) lethality bioassay.

  • Hatching of Brine Shrimp: Artemia salina cysts were hatched in artificial seawater under constant light and aeration for 24-48 hours to obtain nauplii (larvae).

  • Exposure to Test Compounds: A specific number of nauplii (e.g., 10-15) were transferred to the wells of a 24-well plate containing artificial seawater. The test compounds, dissolved in a suitable solvent, were added to the wells at various concentrations.

  • Incubation: The plates were incubated for 24 hours under illumination.

  • Lethality Assessment: After the incubation period, the number of dead and surviving nauplii in each well was counted. The data was used to calculate the LC50 value, which represents the concentration of the compound that causes 50% mortality of the brine shrimp.

Visualizing SAR Workflows and Molecular Structures

General Workflow for Structure-Activity Relationship (SAR) Studies

The following diagram illustrates a typical workflow for conducting SAR studies, from the initial lead compound to the identification of optimized analogues.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Lead Lead Compound (this compound) Analog Analogue Design Lead->Analog Identify Modification Sites Synth Chemical Synthesis Analog->Synth BioAssay Biological Assays (Antifungal, Toxicity) Synth->BioAssay Data Data Analysis BioAssay->Data SAR SAR Establishment Data->SAR SAR->Analog Iterative Design Optimized Optimized Analogue SAR->Optimized

A generalized workflow for Structure-Activity Relationship (SAR) studies.

Core Structure of this compound and Sites of Modification

The diagram below highlights the core chemical scaffold of this compound and indicates the key positions where chemical modifications have been explored in the reported analogues.

Deoxyfusapyrone_Structure cluster_structure This compound Core Structure Core Pyrone α-Pyrone Ring Alkyl Alkyl Chain Pyrone->Alkyl C6 Glycosyl Glycosyl Moiety Pyrone->Glycosyl C3 Mod1 Acetylation Site Glycosyl->Mod1 Modification

Core structure of this compound with modification sites highlighted.

Note: The DOT language has limitations in rendering complex chemical structures. The above diagram provides a simplified representation of the key moieties and modification sites.

References

Deoxyfusapyrone: A Comparative Analysis of Antifungal Activity and Cross-Resistance Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal agent deoxyfusapyrone (B1670254), focusing on its performance against various fungal pathogens and exploring the theoretical potential for cross-resistance with other antifungal drugs. While direct experimental studies on cross-resistance are currently unavailable in the scientific literature, this document synthesizes existing data on this compound's antifungal activity and discusses potential resistance mechanisms based on current knowledge of fungal biology.

This compound is a naturally occurring α-pyrone compound isolated from the fungus Fusarium semitectum. It has demonstrated notable antifungal properties against a range of filamentous fungi, including plant pathogens and species of clinical relevance.[1][2] It is often studied in conjunction with its structural analogue, fusapyrone (B118556), which generally exhibits higher antifungal potency.[1][2]

Quantitative Antifungal Activity

The antifungal efficacy of this compound and fusapyrone has been quantified using Minimum Inhibitory Concentration (MIC) assays. The available data are summarized in the table below.

Fungal SpeciesThis compound MIC (µg/mL)Fusapyrone MIC (µg/mL)Reference Antifungal MIC (µg/mL)
Botrytis cinerea0.78-6.250.78-6.25N/A
Aspergillus parasiticus0.78-6.250.78-6.25Nystatin: Similar activity
Penicillium brevi-compactum0.78-6.250.78-6.25N/A
Aspergillus flavusNot specifiedNot specifiedNystatin: Similar activity
Alternaria alternataMost sensitiveMost sensitiveN/A
Ascochyta rabieiMost sensitiveMost sensitiveN/A
Cladosporium cucumerinumMost sensitiveMost sensitiveN/A
Phoma tracheiphilaMost sensitiveMost sensitiveN/A
Penicillium verrucosumMost sensitiveMost sensitiveN/A
Fusarium spp.Least sensitiveLeast sensitiveN/A
Candida spp.Species-specific variabilitySpecies-specific variabilityN/A
Agents of human mycosesGood inhibitory activityGood inhibitory activityN/A

N/A: Not available in the reviewed literature.

Experimental Protocols

The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds like this compound, based on standard broth microdilution techniques.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Fungal isolate

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • The fungal isolate is cultured on an appropriate agar (B569324) medium to obtain a sufficient number of spores or yeast cells.

    • A suspension of the fungal cells is prepared in sterile saline or distilled water.

    • The suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1-5 x 10^6 CFU/mL for yeast).

  • Drug Dilution:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in the liquid growth medium in the wells of a 96-well plate.

    • A positive control well (medium with fungal inoculum, no drug) and a negative control well (medium only) are included.

  • Inoculation:

    • The standardized fungal inoculum is added to each well containing the drug dilutions and the positive control well.

  • Incubation:

    • The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.

  • MIC Determination:

    • Following incubation, the plate is examined visually or with a spectrophotometer to assess fungal growth.

    • The MIC is defined as the lowest concentration of the antifungal agent at which there is no visible growth or a significant reduction in turbidity compared to the positive control.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microplate Inoculum_Prep->Inoculation Drug_Stock This compound Stock Serial_Dilution Serial Dilution Drug_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Growth_Assessment Growth Assessment Incubation->Growth_Assessment MIC_Determination MIC Determination Growth_Assessment->MIC_Determination

Antifungal Susceptibility Testing Workflow

Discussion on Cross-Resistance

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. As the precise mechanism of action for this compound is not yet fully elucidated, any discussion of cross-resistance remains theoretical. However, we can hypothesize potential scenarios based on known fungal resistance mechanisms.

The antifungal activity of this compound is thought to stem from its interaction with essential fungal enzymes or metabolic pathways.[3] Common targets for antifungal drugs include:

  • Cell Wall Synthesis: (e.g., Echinocandins targeting β-glucan synthase)

  • Cell Membrane Integrity: (e.g., Azoles inhibiting ergosterol (B1671047) synthesis; Polyenes binding to ergosterol)

  • Nucleic Acid Synthesis: (e.g., Flucytosine)

If this compound shares a target or pathway with an existing class of antifungal drugs, there is a potential for cross-resistance. For instance, if this compound were to inhibit an enzyme in the ergosterol biosynthesis pathway, fungal strains with mutations in this pathway that confer resistance to azoles might also exhibit reduced susceptibility to this compound.

Conversely, if this compound has a novel mechanism of action, the likelihood of cross-resistance with current antifungal agents would be significantly lower. This would make it a promising candidate for treating infections caused by multidrug-resistant fungi.

The observation that Fusarium species, the natural producers of this compound, are the least sensitive to its effects suggests the presence of a self-resistance mechanism in these fungi. Understanding this mechanism could provide valuable insights into potential resistance development in other fungi.

Putative_Fungal_Resistance_Mechanisms cluster_mechanisms Potential Resistance Mechanisms This compound This compound Target_Modification Target Enzyme/Protein Modification This compound->Target_Modification inhibition Efflux_Pumps Overexpression of Efflux Pumps This compound->Efflux_Pumps extrusion Drug_Inactivation Enzymatic Inactivation This compound->Drug_Inactivation degradation Pathway_Bypass Metabolic Pathway Bypass This compound->Pathway_Bypass circumvention Reduced_Binding Reduced_Binding Target_Modification->Reduced_Binding Reduced Drug Binding Decreased_Concentration Decreased_Concentration Efflux_Pumps->Decreased_Concentration Decreased Intracellular Drug Concentration Inactive_Metabolite Inactive_Metabolite Drug_Inactivation->Inactive_Metabolite Inactive Metabolite Target_Irrelevance Target_Irrelevance Pathway_Bypass->Target_Irrelevance Target No Longer Essential

Hypothetical Fungal Resistance Mechanisms

Conclusion and Future Directions

This compound demonstrates significant antifungal activity against a variety of fungal pathogens. However, a comprehensive understanding of its clinical potential is hampered by the lack of a defined mechanism of action and the absence of direct cross-resistance studies.

Future research should prioritize:

  • Elucidation of the Mechanism of Action: Identifying the specific molecular target(s) of this compound is crucial for understanding its antifungal properties and predicting cross-resistance.

  • Direct Cross-Resistance Studies: Evaluating the susceptibility of fungal strains with known resistance to conventional antifungals (e.g., azole-resistant Candida albicans, echinocandin-resistant Aspergillus fumigatus) to this compound.

  • Expanded Antifungal Spectrum Analysis: Determining the MIC values of this compound against a broader panel of clinically relevant fungi.

Addressing these research gaps will be essential in determining the future role of this compound and other α-pyrones in the antifungal drug development pipeline.

References

Validating the Molecular Target of Deoxyfusapyrone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxyfusapyrone, a naturally occurring α-pyrone metabolite isolated from Fusarium species, has demonstrated considerable antifungal activity against a range of filamentous fungi.[1][2] However, its precise molecular target and mechanism of action remain to be elucidated.[2] This guide provides a comparative framework for validating the molecular target of this compound, contrasting it with well-characterized antifungal agents that target distinct cellular pathways. The experimental protocols and data presented herein offer a roadmap for researchers seeking to unravel the mode of action of this promising antifungal compound.

Comparative Antifungal Activity

A crucial first step in characterizing a novel antifungal agent is to determine its spectrum of activity and potency against clinically relevant fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC ranges for this compound and three comparator drugs with known mechanisms of action against representative fungal species.

Antifungal AgentMechanism of ActionCandida albicans (µg/mL)Aspergillus fumigatus (µg/mL)Botrytis cinerea (µg/mL)
This compound Unknown Variable [1]Active [1]0.78-6.25
Fluconazole Ergosterol (B1671047) Biosynthesis Inhibition0.25 - 4>64 (Resistant)High MICs
Caspofungin Cell Wall (β-1,3-glucan) Synthesis Inhibition0.125 - 0.50.032 - 16Low MICs
5-Fluorocytosine Nucleic Acid Synthesis Inhibition0.12 - 10.25 - >256Variable

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocols for Target Validation

A multi-pronged approach is essential for robustly identifying and validating the molecular target of a novel antifungal compound. The following protocols describe key experimental strategies.

Chemical Genomic Profiling

This high-throughput screening method utilizes a collection of fungal mutant strains, each with a single gene deletion, to identify genes that, when absent, confer hypersensitivity or resistance to the compound. This can provide strong clues about the drug's target pathway.

Methodology:

  • Yeast Mutant Library: A comprehensive library of Saccharomyces cerevisiae deletion mutants (or a relevant pathogenic fungus if available) is typically used.

  • Pooling and Growth: Mutant strains are pooled and grown in a liquid medium.

  • Compound Exposure: The pooled culture is divided and exposed to a sub-lethal concentration of this compound or a vehicle control.

  • Genomic DNA Extraction and Barcode Sequencing: After a period of growth, genomic DNA is extracted from both the treated and control populations. The unique DNA "barcodes" associated with each mutant are amplified via PCR and quantified using next-generation sequencing.

  • Data Analysis: The relative abundance of each mutant in the this compound-treated pool is compared to the control pool. Strains that are significantly depleted are hypersensitive, suggesting their deleted gene product may be in the same pathway as the drug target or a parallel pathway that buffers against the drug's effects. Conversely, strains that are enriched may indicate genes whose deletion confers resistance.

In Vitro Enzyme Inhibition Assays

Based on the results of chemical genomic profiling or structural similarity to known inhibitors, specific fungal enzymes can be tested for direct inhibition by this compound.

Methodology (Example: Ergosterol Biosynthesis Enzyme):

  • Enzyme Preparation: The target enzyme (e.g., lanosterol (B1674476) 14α-demethylase for ergosterol biosynthesis) is expressed and purified from a fungal source or a recombinant expression system.

  • Assay Reaction: The purified enzyme is incubated with its substrate and cofactors in the presence of varying concentrations of this compound or a known inhibitor (e.g., Fluconazole).

  • Product Quantification: The formation of the enzymatic product is measured over time using a suitable method, such as spectrophotometry, HPLC, or a coupled enzyme assay.

  • IC50 Determination: The concentration of this compound that results in a 50% reduction in enzyme activity (IC50) is calculated. A low IC50 value suggests direct inhibition of the enzyme.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for confirming direct target engagement within intact cells. It is based on the principle that the binding of a ligand (drug) to its target protein increases the protein's thermal stability.

Methodology:

  • Cell Treatment: Intact fungal cells are treated with this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Target Protein Detection: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified using methods like Western blotting or mass spectrometry.

  • Melt Curve Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding to the target protein.

Visualizing the Target Validation Workflow and a Hypothetical Pathway

The following diagrams, generated using Graphviz, illustrate the logical flow of the target validation process and a hypothetical scenario where this compound targets the ergosterol biosynthesis pathway.

G cluster_workflow Target Validation Workflow for this compound A Antifungal Activity Profiling (MIC Testing) B Chemical Genomic Profiling A->B C Hypothesis Generation: Potential Target Pathway B->C D In Vitro Enzyme Inhibition Assays C->D E Cellular Thermal Shift Assay (CETSA) C->E F Target Validated D->F E->F

Caption: A generalized workflow for identifying and validating the molecular target of this compound.

G cluster_pathway Hypothetical Targeting of Ergosterol Biosynthesis AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Fluconazole Fluconazole Fluconazole->Lanosterol This compound This compound (Hypothetical Target) This compound->Squalene

Caption: A simplified diagram of the ergosterol biosynthesis pathway with the known target of Fluconazole and a hypothetical target for this compound.

References

Comparative Transcriptomics of Fungi Treated with Deoxyfusapyrone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal activity of Deoxyfusapyrone and outlines a comprehensive experimental framework for future comparative transcriptomic studies.

This compound, a natural α-pyrone secondary metabolite isolated from Fusarium semitectum, has demonstrated significant antifungal properties against a range of fungal species.[1][2][3][4] While its precise mechanism of action is still under investigation, its broad-spectrum activity makes it a compelling candidate for further research and potential development as an antifungal agent.[5] This guide synthesizes the currently available data on its biological activity and proposes a detailed methodology for comparative transcriptomic analysis to elucidate its molecular impact on fungal cells.

Comparative Antifungal Activity of this compound

This compound, along with its analog fusapyrone (B118556), has been tested against various plant pathogenic, mycotoxigenic, and human pathogenic fungi. The following table summarizes the known antifungal activity of this compound (Compound 2) and its counterpart Fusapyrone (Compound 1) against a selection of fungal species. Generally, Fusapyrone has been observed to be more active than this compound.

Fungal SpeciesTypeActivity of Fusapyrone (1)Activity of this compound (2)Reference
Alternaria alternataPlant PathogenHighHigh
Ascochyta rabieiPlant PathogenHighHigh
Aspergillus flavusMycotoxigenicHighHigh
Botrytis cinereaPlant PathogenHighHigh
Cladosporium cucumerinumPlant PathogenHighHigh
Phoma tracheiphilaPlant PathogenHighHigh
Penicillium verrucosumMycotoxigenicHighHigh
Fusarium spp.Plant PathogenLowLow
Aspergillus spp. (human mycoses)Human PathogenHighGood
Candida spp.Human PathogenSpecies-specific variabilitySpecies-specific variability

Proposed Experimental Protocol for Comparative Transcriptomics

To understand the molecular mechanisms underlying the antifungal activity of this compound, a comparative transcriptomic study using RNA sequencing (RNA-seq) is proposed. This would allow for a global view of the changes in gene expression in a target fungus upon treatment.

1. Fungal Strain and Culture Conditions:

  • Fungal Species: Select a sensitive fungal species from the table above, for example, Aspergillus fumigatus or Botrytis cinerea.

  • Culture Medium: Use a standard liquid medium appropriate for the selected fungus (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth).

  • Growth Conditions: Grow the fungus at its optimal temperature and shaking speed to obtain sufficient mycelial biomass for RNA extraction.

2. This compound Treatment:

  • Concentration: Determine the Minimum Inhibitory Concentration (MIC) of this compound for the selected fungal species. For the transcriptomic experiment, use a sub-lethal concentration (e.g., 0.5 x MIC) to ensure the fungus is stressed but still viable for RNA extraction.

  • Treatment Duration: Expose the fungal cultures to this compound for different time points (e.g., 1h, 4h, 12h) to capture both early and late transcriptional responses.

  • Control: Include a control group treated with the solvent used to dissolve this compound (e.g., DMSO).

3. RNA Extraction and Quality Control:

  • Harvest the mycelia by filtration and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercially available kit with a protocol optimized for fungi, including a DNase treatment step to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA for sequencing.

4. RNA Sequencing (RNA-seq):

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit).

  • Sequencing: Perform sequencing on a high-throughput platform such as the Illumina NovaSeq to generate a sufficient number of reads per sample for robust statistical analysis.

5. Bioinformatic Analysis:

  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic to trim adapters and low-quality bases.

  • Read Mapping: Align the trimmed reads to the reference genome of the selected fungal species using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression: Use tools like featureCounts or HTSeq to count the number of reads mapping to each gene.

  • Differential Gene Expression Analysis: Perform differential expression analysis between the this compound-treated and control samples using packages like DESeq2 or edgeR in R.

  • Functional Enrichment Analysis: Identify the biological functions of the differentially expressed genes by performing Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG pathways) using tools like topGO or clusterProfiler.

Visualizing Experimental Design and Potential Pathways

To further clarify the proposed research, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that may be affected by this compound.

experimental_workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis fungal_culture Fungal Culture (e.g., A. fumigatus) treatment This compound Treatment (Sub-lethal concentration) fungal_culture->treatment control Control Treatment (Solvent only) fungal_culture->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction qc RNA Quality Control rna_extraction->qc library_prep RNA-seq Library Preparation qc->library_prep sequencing High-Throughput Sequencing library_prep->sequencing raw_reads Raw Sequencing Reads sequencing->raw_reads read_qc Read Quality Control & Trimming raw_reads->read_qc mapping Alignment to Reference Genome read_qc->mapping quantification Gene Expression Quantification mapping->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis functional_analysis Functional Enrichment Analysis (GO, KEGG) deg_analysis->functional_analysis interpretation Biological Interpretation functional_analysis->interpretation

Caption: Proposed experimental workflow for comparative transcriptomics of fungi treated with this compound.

hypothetical_pathway cluster_cell Fungal Cell cluster_pathway Hypothetical Target Pathway This compound This compound receptor Membrane Receptor/Transporter This compound->receptor Inhibition/Interaction membrane Cell Membrane signal_transduction Signal Transduction Cascade (e.g., MAPK pathway) receptor->signal_transduction transcription_factor Transcription Factor signal_transduction->transcription_factor target_genes Target Genes (e.g., Stress Response, Cell Wall Synthesis) transcription_factor->target_genes cellular_response Cellular Response (e.g., Inhibited Growth, Apoptosis) target_genes->cellular_response

Caption: Hypothetical signaling pathway affected by this compound in a fungal cell.

By employing this comprehensive approach, researchers can begin to unravel the molecular mechanisms of this compound's antifungal activity, identify potential drug targets, and pave the way for the development of novel antifungal therapies.

References

Deoxyfusapyrone: A Comparative Safety Profile Analysis Against Other Natural Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of drug discovery, natural products continue to be a vital source of novel therapeutic agents. Deoxyfusapyrone (B1670254), a polyketide metabolite primarily isolated from Fusarium species, has demonstrated promising antifungal activity. However, a comprehensive understanding of its safety profile is paramount for its potential development as a therapeutic. This guide provides a comparative analysis of the safety profile of this compound against other well-established natural antifungals, namely fusapyrone, carvacrol, thymol, and eugenol (B1671780). This comparison is based on available experimental data from in vitro and in vivo toxicity assays.

Comparative Cytotoxicity and Acute Toxicity

The safety of an antifungal agent is a critical determinant of its therapeutic potential. The following tables summarize the available data on the cytotoxicity and acute toxicity of this compound and other selected natural antifungals. It is important to note that direct comparative studies on mammalian cell lines for this compound are currently limited. The data presented for this compound is primarily from the Artemia salina (brine shrimp) lethality assay, a common preliminary toxicity screen.

Table 1: Comparative Cytotoxicity of Natural Antifungals on Mammalian Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
This compound--Data Not Available-
Fusapyrone--Data Not Available-
CarvacrolHepG2MTT Assay400[1]
ThymolHepG2XTT Assay11[2][3]
EugenolHepG2MTS Assay~700[4]
EugenolHepG2Not Specified1152.7 (189.29 µg/mL)[5]

Note: The IC50 value for eugenol shows variability across different studies, which could be attributed to differences in experimental protocols and assay conditions.

Table 2: Comparative Acute Toxicity of Natural Antifungals using Artemia salina Lethality Assay

CompoundAssayLC50 (µM)Reference
This compoundArtemia salina lethality assay37.1
FusapyroneArtemia salina lethality assay> 500 (Non-toxic)
CarvacrolArtemia salina lethality assayData Not Available-
ThymolArtemia salina lethality assayData Not Available-
EugenolArtemia salina lethality assayData Not Available-

Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Artemia salina Lethality Assay

This assay is a simple, rapid, and low-cost bioassay for preliminary toxicity screening of chemical compounds.

  • Hatching of Brine Shrimp Cysts: Hatch Artemia salina cysts in artificial seawater under constant illumination and aeration for 48 hours.

  • Preparation of Test Solutions: Prepare different concentrations of the test compound in artificial seawater.

  • Exposure: Transfer 10-15 nauplii (larvae) into each well of a 24-well plate containing the test solutions.

  • Incubation: Incubate the plates for 24 hours under illumination.

  • Mortality Assessment: Count the number of dead nauplii in each well.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration of the compound that is lethal to 50% of the nauplii).

Potential Mechanisms of Toxicity: Signaling Pathways

The toxicity of natural compounds can be mediated through various signaling pathways, often involving the induction of apoptosis (programmed cell death) and oxidative stress. While the specific pathways for this compound are not yet fully elucidated, we can infer potential mechanisms based on studies of related compounds.

Apoptosis Induction Pathway

Many natural compounds exert their cytotoxic effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: A simplified diagram of potential apoptosis induction pathways.

Oxidative Stress Pathway

An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system leads to oxidative stress, which can damage cellular components and trigger cell death.

Oxidative_Stress_Pathway This compound This compound Cell Cell This compound->Cell ROS Production ROS Production Cell->ROS Production Mitochondrial Dysfunction Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage DNA, Protein, Lipid Damage Apoptosis Apoptosis Cellular Damage->Apoptosis

Caption: A general overview of the oxidative stress-induced cell death pathway.

Experimental Workflow for Safety Assessment

A systematic approach is crucial for evaluating the safety profile of a new antifungal candidate. The following diagram illustrates a typical workflow.

Antifungal_Safety_Workflow Start Start In Vitro Assays In Vitro Assays Start->In Vitro Assays Cytotoxicity Assays Cytotoxicity Assays In Vitro Assays->Cytotoxicity Assays MTT, etc. Genotoxicity Assays Genotoxicity Assays In Vitro Assays->Genotoxicity Assays Ames Test, etc. Mechanism of Toxicity Mechanism of Toxicity Cytotoxicity Assays->Mechanism of Toxicity In Vivo Assays In Vivo Assays Genotoxicity Assays->In Vivo Assays Apoptosis Assays Apoptosis Assays Mechanism of Toxicity->Apoptosis Assays Caspase, etc. Oxidative Stress Assays Oxidative Stress Assays Mechanism of Toxicity->Oxidative Stress Assays ROS, etc. Apoptosis Assays->In Vivo Assays Oxidative Stress Assays->In Vivo Assays Acute Toxicity Acute Toxicity In Vivo Assays->Acute Toxicity LD50 Sub-chronic Toxicity Sub-chronic Toxicity In Vivo Assays->Sub-chronic Toxicity Safety Profile Safety Profile Acute Toxicity->Safety Profile Sub-chronic Toxicity->Safety Profile

Caption: A typical workflow for assessing the safety of a new antifungal compound.

Conclusion

This comparative guide provides a preliminary assessment of the safety profile of this compound in relation to other natural antifungals. The available data from the Artemia salina assay suggests that this compound may have a higher acute toxicity than its close analog, fusapyrone. However, a direct comparison with other natural antifungals on mammalian cells is hampered by the lack of specific cytotoxicity data for this compound. Further in-depth studies, including cytotoxicity assays on various mammalian cell lines, genotoxicity assessments, and in vivo toxicity studies, are imperative to establish a comprehensive safety profile for this compound and to ascertain its therapeutic potential. Elucidating the specific signaling pathways involved in its potential toxicity will also be crucial for understanding its mechanism of action and for guiding future drug development efforts.

References

Unlocking Novel Antimicrobial Strategies: A Comparative Guide to the Synergistic Potential of Deoxyfusapyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mounting challenge of antimicrobial resistance necessitates the exploration of innovative therapeutic strategies. One promising avenue lies in combination therapy, where the synergistic interaction between two or more agents enhances their overall efficacy. Deoxyfusapyrone, a naturally occurring α-pyrone isolated from the fungus Fusarium semitectum, has demonstrated notable antifungal activity against a range of plant and human pathogens.[1][2][3][4][5] While research has primarily focused on its standalone properties, its potential for synergistic combinations with existing antimicrobial agents remains a compelling and underexplored area.

This guide provides a comparative framework for researchers interested in investigating the synergistic effects of this compound. Although specific studies on its synergistic interactions are not yet available in the public domain, this document outlines the foundational knowledge, experimental methodologies, and potential research directions to unlock its full therapeutic potential.

Understanding this compound's Antimicrobial Profile

This compound, along with its structural analog fusapyrone (B118556), has been shown to possess significant antifungal properties. Its activity is particularly pronounced against various filamentous fungi, including several plant pathogens and mycotoxigenic species. Notably, it has also exhibited inhibitory effects against fungi responsible for human mycoses, such as Aspergillus species. Interestingly, this compound has shown selectivity in its action, being largely inactive against certain yeasts and the Gram-positive bacterium Bacillus megaterium. The precise mechanism of action for this compound is still under investigation, but it is believed to interfere with essential cellular processes within susceptible fungi.

The Promise of Synergy: A Powerful Therapeutic Approach

Synergistic interactions in antimicrobial therapy can lead to several advantageous outcomes:

  • Enhanced Efficacy: The combined effect of the drugs is greater than the sum of their individual effects.

  • Dose Reduction: Lower concentrations of each drug can be used, potentially minimizing toxicity and side effects.

  • Overcoming Resistance: Combination therapy can be effective against pathogens that are resistant to single-agent treatments.

  • Broader Spectrum of Activity: The combination may be effective against a wider range of microorganisms.

Investigating Synergy: Key Experimental Protocols

To explore the synergistic potential of this compound, established in vitro methods are employed to quantify the interaction between two or more antimicrobial agents. The following are standard experimental protocols that can be adapted for this purpose.

Checkerboard Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two compounds.

Experimental Protocol:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the second antimicrobial agent (e.g., a conventional antifungal drug) at known concentrations.

  • Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both agents. This is achieved by serially diluting this compound along the rows and the second agent along the columns.

  • Inoculation: Add a standardized suspension of the target microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions for the growth of the microorganism (e.g., 24-48 hours at a specific temperature).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of the microorganism. The MIC of each agent alone and in combination is determined by visual inspection or by measuring absorbance.

  • Calculation of the FIC Index: The FIC index is calculated using the following formula:

    FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Interpretation of FIC Index:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Hypothetical Checkerboard Assay Results for this compound and Amphotericin B against Aspergillus fumigatus

This compound (µg/mL)Amphotericin B (µg/mL)Growth
8 (MIC alone)0-
40.125-
20.25-
10.5+
01 (MIC alone)-

In this hypothetical example, the FIC Index would be calculated as: (2 / 8) + (0.25 / 1) = 0.25 + 0.25 = 0.5, indicating a synergistic interaction.

Time-Kill Curve Analysis

Time-kill curve analysis provides a dynamic assessment of the antimicrobial effect over time and can confirm synergistic interactions observed in checkerboard assays.

Experimental Protocol:

  • Preparation of Cultures: Grow the target microorganism to the logarithmic phase in a suitable broth medium.

  • Exposure to Antimicrobial Agents: Expose the bacterial or fungal suspension to this compound alone, the second agent alone, and the combination of both at sub-MIC concentrations (often 0.5 x MIC or 1 x MIC). A growth control without any agent is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture, perform serial dilutions, and plate them on appropriate agar (B569324) plates.

  • Colony Counting: After incubation, count the number of colony-forming units (CFU) on each plate to determine the viable cell count at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

  • Additive: A < 2-log10 but > 1-log10 decrease in CFU/mL.

  • Indifference: A < 1-log10 change in CFU/mL.

  • Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams are essential for illustrating complex experimental processes and hypothetical biological pathways.

Experimental_Workflow_Checkerboard_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare this compound Stock Solution D Create 2D Gradient in 96-Well Plate A->D B Prepare Second Antimicrobial Stock B->D C Prepare Standardized Microorganism Inoculum E Inoculate Plate C->E D->E F Incubate at Optimal Conditions E->F G Determine MICs F->G H Calculate FIC Index G->H I Interpret Interaction (Synergy, Additive, etc.) H->I

Experimental Workflow for Checkerboard Assay.

Hypothetical_Synergy_Pathway Deoxy This compound Inhibition1 X Deoxy->Inhibition1 Partner Partner Antifungal (e.g., Azole) Inhibition2 X Partner->Inhibition2 Pathway1 Essential Fungal Cellular Process Growth Fungal Growth Pathway1->Growth Pathway2 Ergosterol Biosynthesis Pathway2->Growth Inhibition1->Pathway1 Synergy Synergistic Inhibition of Fungal Growth Inhibition1->Synergy Inhibition2->Pathway2 Inhibition2->Synergy Synergy->Growth

Hypothetical Synergistic Mechanism of Action.

Future Directions and Conclusion

The exploration of this compound's synergistic potential represents a promising frontier in the development of novel antimicrobial therapies. While definitive data on its combination effects are yet to be established, the experimental frameworks outlined in this guide provide a clear path for future research. By systematically evaluating its interactions with a panel of conventional antifungal and antibacterial agents, the scientific community can begin to unlock the full therapeutic value of this natural compound. Such investigations are crucial steps toward developing more effective and robust strategies to combat the global threat of antimicrobial resistance.

References

Safety Operating Guide

Deoxyfusapyrone: Proper Disposal Procedures for Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Deoxyfusapyrone, a naturally derived α-pyrone with antifungal properties, requires careful consideration for its disposal to ensure laboratory safety and environmental protection. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible management of its waste stream is essential. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and associated materials in compliance with standard laboratory safety protocols.

Safety and Handling Overview

This compound is a solid compound soluble in organic solvents such as ethanol, methanol, DMSO, and dimethyl formamide, with poor solubility in water.[1][2] While it has a low hazard profile with NFPA and HMIS ratings of 0 for health, fire, and reactivity, it is designated as "slightly hazardous for water." Therefore, direct release into the environment, including ground water, water courses, or sewage systems, should be strictly avoided. This product is intended for research use only and is not for human or veterinary applications.[3]

Quantitative Data Summary

For quick reference, the key safety and physical properties of this compound are summarized in the table below.

PropertyValueSource
GHS Classification Not classified as hazardousCayman Chemical SDS
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS
HMIS Ratings Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS
Aquatic Hazard Slightly hazardous for waterCayman Chemical SDS
Physical State Solid
Solubility Soluble in ethanol, methanol, DMSO, dimethyl formamide; Poor water solubility

Disposal Protocols

The appropriate disposal method for this compound waste depends on its form (pure compound, solutions, or contaminated materials) and whether it has been used in biological experiments.

Unused this compound (Pure Compound)
  • Containerization: Collect the solid this compound waste in a clearly labeled, sealed, and leak-proof container.

  • Labeling: The label should include the chemical name ("this compound"), quantity, and date.

  • Disposal: Dispose of the container through your institution's chemical waste management program. Do not mix with other waste streams unless explicitly permitted by your environmental health and safety (EHS) office.

This compound Solutions
  • Solvent Consideration: The disposal of this compound solutions is primarily dictated by the solvent used.

    • Organic Solvents (Ethanol, Methanol, DMSO, etc.): Collect the solution in a designated, sealed, and properly labeled hazardous waste container for flammable liquids or organic waste.

    • Aqueous Solutions: While this compound has poor water solubility, any aqueous waste containing it should be collected as chemical waste. Do not pour down the drain.

  • Container Management: Ensure waste containers are compatible with the solvents being used and are kept closed when not in use.

  • Disposal: Hand over the waste container to your institution's EHS for proper disposal.

Contaminated Labware and Personal Protective Equipment (PPE)
  • Sharps: Chemically contaminated sharps, such as needles, syringes, and pipette tips, must be collected in a puncture-proof sharps container designated for chemical waste.

  • Solid Waste: Non-sharp contaminated items, including gloves, bench paper, and empty vials, should be collected in a designated, labeled bag or container for solid chemical waste.

  • Disposal: These containers should be disposed of through the institutional chemical waste program.

This compound Waste from Biological Experiments

As this compound is a fungal metabolite with antifungal activity, waste generated from its use in biological assays may be considered biohazardous waste.

  • Decontamination: All liquid cultures, contaminated media, and other liquid biological waste containing this compound should be decontaminated prior to disposal. Autoclaving is a common and effective method. Chemical disinfection may also be an option, but ensure the disinfectant is compatible with this compound and approved by your institution's biosafety guidelines.

  • Solid Biohazardous Waste: Contaminated solid waste, such as petri dishes, culture flasks, and gloves from biological work, should be collected in biohazard bags and autoclaved before disposal as biological waste.

  • Combined Chemical and Biological Waste: If the waste contains both biological agents and hazardous chemicals (e.g., organic solvents), it must be managed as a mixed hazardous waste. Consult your institution's EHS for specific procedures, as these waste streams often require specialized handling.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Deoxyfusapyrone_Disposal_Workflow start This compound Waste Generated waste_type Determine Waste Type start->waste_type pure_solid Unused/Pure Solid waste_type->pure_solid Solid solution Solution waste_type->solution Liquid contaminated_labware Contaminated Labware/PPE waste_type->contaminated_labware Contaminated Material biological_waste Waste from Biological Assays waste_type->biological_waste Biological collect_solid Collect in Labeled, Sealed Container pure_solid->collect_solid solvent_type Identify Solvent solution->solvent_type sharps_or_solid Sharps or Non-Sharps? contaminated_labware->sharps_or_solid decontaminate Decontaminate (e.g., Autoclave) biological_waste->decontaminate chem_waste_solid Dispose as Chemical Waste collect_solid->chem_waste_solid organic_solvent Organic Solvent solvent_type->organic_solvent Organic aqueous_solvent Aqueous Solution solvent_type->aqueous_solvent Aqueous collect_organic Collect in Flammable/ Organic Waste Container organic_solvent->collect_organic collect_aqueous Collect as Aqueous Chemical Waste aqueous_solvent->collect_aqueous chem_waste_liquid Dispose as Chemical Waste collect_organic->chem_waste_liquid collect_aqueous->chem_waste_liquid sharps Sharps (Needles, etc.) sharps_or_solid->sharps Sharps solid_ppe Non-Sharps (Gloves, etc.) sharps_or_solid->solid_ppe Non-Sharps sharps_container Collect in Chemical Sharps Container sharps->sharps_container solid_waste_bag Collect in Labeled Solid Waste Bag solid_ppe->solid_waste_bag chem_waste_contaminated Dispose as Chemical Waste sharps_container->chem_waste_contaminated solid_waste_bag->chem_waste_contaminated collect_bio Collect in Biohazard Waste Containers decontaminate->collect_bio bio_waste_disposal Dispose as Biohazardous Waste collect_bio->bio_waste_disposal

Caption: Decision workflow for this compound waste segregation and disposal.

Signaling Pathway and Experimental Context

This compound is a secondary metabolite produced by fungi of the Fusarium genus, notably Fusarium semitectum. It is classified as an α-pyrone and exhibits antifungal activity against a range of plant pathogenic and mycotoxigenic filamentous fungi. The biosynthesis of this compound is understood to originate from a polyketide synthase (PKS) pathway.

PKS_Pathway acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide_chain Hexa-methylated Undecaketide Chain pks->polyketide_chain cyclization Cyclization & Modifications polyketide_chain->cyclization This compound This compound cyclization->this compound

Caption: Simplified biosynthetic pathway of this compound via a Polyketide Synthase.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.